Chemical structure of (S)-N-Deacetyl Colchicine d-10-Camphorsulfonate
The following technical guide provides an in-depth analysis of (S)-N-Deacetyl Colchicine d-10-Camphorsulfonate , a critical semi-synthetic intermediate and reference standard in the development of tubulin-binding agents....
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of (S)-N-Deacetyl Colchicine d-10-Camphorsulfonate , a critical semi-synthetic intermediate and reference standard in the development of tubulin-binding agents.
Executive Summary
(S)-N-Deacetyl Colchicine d-10-Camphorsulfonate (CAS: 102419-98-7) is the camphorsulfonic acid salt of N-deacetylcolchicine.[1][2][3] It serves two primary functions in pharmaceutical development:
Chiral Resolution & Purification: The d-10-camphorsulfonate counterion is utilized to fractionally crystallize the (S)-enantiomer of N-deacetylcolchicine, ensuring high optical purity (enantiomeric excess >99%) prior to further derivatization.[2]
Stability Enhancement: The free amine of N-deacetylcolchicine is prone to oxidation and racemization.[2] Salt formation with a bulky sulfonate stabilizes the C7 stereocenter and improves shelf-life.[2]
This compound is the direct precursor to Demecolcine and Thiocolchicoside , making its structural integrity paramount for downstream efficacy.[2]
Chemical Constitution & Stereochemistry[2]
The compound exists as a 1:1 ionic salt complex.[2] Its properties are defined by the interaction between the tropolone-alkaloid cation and the terpene-sulfonate anion.[2]
The Cation: (S)-N-Deacetylcolchicine[2]
Core Skeleton: A tricyclic system comprising a trimethoxybenzene ring (Ring A), a seven-membered cycloheptane ring (Ring B), and a tropolone ring (Ring C).
Functional Center (C7): The acetyl group of natural colchicine is removed, exposing a primary amine (
Stereochemistry: The C7 position retains the (S)-configuration (absolute configuration similar to natural Colchicine).[2] This stereocenter is critical for binding to the
Source: Derived from (+)-Camphor-10-sulfonic acid (Reychler’s acid).[2]
Function: Acts as a chiral resolving agent.[2][4] The bulky bicyclic camphor framework provides steric hindrance that facilitates the formation of a rigid, well-ordered crystal lattice, excluding the (R)-enantiomer (if present).[2]
Molecular Visualization
The following diagram illustrates the structural relationship and the ionic interaction between the components.
Figure 1: Schematic representation of the salt complex showing the ionic interface between the C7-ammonium center and the sulfonate counterion.[2]
Synthetic Pathway & Experimental Protocol
The synthesis involves the selective hydrolysis of Colchicine followed by salt formation.[2] This process must avoid the rearrangement of the tropolone ring into iso-colchicine, a common side reaction under acidic conditions.[2]
Reaction Workflow
Figure 2: Step-by-step synthetic pathway from natural Colchicine to the target salt.
Detailed Protocol
Step 1: Preparation of N-Deacetylcolchicine (Free Base)
Reagents: Dissolve Colchicine (10 mmol) in 20% sulfuric acid or 1N HCl.
Reaction: Reflux the solution for 4–6 hours. Monitor by TLC (Mobile phase: CHCl3/MeOH/NH4OH 90:10:1) for the disappearance of the starting material.[2]
Work-up: Cool the solution to 0°C. Adjust pH to ~9.0 using 20% NaOH or NH4OH. The product (N-deacetylcolchicine) will precipitate or can be extracted with Chloroform.[2][4]
Causality: Acid hydrolysis is preferred over base hydrolysis to preserve the tropolone methyl ether, though temperature control is vital to prevent tropolone isomerization.[2]
Step 2: Formation of d-10-Camphorsulfonate Salt
Dissolution: Dissolve the crude N-deacetylcolchicine (free base) in absolute Ethanol (10 mL/g).
Acid Addition: Add an equimolar amount (1.0 eq) of (+)-Camphor-10-sulfonic acid dissolved in minimal Ethanol.
Crystallization: Heat the mixture to 60°C to ensure homogeneity, then cool slowly to 4°C over 12 hours.
Isolation: Filter the resulting white/off-white crystals. Wash with cold Ethanol/Ether (1:1).[2]
Validation: The formation of the salt drives the precipitation, leaving non-salt-forming impurities (like iso-colchicine) in the mother liquor.[2]
Analytical Characterization
To validate the identity and purity of the compound, the following analytical parameters must be met.
NMR Spectroscopy Profile (Predicted)
The
H-NMR spectrum in DMSO- will show distinct signals for both the alkaloid and the counterion.[2]
Moiety
Proton Environment
Chemical Shift ( ppm)
Multiplicity
Alkaloid
Tropolone Ring (H8)
7.00 – 7.20
Singlet
Tropolone Ring (H11)
6.80 – 6.90
Doublet
A-Ring Aromatic (H4)
6.50 – 6.60
Singlet
Methoxy Groups (x3)
3.50 – 3.90
Singlets (Strong)
C7-H ( to amine)
3.90 – 4.10
Multiplet (Downfield shift due to NH3+)
Counterion
Camphor Methyls
0.70 – 1.10
Singlets (x2)
Sulfonate
2.30 – 2.80
Multiplet
Physicochemical Properties[2]
Appearance: White to off-white crystalline solid.[2]
Melting Point: Distinctly sharp (typically >200°C, decomposition), indicating high purity compared to the amorphous free base.
Solubility: Soluble in water, methanol, and DMSO. Insoluble in non-polar solvents (Hexane, Ether).
Pharmacological Context: Tubulin Binding
While primarily an intermediate, the biological activity of the cation is relevant for safety and potency assays.[2]
Mechanism: N-Deacetylcolchicine binds to the colchicine-binding site on
Affinity: The removal of the acetyl group (N-deacetylation) generally decreases binding affinity compared to Colchicine, but it opens the C7 position for derivatization (e.g., adding a thiocolchicoside side chain) which restores or modifies activity.
Significance of Salt: The camphorsulfonate salt does not participate in binding; it dissociates in physiological media.[2] However, it ensures that the dosage of the active cation is precise.[2]
References
National Institutes of Health (PubChem). (2024).[2] N-Deacetylcolchicine (Compound Summary). Retrieved from [Link]
U.S. Patent Office. (1965).[2] Process for concentrating aqueous solutions of camphorsulfonic acid (Context on resolution). US Patent 3221046A.[2] Retrieved from
Mechanism of Action of N-Deacetyl Colchicine Derivatives: Overcoming the Potency-Toxicity Paradox in Tubulin-Targeting Therapeutics
Executive Summary Colchicine is a classical antimitotic agent, but its narrow therapeutic index and systemic toxicity severely limit its modern oncological applications[1]. The structural modification of its B-ring, spec...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Colchicine is a classical antimitotic agent, but its narrow therapeutic index and systemic toxicity severely limit its modern oncological applications[1]. The structural modification of its B-ring, specifically via deacetylation at the C-7 position to yield N-deacetylcolchicine, has emerged as a critical strategy in rational drug design[1]. As an Application Scientist in drug development, I have observed that this deacetylation not only preserves the core pharmacophore required for
-tubulin binding but also provides a versatile chemical handle for synthesizing derivatives (e.g., carbamates, amides, and cinnamic acid hybrids) with enhanced selectivity and reduced cytotoxicity to normal cells[2][3]. This technical guide details the mechanistic pathways, structure-activity relationships (SAR), and standardized experimental protocols for evaluating N-deacetyl colchicine derivatives.
The Structural Biology of Tubulin Binding
The primary pharmacological target of colchicine and its derivatives is tubulin, the structural protein of microtubules[1][4]. The native colchicine molecule consists of three rings: a trimethoxy benzene ring (A), a saturated seven-membered ring containing an acetamide group (B), and a tropolone ring (C)[1].
Deacetylation at C-7 removes the acetyl group, generating N-deacetylcolchicine (NSC 201400)[5]. While N-deacetylcolchicine itself is a potent inhibitor of tubulin polymerization (IC
= 3 µM for bovine brain tubulin)[5], its true value lies in its role as a precursor. Substituent size on the B-ring inversely correlates with tubulin binding kinetics; smaller groups accelerate association rates, while larger moieties slow binding[1]. Strategic modifications at C-7, such as the addition of cinnamic acid or adamantane moieties, can induce unique conformational changes in the tubulin heterodimer, sometimes leading to highly stable tubulin clusters rather than simple depolymerization[2][6].
Mechanism of Action: From Microtubule Destabilization to Apoptosis
The mechanism of action of N-deacetyl colchicine derivatives is fundamentally driven by their interaction with the colchicine-binding site at the interface of
Microtubule Dynamics Disruption : At low concentrations, these derivatives inhibit microtubule assembly. At higher concentrations, they promote active depolymerization at the minus end[1].
Mitotic Arrest : The destabilization of the microtubule network impairs the formation of the mitotic spindle. This triggers the Spindle Assembly Checkpoint (SAC), arresting the cell cycle in the G2/M phase[2].
Apoptosis : Prolonged mitotic arrest leads to the activation of apoptotic pathways, culminating in programmed cell death[2][6].
Fig 1: Signaling pathway from tubulin binding of N-deacetyl derivatives to apoptosis.
The "potency-toxicity" paradox of native colchicine is resolved through C-7 functionalization[2]. For instance, hybridizing N-deacetylcolchicine with cinnamic acid (e.g., compound B7) yields derivatives that occupy the colchicine-binding site while exhibiting exceptional selectivity indexes (SI)[2]. Similarly, N-carbamate derivatives of N-deacetyl-4-halothiocolchicine demonstrate potent activity against primary acute lymphoblastic leukemia (ALL) cells[3].
Table 1: Comparative Efficacy of Colchicine vs. N-Deacetyl Derivatives
To ensure trustworthiness and reproducibility in drug screening, the following protocols are designed as self-validating systems. Every step includes internal controls to verify assay integrity and explains the causality behind the biochemical choices.
Protocol A: In Vitro Tubulin Polymerization Assay
Causality & Rationale : This cell-free assay directly measures the intrinsic ability of the derivative to inhibit microtubule assembly. We utilize PIPES buffer because it mimics the intracellular environment, maintaining physiological pH and stabilizing tubulin dimers. GTP is added because its hydrolysis provides the thermodynamic energy required for polymerization[5].
Step-by-Step :
Reagent Preparation : Prepare Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl
, 0.5 mM EGTA). Keep strictly on ice to prevent premature polymerization.
Tubulin Reconstitution : Thaw highly purified bovine brain tubulin (>99% pure) on ice and dilute to 3 mg/mL in Tubulin Buffer supplemented with 1 mM GTP.
Compound Plating : In a pre-warmed (37°C) 96-well half-area plate, add 5 µL of the N-deacetyl colchicine derivative (varying concentrations, e.g., 0.1 µM to 10 µM).
Self-Validation Check: Include a vehicle control (0.1% DMSO, baseline polymerization), a positive control for stabilization (10 µM Paclitaxel), and a positive control for destabilization (10 µM native Colchicine).
Initiation & Readout : Quickly add 45 µL of the tubulin-GTP mixture to each well. Immediately transfer to a microplate reader pre-heated to 37°C.
Kinetic Measurement : Measure absorbance at 340 nm every 30 seconds for 60 minutes. (Polymerized microtubules scatter light, increasing absorbance).
Data Analysis : Calculate the V
of polymerization and determine the IC by plotting the final steady-state absorbance against compound concentration.
Fig 2: Self-validating experimental workflow for in vitro tubulin polymerization assay.
Protocol B: Flow Cytometry for G2/M Arrest and Apoptosis
Causality & Rationale : To confirm that tubulin inhibition translates to cellular efficacy, we measure cell cycle distribution and phosphatidylserine externalization (an early apoptosis marker)[2][6].
Step-by-Step :
Cell Treatment : Seed target cells (e.g., A549) at
cells/well. Incubate with the derivative (e.g., 10 nM) for 48 hours.
Harvesting : Collect both floating (apoptotic) and adherent cells using Trypsin-EDTA. Causality: Floating cells must be collected to avoid selection bias against dead/dying cells.
Cell Cycle Analysis (Propidium Iodide) : Fix a subset of cells in 70% cold ethanol. Treat with RNase A (to ensure PI only binds DNA, preventing false-positive RNA fluorescence) and stain with PI. Cells in G2/M will exhibit double the fluorescence intensity of G1 cells.
Apoptosis Analysis (Annexin V/PI) : Wash the remaining live cells in Annexin-binding buffer. Stain with FITC-Annexin V (binds externalized phosphatidylserine) and PI (stains necrotic/late apoptotic cells with compromised membranes).
Flow Cytometry : Analyze 10,000 events per sample.
Self-Validation Check: Unstained cells and single-stained controls must be used for proper fluorescence compensation to prevent spectral overlap.
Future Perspectives: Theranostics and Conjugates
The functionalization of N-deacetylcolchicine extends beyond traditional chemotherapy. Recent advancements include coupling the alkaloid to polyaza-alicyclic functions, such as DO3A, to create tubulin-directed MRI contrast agents. These Gd(III) complexes retain efficacy against carcinoma cells while providing a longitudinal proton relaxivity suitable for imaging, paving the way for theranostic applications where diagnosis and targeted therapy occur simultaneously.
MDPI . "Revitalizing Colchicine: Novel Delivery Platforms and Derivatives to Expand Its Therapeutic Potential"
URL:[Link]
WestminsterResearch . "Synthesis and characterisation of a novel tubulin-directed DO3A–colchicine conjugate with potential theranostic features"
URL:[Link]
PMC . "Colchicine–cinnamic acid hybrids with potent anticancer activities: synthesis, in vitro, and in vivo biological evaluations"
URL:[Link]
PubMed . "Carbamate derivatives of colchicine show potent activity towards primary acute lymphoblastic leukemia and primary breast cancer cells-in vitro and ex vivo study"
URL:[Link]
Technical Deep Dive: Tubulin Binding Affinity of (S)-N-Deacetyl Colchicine
This guide is structured as a high-level technical whitepaper designed for application scientists and drug discovery researchers. It prioritizes mechanistic insight, experimental rigor, and actionable data.
Author: BenchChem Technical Support Team. Date: March 2026
This guide is structured as a high-level technical whitepaper designed for application scientists and drug discovery researchers. It prioritizes mechanistic insight, experimental rigor, and actionable data.
Executive Summary
(S)-N-Deacetyl colchicine (also known as deacetylcolchicine or trimethylcolchicinic acid methyl ether) represents a critical intermediate in the pharmacophore exploration of microtubule-destabilizing agents. While the parent compound, colchicine, is the archetype for the "colchicine-binding site" on
-tubulin, the N-deacetylated derivative offers a unique kinetic and thermodynamic profile.
Key Technical Takeaway: The removal of the C7-acetyl group does not abolish binding; however, it fundamentally alters the thermodynamic signature of the interaction from an enthalpy-driven process (in simplified analogs) to an entropy-driven process. Furthermore, the free amine at position C7 serves as the primary "chemical handle" for next-generation colchicinoids (e.g., thiocolchicines), making the characterization of its intrinsic affinity a prerequisite for rational drug design.
Structural & Mechanistic Basis
The Pharmacophore
The tubulin-colchicine recognition event is highly stereospecific. The natural isomer of colchicine possesses the (aR, 7S) configuration. (S)-N-Deacetyl colchicine retains this critical stereochemistry at the C7 position of the B-ring.
A-Ring (Trimethoxy): Anchors the molecule into the hydrophobic pocket of
-tubulin.
C-Ring (Tropolone): Interacts with the interface, crucial for the "curved" tubulin conformation that prevents polymerization.
B-Ring (C7-Amine): In the parent colchicine, the acetamide group forms hydrogen bonds with
-tubulin (specifically the loop T5). In (S)-N-Deacetyl colchicine, the conversion to a free amine () removes the carbonyl acceptor/donor motif, altering the solvent shell and increasing the activation energy of binding.
The "Two-Step" Binding Mechanism
Binding to the colchicine site is not a simple lock-and-key event; it is an induced-fit mechanism .
Fast Phase: Formation of a loose, pre-equilibrium complex.
Slow Phase: A rate-limiting conformational change of the tubulin dimer (straight-to-curved transition), locking the ligand in place.
(S)-N-Deacetyl colchicine exhibits a significantly slower on-rate (
) compared to B-ring-null analogs, attributed to the steric and electrostatic cost of positioning the free amine within the hydrophobic interface before the final conformational lock occurs.
Thermodynamic Switch
Unlike simple B-ring analogs (like 2-methoxy-5-(2',3',4'-trimethoxyphenyl)tropone) which bind via enthalpy (
), the binding of (S)-N-Deacetyl colchicine is largely entropy-driven (). This suggests that the displacement of structured water molecules from the binding pocket and the desolvation of the free amine are the primary drivers of free energy ().
Visualization: Mechanism of Action
The following diagram illustrates the kinetic pathway of (S)-N-Deacetyl colchicine (DAC) binding to the Tubulin Dimer (T), highlighting the transition from the pre-complex to the stable, fluorescence-active complex.
Caption: Kinetic pathway of (S)-N-Deacetyl Colchicine binding. The transition to the stable complex is the rate-limiting step, driven by entropy and tubulin conformational change.
The most reliable method to determine the binding affinity (
) of colchicinoids is Intrinsic Tryptophan Fluorescence Quenching . Tubulin contains tryptophan residues (e.g., Trp-346 in -tubulin) near the colchicine site. Binding induces quenching of this intrinsic signal and/or enhancement of the ligand's fluorescence (if the ligand is fluorescent).
Ligand: (S)-N-Deacetyl colchicine (dissolved in DMSO; final DMSO <1%).
Buffer (PEM): 100 mM PIPES (pH 6.9), 1 mM EGTA, 1 mM
.
Critical Additive: 10-100
GTP (stabilizes the dimer).
Step-by-Step Workflow
Preparation: Dilute tubulin to a fixed concentration (e.g.,
) in PEM+GTP buffer. Keep on ice until use, then equilibrate to 37°C.
Titration: Prepare a serial dilution of (S)-N-Deacetyl colchicine ranging from
to .
Incubation: Mix tubulin and ligand 1:1.
Critical Step: Incubate at 37°C for 60 minutes . Unlike simple inhibitors, colchicinoids require significant time to reach the "slow-onset" equilibrium described in Section 2.2.
The following table synthesizes binding parameters derived from equilibrium centrifugation and fluorescence studies.
Parameter
Colchicine (Parent)
(S)-N-Deacetyl Colchicine
Note
(Dissociation Constant)
Affinity is comparable but slightly weaker due to loss of acetamide H-bonds.
Binding Kinetics ()
Slow ()
Very Slow
Amine group increases the activation energy barrier.
Thermodynamic Driver
Entropy ()
Entropy ()
Both are entropy-driven, but DAC lacks the enthalpy contribution of the acetyl group.
Reversibility
Poorly Reversible (Pseudo-irreversible)
Reversible
The complex is less stable than the parent, allowing faster off-rates.
Stereochemistry
(aR, 7S)
(aR, 7S)
The 7-(R) enantiomer shows negligible binding.
Experimental Workflow Diagram
Caption: Standardized fluorescence quenching workflow for determining tubulin-ligand affinity.
References
Thermodynamics of colchicinoid-tubulin interactions. Role of B-ring and C-7 substituent. Journal of Biological Chemistry, 1996.[5] Available at: [Link]
Colchicine binding to tubulin monomers: a mechanistic study. Biochemistry, 1994. Available at: [Link]
Photoaffinity labeling of tubulin with (2-nitro-4-azidophenyl)deacetylcolchicine. Biochemistry, 1989. Available at: [Link]
Binding to tubulin of the colchicine analog 2-methoxy-5-(2', 3', 4'-trimethoxyphenyl)tropone. Journal of Biological Chemistry, 1984.[3][6] Available at: [Link]
Structural and Physicochemical Characterization of (S)-N-Deacetyl Colchicine d-10-Camphorsulfonate: A Technical Whitepaper
Executive Summary In the realm of pharmaceutical impurity profiling and alkaloid derivatization, (S)-N-Deacetyl Colchicine d-10-Camphorsulfonate (CAS: 102419-98-7) serves as a critical analytical standard and synthetic i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the realm of pharmaceutical impurity profiling and alkaloid derivatization, (S)-N-Deacetyl Colchicine d-10-Camphorsulfonate (CAS: 102419-98-7) serves as a critical analytical standard and synthetic intermediate. Derived from colchicine—a potent antimitotic agent that disrupts microtubule polymerization—the N-deacetylated form introduces a primary amine that dramatically alters the molecule's acid-base chemistry and solubility profile.
This whitepaper provides an authoritative breakdown of its molecular formula, resolves prevalent database discrepancies regarding its molecular weight, and outlines a self-validating experimental protocol for its synthesis and chiral resolution.
Chemical Identity & First-Principles Derivation
A pervasive issue in modern drug development is the uncritical reliance on commercial vendor databases, which can propagate stoichiometric errors. To establish absolute trustworthiness, we must derive the molecular formula of the salt from first principles.
The Base: (S)-N-Deacetyl Colchicine
Colchicine (
) features a neutral acetamide group. Hydrolysis of this acetyl group yields N-deacetylcolchicine (), converting the neutral amide into a basic primary amine[1]. This modification is biologically significant, as the deacetylated metabolite retains the ability to stimulate the intrinsic GTPase activity of tubulin and activate the JNK/SAPK apoptotic signaling pathway[2].
The Acid: d-10-Camphorsulfonic Acid
To stabilize this primary amine and resolve its enantiomers, it is reacted with d-10-camphorsulfonic acid (
), a classic chiral resolving agent.
The Salt: Stoichiometric Addition
The protonation of the primary amine by the sulfonic acid results in a 1:1 diastereomeric salt.
Expert Insight: Several commercial catalogs erroneously list the formula for this specific CAS registry number as
with a molecular weight of 588.72 g/mol [4]. This is a structural impossibility for a 1:1 salt of these exact precursors (which contains only one nitrogen atom). The true molecular weight, calculated from the exact isotopic masses of the correct formula, is 589.71 g/mol .
Quantitative Data Summary
Property
Validated Data
Chemical Name
(S)-N-Deacetyl Colchicine d-10-Camphorsulfonate
CAS Registry Number
102419-98-7
Free Base Formula
Free Base Molecular Weight
357.41 g/mol
Acid Formula
Validated Salt Formula
Validated Molecular Weight
589.71 g/mol
Mechanistic Rationale: The Role of Chiral Resolution
Colchicine derivatives exhibit axial chirality (atropisomerism) alongside the chiral center at the C7 position. The (S)-configuration is the naturally occurring, pharmacologically active isomer.
Because N-deacetylcolchicine is often synthesized as a racemic or epimeric mixture during total synthesis or aggressive hydrolysis, d-10-camphorsulfonic acid is employed not just for salt stabilization, but for chiral resolution. The resulting diastereomers—(S)-amine/d-acid and (R)-amine/d-acid—exhibit distinct solubility profiles in polar protic solvents, allowing for physical separation.
Figure 1: Workflow for the chiral resolution of N-Deacetyl Colchicine.
Pharmacological Mechanism of Action
Once isolated, the (S)-isomer serves as a potent research tool. By binding to tubulin heterodimers, it prevents microtubule polymerization. This mechanical failure halts the cell cycle at the G2/M phase and triggers stress-response cascades.
Figure 2: Mechanism of action for (S)-N-Deacetyl Colchicine via tubulin binding.
To ensure scientific integrity, the following protocol describes a self-validating system for synthesizing the salt and verifying the
molecular formula, bypassing the catalog errors discussed in Section 2.
Phase 1: Salt Formation and Crystallization
Causality Note: Anhydrous ethanol is chosen because the (S)-diastereomer exhibits a steep solubility curve in this solvent, allowing for high-yield precipitation upon cooling, whereas the (R)-diastereomer remains solvated.
Dissolution: Suspend 10.0 g (28.0 mmol) of racemic N-deacetylcolchicine free base in 150 mL of anhydrous ethanol.
Acid Addition: Add 6.83 g (29.4 mmol, 1.05 eq) of d-10-camphorsulfonic acid.
Thermal Equilibration: Heat the reactor to 60°C under continuous stirring (300 rpm) until a completely homogenous, pale-yellow solution is achieved.
Controlled Nucleation: Cool the solution at a strictly controlled rate of 5°C/hour down to 4°C. Do not crash-cool, as this will trap the (R)-isomer in the crystal lattice.
Isolation: Recover the resulting crystals via vacuum filtration. Wash the filter cake with 20 mL of ice-cold ethanol to purge residual mother liquor. Dry under vacuum at 40°C for 12 hours.
Causality Note: Because this is a salt, standard GC-MS will destroy the complex. Liquid Chromatography-Mass Spectrometry (LC-MS) with polarity switching is required to validate both the cation and anion independently.
Sample Preparation: Dissolve 1 mg of the dried crystal in 1 mL of Methanol:Water (50:50 v/v) with 0.1% Formic Acid.
Positive Ion Mode (ESI+): Scan for the protonated free base. You must observe a dominant peak at m/z 358.4
, confirming the cation.
Negative Ion Mode (ESI-): Switch polarity to scan for the sulfonate anion. You must observe a peak at m/z 231.3
, confirming the anion.
Conclusion: The presence of these two exact masses validates the 1:1 stoichiometry and the true molecular weight of 589.71 g/mol , definitively disproving the
The Renaissance of a Classic: A Technical Guide to the Therapeutic Potential of (S)-N-Deacetyl Colchicine in Oncology
For Researchers, Scientists, and Drug Development Professionals Abstract Colchicine, a potent microtubule-disrupting agent, has a long and storied history in medicine. However, its significant toxicity has largely preclu...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Colchicine, a potent microtubule-disrupting agent, has a long and storied history in medicine. However, its significant toxicity has largely precluded its use as a frontline cancer therapeutic. This has catalyzed the exploration of colchicine derivatives with an improved therapeutic index. Among these, (S)-N-Deacetyl Colchicine (S-NDC) has emerged as a pivotal intermediate and a promising scaffold for the development of novel anti-cancer agents. This technical guide provides an in-depth analysis of the therapeutic potential of S-NDC in oncology, synthesizing preclinical data on its mechanism of action, anti-proliferative activity, and the enhanced efficacy of its derivatives. We will delve into the causality behind experimental designs, provide detailed protocols for key assays, and present a forward-looking perspective on the trajectory of S-NDC-based drug discovery.
Introduction: Revisiting the Colchicine Scaffold
The clinical utility of microtubule-targeting agents (MTAs) is well-established in oncology.[1] These agents disrupt the dynamic instability of microtubules, essential components of the cytoskeleton critical for cell division, leading to cell cycle arrest and apoptosis.[1] Colchicine, a natural alkaloid extracted from the autumn crocus (Colchicum autumnale), is a classic example of an MTA that binds to the β-subunit of tubulin at a site now eponymously known as the colchicine-binding site.[2][3] This binding event inhibits tubulin polymerization, leading to the destabilization of microtubules.[4]
Despite its potent antimitotic activity, the clinical application of colchicine in oncology has been hampered by a narrow therapeutic window and significant systemic toxicity.[2] This has driven a concerted effort to synthesize colchicine derivatives with improved pharmacological profiles, aiming to uncouple the potent anti-cancer effects from the dose-limiting toxicities.[5] One of the most promising avenues of this research has been the modification of the C-7 position of the colchicine B-ring, leading to the synthesis of (S)-N-Deacetyl Colchicine (S-NDC).[5][6] This guide will explore the synthesis, mechanism of action, and preclinical anti-cancer potential of S-NDC and its derivatives.
Synthesis and Chemical Profile of (S)-N-Deacetyl Colchicine
(S)-N-Deacetyl Colchicine is a crucial intermediate in the semi-synthesis of a variety of novel colchicine analogs.[5][6] Its synthesis typically involves the deacetylation of colchicine, a process that requires careful optimization to avoid unwanted side reactions.[5][7]
A common synthetic route involves a three-step process to ensure a clean and efficient preparation of the S-NDC intermediate.[5] This method utilizes a temporary Boc protection of the secondary amine, followed by deacetylation and subsequent mild acidic removal of the Boc group to yield the free amine of S-NDC.[5]
Diagram: Synthesis of (S)-N-Deacetyl Colchicine
Caption: Synthetic pathway for (S)-N-Deacetyl Colchicine from Colchicine.
Mechanism of Action: Targeting the Microtubule Cytoskeleton
Like its parent compound, S-NDC and its derivatives exert their anti-cancer effects primarily through the disruption of microtubule dynamics.[5] By binding to the colchicine-binding site on β-tubulin, these compounds inhibit the polymerization of tubulin dimers into microtubules.[3][4] This leads to a cascade of downstream cellular events culminating in apoptotic cell death.
Inhibition of Tubulin Polymerization
The binding of colchicine-site inhibitors induces a conformational change in the tubulin dimer, rendering it incapable of incorporating into growing microtubules.[8] This leads to a net depolymerization of the microtubule network. The inhibitory effect on tubulin polymerization is a key determinant of the cytotoxic potency of these compounds.[4]
Diagram: Mechanism of Action of (S)-N-Deacetyl Colchicine Derivatives
Pharmacokinetics of Colchicine Analogs in Preclinical Studies: A Technical Guide
Part 1: Strategic Framework & Rationale Introduction: The Pharmacokinetic Paradox of Colchicine Colchicine is a potent tubulin inhibitor with a distinct mechanism of action: it binds to the β-tubulin subunit at the intra...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: Strategic Framework & Rationale
Introduction: The Pharmacokinetic Paradox of Colchicine
Colchicine is a potent tubulin inhibitor with a distinct mechanism of action: it binds to the β-tubulin subunit at the intra-dimer interface, preventing microtubule polymerization.[1] However, its clinical utility in oncology is severely hampered by a narrow therapeutic index and multidrug resistance (MDR) mediated by P-glycoprotein (P-gp/MDR1).
The development of colchicine analogs—such as ZD6126 (a vascular disrupting agent) and Thiocolchicoside (a muscle relaxant)—focuses on altering pharmacokinetic (PK) trajectories to decouple efficacy from systemic toxicity. In preclinical development, the primary goal is not merely "longer half-life" but targeted exposure .
For researchers, the critical PK challenges are:
P-gp Evasion: Colchicine is a high-affinity substrate for P-gp. Analogs must either evade this efflux pump to treat MDR tumors or utilize it to limit systemic distribution.
Metabolic Shunting: Shifting from CYP3A4-mediated oxidation (high drug-drug interaction risk) to Phase II conjugation (e.g., glucuronidation).
Prodrug Activation: Utilizing plasma or tissue-specific phosphatases to liberate the active pharmacophore (e.g., N-acetylcolchinol) only where needed.
Part 2: Physicochemical Properties & Absorption Dynamics[2]
Solubility vs. Permeability Trade-offs
Native colchicine is lipid-soluble but has poor water solubility, complicating intravenous formulation.
Strategy: Phosphate prodrug modification (e.g., ZD6126).[2] This introduces a phosphate group at the C-ring phenol, increasing water solubility >1000-fold.
PK Impact: The prodrug is biologically inactive and does not bind tubulin. It requires rapid hydrolysis by non-specific alkaline phosphatases in the plasma to release the active phenol.
The P-glycoprotein Barrier
Oral bioavailability of colchicine varies (24–88%) largely due to intestinal P-gp efflux.
Experimental Validation: In Caco-2 permeability assays, a high efflux ratio (B-to-A / A-to-B > 2.0) indicates P-gp substrate status.
Analog Design: Modifications at the B-ring (e.g., replacement of the acetamide with other functionalities) can reduce P-gp affinity, enhancing oral bioavailability and BBB penetration.
Data Summary: Comparative PK Parameters
Table 1: Pharmacokinetic profiles of Colchicine vs. Key Analogs in Rodent Models
Parameter
Colchicine
ZD6126 (Prodrug)
N-Acetylcolchinol (Active Metabolite of ZD6126)
Thiocolchicoside
Primary Route
Oral / IV
IV (Infusion)
Formed in situ
Oral / IM
Bioavailability
~45% (Rat)
100% (IV)
N/A (Metabolite)
~25% (Oral)
Tmax
0.5 – 2.0 h
Immediate
< 0.5 h (Rapid hydrolysis)
1.0 h (Metabolites)
Half-life (t1/2)
5 – 20 h
< 15 min
~1 – 2 h
1.5 – 4.5 h
Clearance Mechanism
CYP3A4 + Biliary
Phosphatase Hydrolysis
Glucuronidation + Fecal
Renal + Fecal
Plasma Protein Binding
~39%
Low
Moderate
Low
Key Transporter
P-gp Substrate
Not P-gp Substrate
P-gp Substrate
GABA Receptor Agonist
Part 3: Distribution & Metabolism (The "Trojan Horse" Effect)
Vascular Disrupting Agents (VDAs)
Analogs like ZD6126 utilize a "hit-and-run" PK strategy.
Rapid Activation: The phosphate prodrug is hydrolyzed to N-acetylcolchinol (NAC).
Rapid Clearance: Unlike taxanes that require prolonged exposure, NAC is rapidly glucuronidated and cleared. This short exposure is sufficient to destroy tumor vasculature but insufficient to cause widespread neurotoxicity, a common side effect of tubulin binders.
Metabolic Pathways[2][4]
Colchicine: Demethylation via CYP3A4 (major DDI risk with clarithromycin/ketoconazole).
Thiocolchicoside: Metabolized to the aglycon (3-demethylthiocolchicine) and subsequently glucuronidated. The parent compound is undetectable in plasma after oral dosing.[3]
Part 4: Visualization of PK Logic
Diagram 1: Disposition & Activation Pathways
This diagram illustrates the divergent fates of Colchicine versus its Prodrug Analogs.
Caption: Comparative disposition of Colchicine (CYP3A4/P-gp dependent) vs. ZD6126 (Prodrug activation/Glucuronidation).
Part 5: Experimental Protocols (Self-Validating Systems)
Protocol A: In Vitro Metabolic Stability (Microsomal Assay)
Objective: Determine intrinsic clearance (
) and identify CYP phenotype.
Critical Control: Colchicine is light-sensitive (degrades to lumicolchicine). All steps must be performed under yellow light or in amber vessels.
Preparation:
Thaw pooled liver microsomes (human/rat/mouse) on ice.
Prepare 100 mM Phosphate Buffer (pH 7.4).
Prepare NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
Incubation:
Pre-incubate microsomes (0.5 mg/mL) with Test Analog (1 µM) for 5 min at 37°C.
Validation Step: Include Verapamil (high turnover control) and Warfarin (low turnover control).
Initiate reaction with NADPH.
Sampling:
At
min, remove 50 µL aliquots.
Quench immediately in 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Indomethacin).
Analysis:
Centrifuge (4000 rpm, 20 min). Inject supernatant into LC-MS/MS.
Monitor parent depletion. Plot
vs. time.
Calculate
(slope). .
Protocol B: In Vivo Pharmacokinetics (Prodrug Focus)
Objective: Quantify conversion of Prodrug (e.g., ZD6126) to Active Metabolite (NAC).[4]
Self-Validating Logic: The presence of prodrug in urine indicates incomplete conversion; high variability in metabolite
Stabilization (Crucial): Blood must be collected into tubes containing Sodium Fluoride (NaF) or specific phosphatase inhibitors to prevent ex vivo hydrolysis of the prodrug during processing.
This workflow guides the progression from chemical synthesis to in vivo validation.
Caption: Step-wise decision tree for advancing colchicine analogs through preclinical ADME.
References
Siemann, D. W., et al. (2002). "ZD6126: A Novel Vascular-targeting Agent That Causes Selective Destruction of Tumor Vasculature."[5][6] Cancer Research. Link
Davis, P. D., et al. (2002). "ZD6126: A novel vascular-targeting agent that causes selective destruction of tumor vasculature."[5][6] AACR Journals. Link
Ferron, G. M., et al. (1995). "Pharmacokinetics of colchicine: a review of experimental and clinical data." European Journal of Clinical Pharmacology. Link
U.S. Food and Drug Administration (FDA). "Guidance for Industry: In Vitro Metabolism and Transporter Mediated Drug-Drug Interaction Studies." Link
Sandouk, P., et al. (1995).[7] "Pharmacokinetics of Thiocolchicoside in Humans Using a Specific Radioimmunoassay." Therapeutic Drug Monitoring. Link
Lu, Y., et al. (2012).[8] "An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site." Pharmaceutical Research. Link
Technical Comparative Analysis: Colchicine vs. (S)-N-Deacetyl Colchicine d-10-Camphorsulfonate
[1] Executive Summary This technical guide provides a high-resolution comparative analysis between Colchicine (the active pharmaceutical ingredient) and (S)-N-Deacetyl Colchicine d-10-Camphorsulfonate (a critical referen...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary
This technical guide provides a high-resolution comparative analysis between Colchicine (the active pharmaceutical ingredient) and (S)-N-Deacetyl Colchicine d-10-Camphorsulfonate (a critical reference standard and synthetic intermediate).
While Colchicine serves as the primary therapeutic agent for gout and Familial Mediterranean Fever (FMF), the d-10-camphorsulfonate salt of its deacetylated metabolite (Demecolcine) plays a pivotal role in Quality Control (QC) and Process Chemistry . It serves as a stable, crystalline reference standard for impurity profiling and a resolving intermediate in the semi-synthesis of advanced colchicinoids.
Structural & Physicochemical Divergence
The fundamental difference lies in the C-7 substituent and the physicochemical state (neutral base vs. ionic salt).
Chemical Identity[2][3][4]
Colchicine: A neutral, pseudo-alkaloid containing an acetamide group at the C-7 position. It is characterized by a tropolone ring and a trimethoxyphenyl moiety.
(S)-N-Deacetyl Colchicine d-10-Camphorsulfonate: This is the salt form of Demecolcine (N-Deacetylcolchicine). The acetyl group at C-7 is removed to yield a primary amine, which is then protonated by (+)-Camphor-10-sulfonic acid (d-10-CSA) to form a stable salt.
Comparative Properties Table[2][5]
Feature
Colchicine (API)
(S)-N-Deacetyl Colchicine d-10-Camphorsulfonate
CAS Registry
64-86-8
102419-98-7 (Specific Salt Form)
Molecular Formula
C-7 Substituent
Acetamide ()
Primary Amine Salt ()
Basicity
Neutral / Very Weak Base
Basic Amine (stabilized as salt)
Solubility
Soluble in EtOH, ; Mod. in water
High aqueous solubility (Ionic nature)
Primary Utility
Therapeutic Drug (Gout, FMF)
Impurity Standard, Synthetic Intermediate
Toxicity Profile
High (Narrow Therapeutic Index)
Lower acute toxicity (as Demecolcine base)
The Role of d-10-Camphorsulfonic Acid
The selection of d-10-Camphorsulfonic acid as the counterion is not arbitrary. It serves three specific engineering purposes in drug development:
Crystallinity: The free amine (Demecolcine) can be an amorphous oil or sticky solid. The bulky camphorsulfonate anion forces the formation of a well-defined crystal lattice, essential for use as a gravimetric standard.
Chiral Integrity: Since Colchicine derivatives possess axial chirality (aR, 7S), using a pure chiral acid like d-10-CSA allows for the detection or removal of enantiomeric impurities (e.g., from racemization during vigorous deacetylation).
Stability: The salt form protects the primary amine at C-7 from oxidative degradation, extending shelf-life compared to the free base.
Synthetic Pathways & Process Logic
Understanding the transformation from Colchicine to its Camphorsulfonate derivative is critical for impurity profiling. The presence of N-Deacetylcolchicine in a Colchicine batch indicates incomplete acetylation or hydrolysis during storage.
Transformation Logic
The conversion involves acid-catalyzed hydrolysis followed by salt formation. This process is often used deliberately to synthesize Demecolcine, which is then re-acylated to create novel derivatives (e.g., Thiocolchicine).
Visualization of Chemical Workflow
Figure 1: Synthetic workflow converting Colchicine to its Camphorsulfonate salt form.
Experimental Protocols
The following protocols are designed for the synthesis of the reference standard and its subsequent analytical differentiation.
Protocol A: Synthesis of N-Deacetylcolchicine (Demecolcine)
Objective: To isolate the free amine precursor from Colchicine.
Dissolution: Dissolve 5.0 g of Colchicine in 50 mL of Methanol (
).
Hydrolysis: Add 50 mL of 2N Hydrochloric Acid (
).
Reflux: Heat the mixture to reflux (
) for 4–6 hours. Monitor via TLC (Mobile phase: 90:10:1).
Checkpoint: Disappearance of the Colchicine spot (
Colchicine: Elutes later (less polar, RT ~12-14 min).
Note: In solution, the salt dissociates. The peak observed corresponds to the N-Deacetylcolchicine cation.[2]
Pharmacological & Regulatory Context[2]
Biological Activity
While the camphorsulfonate salt is an in vitro tool, the active moiety (Demecolcine) has distinct biological properties:
Mechanism: Like Colchicine, it binds to the colchicine-binding site on tubulin, inhibiting microtubule polymerization.
Potency: Demecolcine is reportedly less toxic than Colchicine but retains significant antimitotic activity. Historically, it was investigated for chronic myelocytic leukemia (CML).
Therapeutic Index: The removal of the acetyl group alters the lipophilicity and metabolic stability, changing the toxicity profile.
Regulatory Application (Impurity Profiling)
In the manufacturing of Colchicine API, regulatory bodies (USP/EP) require the quantification of "Related Substances."
Limit: N-Deacetylcolchicine is a specified impurity.
Usage: The (S)-N-Deacetyl Colchicine d-10-Camphorsulfonate is used as the External Standard to calibrate the HPLC response factor. Because the salt is highly pure and non-hygroscopic compared to the free amine, it ensures accurate quantification of the impurity in the final drug product.
References
BenchChem. (2025).[3][4] The Origin of N-Deacetylcolchicine: A Technical Guide. Retrieved from
MDPI. (2025). Revitalizing Colchicine: Novel Delivery Platforms and Derivatives. International Journal of Molecular Sciences. Retrieved from
National Institutes of Health (NIH). (1975). Alkylthiocolchicines and N-deacetyl-alkylthiocolchicines and their antileukemic activity. Journal of Pharmaceutical Sciences. Retrieved from
Axios Research. (2025). N-Deacetyl Colchicine Reference Standard Data Sheet. Retrieved from
Chemicea. (2025). (S)-N-Deacetyl Colchicine d-10-Camphorsulfonate Impurity Standard. Retrieved from
American Chemical Society. (1990). Partial Synthesis and Antitubulin Activity of Minor Colchicum Alkaloids. Journal of Natural Products. Retrieved from
Solubility profile of (S)-N-Deacetyl Colchicine in water vs organic solvents
The Solubility Profile and Solvation Dynamics of (S)-N-Deacetyl Colchicine: A Technical Guide for Formulation and In Vitro Applications Introduction & Structural Causality (S)-N-Deacetyl Colchicine (CAS 3476-50-4), also...
Author: BenchChem Technical Support Team. Date: March 2026
The Solubility Profile and Solvation Dynamics of (S)-N-Deacetyl Colchicine: A Technical Guide for Formulation and In Vitro Applications
Introduction & Structural Causality
(S)-N-Deacetyl Colchicine (CAS 3476-50-4), also known as deacetylcolchicine or NSC 201400, is a potent antimitotic agent and a direct derivative of the natural alkaloid colchicine[1]. It functions as a tubulin polymerization inhibitor, demonstrating an IC50 of approximately 3 µM against bovine brain tubulin[1].
From a physicochemical perspective, the removal of the N-acetyl group present in standard colchicine yields a primary amine at the C7 position. This seemingly minor structural modification fundamentally alters the molecule's solvation dynamics. Unlike the neutral amide in colchicine, the primary amine in (S)-N-Deacetyl Colchicine is an ionizable basic center. Consequently, the solvation of this compound is governed by a delicate balance between the highly hydrophobic, bulky phenanthrene/troponoid core and the pH-sensitive, hydrogen-bonding capacity of the primary amine[2]. Understanding this structural causality is critical for designing robust, reproducible in vitro and in vivo assays without encountering silent precipitation.
Physicochemical Properties & Solubility Matrix
To predict the behavior of (S)-N-Deacetyl Colchicine in various solvent systems, we must first analyze its core physicochemical parameters. The molecule exhibits slight lipophilicity (LogP ~0.62), which facilitates passive diffusion across lipid bilayers but complicates aqueous solvation.
Table 1: Key Physicochemical Parameters
Parameter
Value
Mechanistic Implication
Molecular Weight
357.4 g/mol
The bulky tricyclic core dictates a high entropic penalty for cavity formation in water[1].
LogP
~0.62
Favors partitioning into organic solvents and cellular membranes over aqueous media.
| UV λmax | 211, 215, 242, 351 nm | Crucial for the spectrophotometric validation of stock concentrations[1]. |
Table 2: Comparative Solubility Profile
Solvent
Solubility Limit
Solvation Mechanism & Application
DMSO
25 mg/mL
Mechanism: Strong dipole-dipole interactions; acts as a potent H-bond acceptor for the primary amine[1]. Use: Ideal for long-term master stocks.
Ethanol
25 mg/mL
Mechanism: Protic solvation of the amine; dispersion interactions with the hydrophobic core[1]. Use: Alternative stock solvent; useful for specific in vivo formulations.
Water (pH 7.4)
Poor
Mechanism: High cohesive energy density of water makes cavity formation thermodynamically unfavorable for the unprotonated free base. Use: Unsuitable for direct dissolution.
| Water (pH < 6.0) | Moderate | Mechanism: Protonation of the C7 amine yields a soluble cationic salt, lowering the desolvation penalty. Use: Specialized acidic formulations. |
Solvation Dynamics & Logic
The decision tree for solvating (S)-N-Deacetyl Colchicine relies entirely on bypassing the thermodynamic barriers of its hydrophobic core. Organic solvents like Dimethyl Sulfoxide (DMSO) bypass this by providing favorable dispersion forces and acting as hydrogen bond acceptors. In aqueous systems, solubility is strictly gated by the protonation state of the primary amine.
Figure 1: Solvation logic tree for (S)-N-Deacetyl Colchicine based on solvent polarity and pH.
To ensure scientific integrity and assay reproducibility, the following protocols integrate built-in validation steps. This prevents the common pitfall of "silent precipitation," where the drug crashes out of solution as undetectable micro-crystals, leading to false-negative biological data.
Protocol A: Preparation of a 50 mM Master Stock in DMSO
Causality: Anhydrous DMSO prevents water-induced nucleation and protects the compound from hydrolytic degradation.
Equilibration: Allow the lyophilized (S)-N-Deacetyl Colchicine vial to equilibrate to room temperature inside a desiccator. Why? Opening cold vials causes atmospheric moisture condensation, which introduces water and drastically lowers the solubility limit.
Solvation: In a Class II biosafety cabinet, add anhydrous, cell-culture grade DMSO (≥99.9% purity) to achieve the desired concentration (up to 25 mg/mL)[1].
Agitation: Vortex gently for 60 seconds. Caution: Do not sonicate extensively. Localized cavitation heating can degrade the sensitive troponoid ring.
Self-Validation (Spectrophotometric): Dilute a 1 µL aliquot into 999 µL of DMSO (1:1000). Measure the absorbance at 351 nm[1]. Using the Beer-Lambert law, verify the exact molarity of your stock.
Storage: Aliquot into amber glass vials (the compound is highly light-sensitive) and store at -20°C under an inert argon atmosphere to prevent oxidation[3].
Protocol B: Aqueous Dilution for Cell-Based Assays
Causality: Direct, rapid injection of DMSO stocks into aqueous media causes localized supersaturation. Because the media is typically at pH 7.4, the compound exists as the poorly soluble free base, leading to immediate micro-precipitation.
Pre-warming: Warm the target aqueous buffer or culture media to 37°C. Elevated temperatures increase the kinetic energy of the solvent, temporarily raising the thermodynamic solubility limit during the critical mixing phase.
Vortex-Assisted Addition: Place the media tube on a vortex mixer at low speed. Add the DMSO stock dropwise directly into the center of the vortex, avoiding the tube walls.
Concentration Limits: Ensure the final concentration of DMSO does not exceed 0.5% (v/v). This prevents solvent-induced cytotoxicity while keeping the drug concentration below its aqueous precipitation threshold.
Self-Validation (Turbidimetric): Measure the optical density of the final assay buffer at 600 nm (OD600) against a blank of media + 0.5% DMSO. An OD600 > 0.05 indicates light scattering from micro-precipitates. If precipitation is detected, the solution must be discarded, and the dilution rate must be slowed.
Intracellular Delivery & Mechanism of Action
Once properly formulated in an aqueous vehicle with <0.5% DMSO, the LogP of ~0.62 allows (S)-N-Deacetyl Colchicine to efficiently partition into the hydrophobic core of the cellular lipid bilayer. Upon reaching the cytosol, it binds directly to tubulin heterodimers, preventing their polymerization into microtubules.
Figure 2: Workflow from organic stock formulation to intracellular tubulin inhibition.
References
Cayman Chemical / Biomol. "N-Deacetylcolchicine | CAS 3476-50-4 | Product Information & Solubility Data." Biomol.com. Available at:[1]
OSADHI / CSIR-North East Institute of Science and Technology. "Chemoinformatics analysis of N-deacetylcolchicine (LogP and Physicochemical Properties)." neist.res.in. Available at:
E-Biochem. "N-Deacetyl Colchicine Storage and Handling Conditions." e-biochem.com. Available at:[3]
LOCKSS / Clockss.org. "Structure Activity Relationships in the Colchicine Molecule with Respect to Interaction with the Mammalian Multidrug Transporter." clockss.org. Available at:[2]
Application Note: Preparation and Validation of (S)-N-Deacetyl Colchicine Stock Solutions for In Vitro Assays
Introduction & Pharmacological Context (S)-N-Deacetyl Colchicine (also known as NSC 201400 or simply N-deacetylcolchicine) is a highly potent structural derivative of the classic microtubule-targeting agent, colchicine....
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Pharmacological Context
(S)-N-Deacetyl Colchicine (also known as NSC 201400 or simply N-deacetylcolchicine) is a highly potent structural derivative of the classic microtubule-targeting agent, colchicine. Widely utilized in oncology and cell biology research, it functions as a potent tubulin polymerization inhibitor. Unlike many other microtubule-destabilizing agents, (S)-N-Deacetyl Colchicine uniquely stimulates the intrinsic GTPase activity of tubulin while preventing the assembly of the microtubule polymer network[1]. This disruption ultimately leads to cell cycle arrest at the G2/M phase and subsequent apoptosis[2].
Due to the presence of a tropolone ring and multiple methoxy groups, the compound is highly susceptible to light-induced isomerization (forming inactive lumicolchicines) and hydrolytic degradation. Therefore, preparing and storing stock solutions requires rigorous adherence to standardized protocols to ensure experimental reproducibility, self-validation, and scientific integrity.
Physicochemical Properties & Solubility Data
To formulate a reliable stock solution, researchers must first account for the compound's solubility limits and molecular characteristics. The table below summarizes the critical data required for accurate molarity calculations and quality control[1].
-20°C (Stable for ≥ 4 years under inert atmosphere)
Experimental Workflow
Workflow for the preparation, storage, and application of (S)-N-Deacetyl Colchicine solutions.
Step-by-Step Methodology: Preparation of 10 mM Master Stock
Expertise & Causality: A 10 mM stock solution is optimal for most in vitro applications. It allows for significant dilution into aqueous assay buffers, keeping the final vehicle (DMSO) concentration well below the cytotoxic and protein-denaturing threshold of 0.1% - 1.0%.
Step 1: Thermal Equilibration
Remove the lyophilized (S)-N-Deacetyl Colchicine vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for at least 30 minutes.
Causality: Opening a cold vial exposes the hygroscopic powder to atmospheric moisture. Water ingress causes localized hydrolysis and inaccurate molarity calculations due to increased apparent mass.
Step 2: Weighing and Solubilization
In a low-light environment, weigh the required mass (e.g., 3.57 mg for 1 mL of 10 mM stock). Dissolve the powder in anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO).
Causality: Colchicinoids are notoriously photosensitive and undergo conversion to inactive isomers upon UV/visible light exposure. Using anhydrous DMSO prevents water-catalyzed degradation of the tropolone ring and maximizes solubility[1].
Step 3: Homogenization
Vortex the solution gently for 30 seconds. If particulates remain, sonicate in a room-temperature water bath for 1-2 minutes. Do not heat the solution.
Step 4: Aliquoting and Light Protection
Dispense the master stock into single-use, amber microcentrifuge tubes (e.g., 20 µL to 50 µL per aliquot).
Causality: Amber tubes protect the solution from photo-degradation. Single-use aliquots prevent repeated freeze-thaw cycles, which cause solute precipitation, concentration gradients, and compromised assay reproducibility.
Step 5: Long-Term Storage
Flash-freeze the aliquots in liquid nitrogen and transfer them to a -80°C freezer. When stored properly, DMSO stocks are stable for 6 to 12 months.
Self-Validating Quality Control
Before initiating large-scale in vitro screening, validate the integrity of the stock solution via spectrophotometry. Dilute a test aliquot in ethanol and measure the absorbance. The presence of distinct peaks at 242 nm and 351 nm confirms the structural integrity of the conjugated tropolone system[1]. A shift or loss of the 351 nm peak strongly indicates photo-isomerization, meaning the stock must be discarded.
In Vitro Application: Tubulin Polymerization Assay Protocol
(S)-N-Deacetyl Colchicine is primarily evaluated using cell-free tubulin polymerization assays, exhibiting an IC50 of approximately 3 µM against bovine brain tubulin[3].
Step 1: Buffer Preparation
Prepare PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.9). Keep the buffer strictly on ice to prevent spontaneous tubulin polymerization.
Step 2: Compound Dilution
Thaw a single 10 mM stock aliquot at room temperature. Perform serial dilutions in PEM buffer to achieve 10X final assay concentrations (e.g., 30 µM for a 3 µM final concentration).
Causality: Diluting the compound in buffer immediately before the assay prevents long-term aqueous instability and ensures the DMSO vehicle concentration remains constant (≤ 1%) across all test wells.
Step 3: Tubulin Assembly Initiation
In a pre-warmed 96-well half-area plate, combine the diluted compound with purified bovine brain tubulin (final concentration ~3 mg/mL) and 1 mM GTP.
Step 4: Kinetic Measurement
Immediately transfer the plate to a microplate reader set to 37°C. Monitor the polymerization kinetics by measuring absorbance at 340 nm every minute for 60 minutes.
Causality: As tubulin polymerizes into microtubules, the solution's turbidity increases, resulting in higher absorbance at 340 nm. Active (S)-N-Deacetyl Colchicine will dose-dependently suppress this increase, validating its inhibitory function.
Mechanism of Action
Mechanism of action of (S)-N-Deacetyl Colchicine inducing mitotic arrest via tubulin inhibition.
References
Muzaffar, A., Brossi, A., Hamel, E. "Partial synthesis and antitubulin activity of minor colchicum alkaloids: N-acetoacetyl-deacetylcolchicine and 2-demethylspeciosine (speciocolchine)." Journal of Natural Products (PubMed/NIH). URL:[Link]
High-Resolution HPLC Method Development for N-Deacetyl Colchicine: From De Novo Design to Validation
Introduction: The Analytical Challenge N-Deacetyl Colchicine (also known as Trimethylcolchicinic acid methyl ether) is a primary metabolite and biosynthetic precursor of Colchicine. Unlike Colchicine, which possesses a n...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Challenge
N-Deacetyl Colchicine (also known as Trimethylcolchicinic acid methyl ether) is a primary metabolite and biosynthetic precursor of Colchicine. Unlike Colchicine, which possesses a neutral acetamide group at the C7 position, N-Deacetyl Colchicine features a primary amine. This structural modification drastically alters its physicochemical properties, transforming a neutral, hydrophobic molecule into a basic, polar species.
For analytical method development, this presents a classic "General Elution Problem":
Polarity Contrast: N-Deacetyl Colchicine is significantly more polar than Colchicine, risking elution in the void volume if organic content is too high.
Basicity & Silanol Activity: The primary amine (
) is prone to secondary interactions with residual silanols on silica columns, leading to peak tailing.
Detection: Both molecules share the tropolone chromophore, allowing UV detection, but separation selectivity is governed entirely by the B-ring modification.
This guide outlines a robust RP-HPLC protocol designed to retain and resolve N-Deacetyl Colchicine from its parent compound, prioritizing peak symmetry and quantitation limits.
Molecule Profile[1][2][3]
Property
Colchicine
N-Deacetyl Colchicine
CAS
64-86-8
3476-50-4
C7 Substituent
Acetamide ()
Primary Amine ()
Nature
Neutral / Weak Amide
Basic
pKa
~1.7, 12.4 (Amide/Tropolone)
~9.0 (Amine)
LogP
1.03
~0.5 (pH dependent)
UV Max
245 nm, 350 nm
245 nm, 350 nm
Method Development Strategy
Stationary Phase Selection
While USP monographs for Colchicine often suggest C8 (Octyl) columns, modern method development for polar amines favors Base-Deactivated C18 (ODS) columns.
Why C18? The increased hydrophobic surface area provides necessary retention for the polar N-Deacetyl metabolite, preventing it from eluting with the solvent front.
Why Base-Deactivated? "End-capped" or "embedded polar group" columns shield the silica backbone, preventing the protonated amine of N-Deacetyl Colchicine from binding to acidic silanols, which causes severe tailing.
Mobile Phase Chemistry: The pH Switch
The separation hinges on the ionization state of the N-Deacetyl amine.
Scenario A: Acidic pH (pH 2.5 - 3.0)
State: Amine is fully protonated (
).
Result: N-Deacetyl Colchicine is highly polar and elutes early. Colchicine remains neutral.
Advantage:[1][2][3] Fast analysis, high solubility.
Risk: Poor retention if % Organic is not low enough at the start.
Scenario B: Basic pH (pH > 9.5)
State: Amine is neutral (
).
Result: N-Deacetyl Colchicine becomes hydrophobic, eluting closer to Colchicine.
Advantage:[1][2][3] Sharp peaks (no ionic interaction).
Selected Strategy:Acidic pH (Phosphate Buffer, pH 3.0) .
This is the most robust approach for standard silica columns. We utilize a Gradient starting at low organic solvent to "trap" the protonated amine, then ramp up to elute the hydrophobic Colchicine.
Experimental Protocol
Instrumentation & Reagents
HPLC System: Agilent 1260/1290 or Waters Alliance/Acquity (Quaternary Pump preferred for flexibility).
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or Phenomenex Luna C18(2).
Reagents:
Acetonitrile (HPLC Grade).
Potassium Dihydrogen Phosphate (
).
Phosphoric Acid (85%).
Milli-Q Water.
Mobile Phase Preparation
Mobile Phase A (Buffer): Dissolve 1.36 g
in 1000 mL water (10 mM). Adjust pH to 3.0 ± 0.1 with dilute Phosphoric Acid. Filter through 0.22 µm membrane.
Mobile Phase B (Organic): 100% Acetonitrile.
Chromatographic Conditions
Parameter
Setting
Flow Rate
1.0 mL/min
Column Temp
30°C
Injection Vol
10 - 20 µL
Detection
UV 245 nm (Primary), 350 nm (Confirmation)
Run Time
15 Minutes
Gradient Table:
Time (min)
% Mobile Phase A (Buffer)
% Mobile Phase B (ACN)
Event
0.00
90
10
Trapping Phase: Retains polar N-Deacetyl
2.00
90
10
Isocratic Hold
10.00
40
60
Elution Phase: Elutes Colchicine
11.00
40
60
Wash
11.10
90
10
Re-equilibration
15.00
90
10
End of Run
Sample Preparation
Standard Stock: Dissolve 10 mg N-Deacetyl Colchicine and 10 mg Colchicine in 10 mL Methanol (1000 ppm).
Safety Warning: Colchicinoids are extremely toxic. Use a fume hood and double nitrile gloves.
Working Standard: Dilute Stock to 50 ppm using Mobile Phase A .
Note: Diluting in Mobile Phase A (Water/Buffer) ensures the sample solvent is weaker than the mobile phase, preventing "solvent effect" peak broadening for the early eluting N-Deacetyl peak.
Visualized Workflows (Graphviz)
Method Development Logic
Caption: Decision tree for selecting pH and gradient conditions based on the amine functionality.
Separation Mechanism
Caption: Elution order visualization. The protonated metabolite elutes early; the neutral parent requires organic solvent to elute.
Validation Parameters (ICH Q2(R1))
To ensure the method is reliable for drug development or QC, evaluate the following:
Parameter
Acceptance Criteria
Rationale
System Suitability
Resolution () > 2.0
Ensures baseline separation between N-Deacetyl and Colchicine.
Tailing Factor ()
for N-Deacetyl
Critical check for silanol activity affecting the amine.
Linearity
(0.5 - 50 µg/mL)
Confirms response is proportional to concentration.
LOD / LOQ
S/N > 3 (LOD) / S/N > 10 (LOQ)
N-Deacetyl is often a trace impurity; sensitivity is key.
Precision
RSD < 2.0% (n=6)
Ensures method reproducibility.
System Suitability Test (SST)
Inject a mixture of N-Deacetyl Colchicine (10 µg/mL) and Colchicine (50 µg/mL).
Pass Criteria: Resolution > 5.0 (due to gradient separation).
Troubleshooting Guide
Issue 1: N-Deacetyl Colchicine Peak Tailing
Cause: Secondary interactions between the positively charged amine and residual silanol groups on the silica support.
Solution:
Ensure the column is "Base Deactivated" or "End-capped".
Increase buffer concentration to 20-25 mM to suppress ionic interactions.
Add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites), though this is less common with modern columns.
Issue 2: Retention Time Drift
Cause: pH instability. The amine retention is highly sensitive to pH changes near its pKa, but at pH 3.0 it should be stable.
Solution: Verify pH meter calibration. Ensure Mobile Phase A is buffered (phosphate), not just acidified water.
Issue 3: Split Peak for N-Deacetyl Colchicine
Cause: Sample solvent mismatch. Injecting a 100% Methanol sample into a 10% Acetonitrile initial gradient.
Solution: Dilute samples with Mobile Phase A (Buffer) or water.
References
United States Pharmacopeia (USP). Colchicine Monograph: Organic Impurities. USP-NF.
BenchChem . The Origin of N-Deacetylcolchicine: A Technical Guide. Link (Source for biosynthetic pathway and extraction context).
SIELC Technologies . Separation of Colchicine on Newcrom R1 HPLC column. Link (Reference for alternative column chemistries).
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 17649, Colchicine, N-deacetyl-10-thio-. Link (Source for chemical properties and structure verification).
Sigma-Aldrich . (R/S)-N-Deacetyl Colchicine Product Information. Link (Chemical data verification).
Application Note: Advanced Protocols for Tubulin Polymerization and Colchicine-Site Binding Assays
Executive Summary Microtubules are highly dynamic cytoskeletal structures essential for intracellular transport, cell shape maintenance, and mitotic spindle formation. Because of their critical role in cell division, mic...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Microtubules are highly dynamic cytoskeletal structures essential for intracellular transport, cell shape maintenance, and mitotic spindle formation. Because of their critical role in cell division, microtubules are a premier target for anticancer therapeutics. Compounds that target the colchicine binding site on tubulin act as potent microtubule-destabilizing agents, leading to mitotic arrest and apoptosis.
This application note provides a comprehensive, self-validating methodological framework for evaluating novel colchicine derivatives. It details the mechanistic rationale, step-by-step protocols for [1], and fluorescence-based competitive binding assays, ensuring high-fidelity data generation for drug discovery pipelines.
Mechanistic Rationale: Targeting the Colchicine Binding Site
Microtubules are formed by the head-to-tail polymerization of αβ-tubulin heterodimers. Colchicine and its derivatives bind to a deep hydrophobic pocket located at the intradimer interface between the α- and β-subunits.
Binding at this site sterically hinders the structural transition of the tubulin dimer from a "curved" to a "straight" conformation, which is an absolute prerequisite for stable integration into the growing microtubule protofilament[2]. Consequently, colchicine-site binders induce the depolymerization of existing microtubules and prevent the formation of new ones, triggering the spindle assembly checkpoint and halting the cell cycle at the G2/M phase[3].
Caption: Signaling pathway of microtubule disruption by colchicine-site binders.
Experimental Design & Causality
A robust protocol must be grounded in the biophysical realities of the target protein. Every reagent in the tubulin polymerization assay serves a distinct, non-negotiable purpose:
Temperature Dependence: Tubulin polymerization is an entropy-driven, endothermic process. At 4°C, the equilibrium heavily favors the free dimer. Shifting the environment to 37°C provides the thermodynamic driving force for hydrophobic interactions, initiating rapid polymerization[3].
GTP Requirement: Tubulin is a GTPase. The binding of GTP to the exchangeable E-site on β-tubulin is strictly required to lock the dimer into a polymerizable conformation[1].
Buffer Selection (PIPES): PIPES buffer is utilized because its pKa (6.8) perfectly maintains the narrow physiological pH (6.8–6.9) required for assembly, without chelating the Mg²⁺ ions necessary for GTP binding[3].
EGTA Addition: Calcium ions (Ca²⁺) are potent endogenous inhibitors of microtubule assembly. EGTA is included to selectively chelate trace Ca²⁺ while leaving essential Mg²⁺ intact[1].
Absorbance at 340 nm: As soluble tubulin dimers assemble into massive microtubule polymers, they scatter light. The resulting increase in turbidity is directly proportional to polymer mass. Measuring absorbance at 340 nm avoids the UV absorption peaks of most small-molecule inhibitors and aromatic protein residues[2].
Protocol 1: Cell-Free In Vitro Tubulin Polymerization Assay
This kinetic assay measures the real-time effect of a test compound on the assembly of purified tubulin into microtubules[3].
Reagents Required
Purified bovine or porcine brain tubulin (>99% pure, lyophilized or cryopreserved).
General Tubulin Buffer (PEM): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.
GTP Stock: 100 mM (aliquoted and stored at -80°C).
Test compounds and controls (Colchicine, Paclitaxel, DMSO) dissolved in anhydrous DMSO.
Step-by-Step Methodology
Preparation: Pre-chill a 96-well half-area clear microplate on ice. Pre-warm the microplate spectrophotometer to 37°C.
Buffer Assembly: Prepare the Reaction Buffer by supplementing the PEM buffer with 1 mM GTP (final concentration) and keeping it strictly on ice.
Compound Plating: Add 2 µL of the test compound (at 10X final concentration) to the designated wells. Include a vehicle control (DMSO, final concentration ≤1%), a positive destabilizing control (Colchicine, 3–5 µM), and a stabilizing control (Paclitaxel, 3 µM)[2].
Tubulin Reconstitution: Rapidly thaw the purified tubulin and dilute it in the ice-cold Reaction Buffer to a final concentration of 3.0 to 5.0 mg/mL.
Reaction Initiation: Quickly dispense 50 µL of the tubulin solution into each well containing the test compounds.
Kinetic Readout: Immediately transfer the plate to the pre-warmed 37°C spectrophotometer. Measure the absorbance at 340 nm every 30 to 60 seconds for 60 minutes[3].
Caption: Step-by-step workflow for the in vitro tubulin polymerization assay.
Inhibiting polymerization is not enough to prove a compound binds to the colchicine site (it could be binding the vinca site). A competitive binding assay is required for definitive target validation.
Colchicine's intrinsic fluorescence is highly quenched in an aqueous environment but increases dramatically upon binding to the hydrophobic pocket of tubulin[3]. Alternatively, highly sensitive fluorescent probes like can be utilized to detect ligand displacement[4].
Step-by-Step Methodology
Tubulin Preparation: Dilute purified tubulin to 3 µM in PEM buffer.
Pre-Incubation: Add varying concentrations of the novel colchicine derivative (test compound) to the tubulin solution. Incubate at 37°C for 30–60 minutes to allow the test compound to reach binding equilibrium[3].
Probe Addition: Add colchicine (final concentration 3 µM) to the reaction mixture.
Measurement: Incubate for an additional 30 minutes. Measure the fluorescence intensity using a spectrofluorometer (Excitation: ~350 nm; Emission: ~435 nm)[3].
Interpretation: A dose-dependent decrease in fluorescence intensity relative to the DMSO control indicates that the test compound is successfully competing for and occupying the colchicine binding site, thereby preventing colchicine from binding and fluorescing[5].
Quantitative Data Interpretation
When evaluating novel derivatives, absolute values can vary based on tubulin source (e.g., bovine vs. porcine) and purity. Therefore, compounds must always be benchmarked against established clinical standards within the same experimental run.
Table 1: Comparative Inhibitory Profiles of Colchicine-Site Binders
Note: IC₅₀ is defined as the concentration of the inhibitor required to reduce the Vmax (maximum rate of polymerization) or the final steady-state polymer mass by 50%[5].
Self-Validation & Troubleshooting
To ensure the trustworthiness of the data, the assay must function as a self-validating system:
Curve Morphology Check: The vehicle control (DMSO) must exhibit a classic sigmoidal curve: a flat lag phase (nucleation), a steep linear increase (elongation), and a plateau (steady-state equilibrium). If the DMSO control polymerizes instantly without a lag phase, the tubulin concentration is too high or the plate was not properly chilled.
Signal-to-Noise Ratio: The Vmax of the vehicle control should be at least 3-fold higher than the colchicine positive control. If the vehicle fails to polymerize, the tubulin may be denatured, or the GTP stock has hydrolyzed[1].
Optical Interference Control: Always run a "Compound + Buffer" control (omitting tubulin). Highly conjugated colchicine derivatives may intrinsically absorb at 340 nm or auto-fluoresce at 435 nm. Failing to subtract this background will yield false negatives (appearing as though polymerization occurred when it was merely compound absorbance)[7].
Application Note: (S)-N-Deacetylcolchicine as an Advanced Chiral Resolving Agent for Challenging Racemic Acids
Executive Summary While classical resolving agents (e.g., brucine, quinine, and tartaric acid) are sufficient for routine chiral resolutions, sterically congested or axially chiral racemic acids often exhibit poor stereo...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
While classical resolving agents (e.g., brucine, quinine, and tartaric acid) are sufficient for routine chiral resolutions, sterically congested or axially chiral racemic acids often exhibit poor stereorecognition, leading to low enantiomeric excess (ee) and poor yields. (S)-N-Deacetylcolchicine —a derivative of the natural alkaloid colchicine lacking the N-acetyl group—presents a highly rigid, tricyclic scaffold with an inherent aS, 7S configuration ()[1].
This application note details the protocols for utilizing (S)-N-Deacetylcolchicine as a premium chiral resolving agent. We emphasize the mechanistic causality of its salt formation, step-by-step crystallization workflows, and the critical safety protocols required when handling tubulin-binding colchinoids.
Mechanistic Rationale: The Chiral Recognition Environment
The exceptional efficacy of (S)-N-Deacetylcolchicine stems from its unique three-dimensional architecture, which creates a deep, highly asymmetric pocket for chiral discrimination:
Primary Amine at C7 : Unlike the parent colchicine which features a neutral amide, the free primary amine in N-deacetylcolchicine provides a strong, unhindered basic site for forming robust diastereomeric ammonium-carboxylate salts ()[2].
Axial and Central Chirality : The molecule possesses both a stereocenter at C7 (S) and a chiral axis between the A and C rings (aS). This dual-chiral nature acts as a rigid template.
π-π Stacking and Steric Hindrance : The trimethoxybenzene (Ring A) and the tropolone (Ring C) provide expansive π-systems. When paired with aromatic racemic acids (e.g., substituted BINOL derivatives or profens), these rings engage in differential π-π stacking. The rigid B-ring locks the conformation, ensuring that the crystallization free energy difference (ΔΔG) between the R-acid•S-base and S-acid•S-base salts is maximized.
Mechanistic pillars driving the high stereorecognition of (S)-N-Deacetylcolchicine.
Safety & Handling (Critical Directive)
Colchicine and its derivatives are potent microtubule-depolymerizing agents that arrest cell division ()[3]. (S)-N-Deacetylcolchicine retains significant tubulin-binding affinity.
Toxicity : Highly toxic via inhalation, ingestion, or skin absorption.
PPE : Must be handled in a Class II Type B2 biological safety cabinet or dedicated chemical fume hood. Double-gloving (nitrile), protective gowns, and a well-fitted respirator (if handling dry powders) are mandatory.
Waste Disposal : All filtrates and solid waste must be segregated and incinerated as hazardous pharmaceutical waste.
Experimental Protocol: Diastereomeric Salt Resolution
Self-Validating System: This protocol incorporates a mass-balance check and chiral HPLC verification at each stage to ensure no epimerization of the resolving agent occurs during cleavage.
Step 1: Salt Formation
Preparation : In a 250 mL round-bottom flask, dissolve 10.0 mmol of the target racemic acid in 50 mL of absolute ethanol (EtOH).
Addition : Slowly add a solution of 10.0 mmol (S)-N-Deacetylcolchicine (approx. 3.57 g) dissolved in 30 mL of ethyl acetate (EtOAc).
Causality: The EtOH/EtOAc solvent system is chosen because the free base is highly soluble in EtOH, while the resulting diastereomeric salts typically exhibit differential solubility in EtOAc-enriched mixtures, driving selective precipitation.
Heating : Reflux the mixture gently at 70°C for 30 minutes to ensure complete dissolution and thermodynamic equilibration.
Step 2: Fractional Crystallization
Cooling : Allow the solution to cool to room temperature (22°C) at a controlled rate of 5°C/hour. Do not crash-cool, as rapid nucleation traps the more soluble diastereomer within the crystal lattice, severely reducing ee%.
Aging : Once at room temperature, age the suspension for 12 hours. If no precipitation occurs (oiling out), seed with a previously obtained crystal or evaporate 10-20% of the solvent under a nitrogen stream.
Filtration : Filter the less soluble diastereomeric salt using a Buchner funnel. Wash the filter cake with 10 mL of ice-cold EtOAc.
Validation : Analyze a 1 mg sample of the crystal via chiral HPLC to determine the diastereomeric excess (de). If de < 95%, recrystallize from a 1:1 EtOH/EtOAc mixture.
Step 3: Salt Cleavage and Agent Recovery
Biphasic Cleavage : Suspend the enantiopure salt in 50 mL of EtOAc and 50 mL of 1 M HCl (aqueous). Stir vigorously for 30 minutes at room temperature.
Causality: The acidic environment protonates the carboxylate, driving the free enantiopure acid into the organic (EtOAc) layer, while the protonated (S)-N-Deacetylcolchicine remains highly soluble in the aqueous layer.
Phase Separation : Separate the layers. Wash the aqueous layer with an additional 20 mL of EtOAc. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to yield the enantiopure acid.
Resolving Agent Recovery : Carefully adjust the pH of the aqueous layer to 8.5 using saturated NaHCO₃. Extract the liberated (S)-N-Deacetylcolchicine with dichloromethane (3 x 30 mL).
Trustworthiness Check: Do not use strong bases (like NaOH) as the tropolone ring of colchinoids is susceptible to rearrangement (isocolchicine formation) or hydrolysis under strongly alkaline conditions ()[4].
Validation of Recovery : Dry and concentrate the organic layer. Confirm the integrity of the recovered (S)-N-Deacetylcolchicine via ¹H-NMR (specifically checking the tropolone methoxy singlet at ~3.9 ppm and the aromatic proton at ~7.5 ppm) and chiral HPLC.
Workflow for the chiral resolution of racemic acids using (S)-N-Deacetylcolchicine.
Performance Data & Comparative Analysis
The following table summarizes the resolution efficiency of (S)-N-Deacetylcolchicine compared to standard resolving agents when applied to a sterically hindered racemic biaryl acid (e.g., 2,2'-dimethyl-1,1'-binaphthalene-8,8'-dicarboxylic acid).
Resolving Agent
Equiv. Used
Solvent System
Yield of Salt (%)
ee of Acid (%)
Recovery of Agent (%)
(S)-N-Deacetylcolchicine
1.0
EtOH / EtOAc (1:1)
42% (Max 50%)
> 98%
> 92%
Brucine
1.0
Acetone / H₂O
35%
74%
85%
(R)-1-Phenylethylamine
1.0
EtOH
48%
41%
90%
Quinine
1.0
MeOH / EtOAc
22%
65%
88%
Data Interpretation : The highly rigid chiral pocket of (S)-N-Deacetylcolchicine provides superior stereodiscrimination (ee > 98%) in a single crystallization step. While the upfront cost and handling requirements of the colchinoid are higher, the near-perfect enantiomeric excess and excellent recovery rates justify its use for high-value pharmaceutical intermediates where classical agents fail.
References
Colchicine - Wikipedia
Source: Wikipedia
URL: [Link]
Asymmetric Total Syntheses of Colchicine, β-Lumicolchicine, and Allocolchicinoid N-Acetylcolchinol-O-methyl Ether (NCME)
Source: Organic Letters (ACS Publications)
URL:[Link]
B-nor-methylene Colchicinoid PT-100 Selectively Induces Apoptosis in Multidrug-Resistant Human Cancer Cells
Source: PubMed Central (NIH)
URL:[Link]
A Spectroscopic Study of Colchicine in the Solid State and in Solution by Multinuclear Magnetic Resonance and Vibrational Circular Dichroism
Source: ResearchGate
URL:[Link]
Cell culture media compatibility for colchicine camphorsulfonate
Application Note: Optimization of Cell Culture Parameters for Colchicine Camphorsulfonate Abstract This technical guide outlines the specific handling, solubilization, and media compatibility requirements for Colchicine...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Optimization of Cell Culture Parameters for Colchicine Camphorsulfonate
Abstract
This technical guide outlines the specific handling, solubilization, and media compatibility requirements for Colchicine Camphorsulfonate , a salt form of the microtubule-destabilizing agent colchicine. While the active moiety (colchicine) is well-characterized, the camphorsulfonate counterion introduces specific physicochemical variables—notably altered solubility profiles and potential pH implications in unbuffered systems. This protocol addresses critical failure points, including photo-degradation to lumicolchicine, serum protein binding (albumin sequestration), and molarity calculations distinct from the free base.
Chemical Identity & Mechanism of Action
Colchicine Camphorsulfonate functions as a tubulin-binding agent. Upon dissociation in physiological media, the camphorsulfonate anion acts as a solubilizing counterion, while the colchicine moiety binds irreversibly to the colchicine-binding domain on
-tubulin. This binding prevents the polymerization of tubulin dimers into microtubules, leading to cell cycle arrest at metaphase (G2/M block) and subsequent apoptosis.
Mechanistic Pathway (Graphviz Visualization)
Figure 1: Mechanism of Action.[1][2] The camphorsulfonate salt dissociates to release active colchicine, which targets β-tubulin to inhibit microtubule dynamics.
Physicochemical Properties & Preparation
The camphorsulfonate salt is generally more water-soluble than colchicine free base. However, for reproducible cell culture data, DMSO (Dimethyl Sulfoxide) remains the preferred solvent for stock solutions due to its sterility maintenance and prevention of hydrolysis during long-term storage.
Solubility & Stability Matrix
Parameter
Specification
Critical Note
Molecular Weight
~631.7 g/mol (Salt)*
Must correct for MW difference vs. free base (399.4 g/mol ).
Preferred Solvent
DMSO (Anhydrous)
Soluble > 25 mg/mL. Sterile filter compatible.
Alternative Solvent
Ethanol (100%)
Soluble, but evaporation affects concentration over time.
Aqueous Solubility
Moderate
The salt improves water solubility, but aqueous stocks degrade faster.
Light Sensitivity
EXTREME
Degrades to inactive Lumicolchicine isomers upon UV/Visible light exposure.
Stock Storage
-20°C
Store in amber vials or foil-wrapped containers.
*Note: Molecular weight varies based on the stoichiometry of the salt (usually 1:1). Always verify the specific Certificate of Analysis (CoA) of your batch.
Media Compatibility & Experimental Variables
The "Serum Trap" (Protein Binding)
Colchicine exhibits significant binding (~39-50%) to serum proteins, specifically albumin [1].
Implication: In media containing 10% Fetal Bovine Serum (FBS), the free drug concentration available to enter cells is lower than the calculated nominal concentration.
Recommendation: If comparing results between serum-free and serum-containing conditions, the IC50 value will shift. Maintain consistent serum lots and concentrations.
pH and Buffering (The Camphorsulfonate Factor)
Camphorsulfonic acid is a strong acid. While the salt is neutral, high concentrations of the stock solution can locally alter pH if the buffering capacity of the media is weak.
Risk: Adding >1% v/v of a high-concentration stock to unbuffered media (e.g., during wash steps) may cause a pH drop.
Mitigation: Ensure media contains HEPES (10-25 mM) or Bicarbonate buffers. The standard dilution (usually 1:1000) renders the pH shift negligible.
Photostability Protocol
Colchicine undergoes photo-isomerization into
- and -lumicolchicine, which are pharmacologically inactive [2].
Workflow Requirement: All handling must occur under subdued light. Biosafety cabinets (BSL-2) often have intense fluorescent lights; turn these off or use the UV-shield sash if it blocks visible spectrum (most do not block all visible light). Wrap tubes in aluminum foil immediately.
Standardized Experimental Protocol
This protocol ensures maximum reproducibility by controlling for light exposure and solubility issues.
Workflow Diagram (Graphviz Visualization)
Figure 2: Preparation Workflow. Emphasis on molarity correction and immediate light protection.
Standardize FBS concentration (e.g., always 10%). Serum-free conditions will show higher potency (lower IC50).
References
Sabouraud, A., et al. (1994).[4] "Binding of colchicine and thiocolchicoside to human serum proteins and blood cells."[4] International Journal of Clinical Pharmacology and Therapeutics.
Luduena, R. F., & Roach, M. C. (1991). "Interaction of tubulin with drugs and alkylating agents." Pharmacology & Therapeutics. (Contextual grounding for Tubulin binding mechanism).
Cayman Chemical. (2022).[6] "Colchicine Product Insert - Stability and Solubility."
Application Note: Spectroscopic Characterization of (S)-N-Deacetyl Colchicine
Abstract This application note provides a rigorous technical guide for the spectroscopic characterization of (S)-N-Deacetyl Colchicine (CAS: 3476-50-4), a potent tubulin-binding alkaloid and a critical intermediate in th...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This application note provides a rigorous technical guide for the spectroscopic characterization of (S)-N-Deacetyl Colchicine (CAS: 3476-50-4), a potent tubulin-binding alkaloid and a critical intermediate in the synthesis of Antibody-Drug Conjugates (ADCs). Unlike its parent compound colchicine, this derivative possesses a free primary amine at the C-7 position, altering its solubility, reactivity, and spectral fingerprint. This guide details self-validating protocols for UV-Vis, FTIR, Nuclear Magnetic Resonance (NMR), and High-Resolution Mass Spectrometry (HRMS), emphasizing the differentiation between the N-deacetylated form and related impurities.
Introduction & Significance
(S)-N-Deacetyl Colchicine (also known as Trimethylcolchicinic acid methyl ester) is the immediate biosynthetic precursor to colchicine. In drug development, it serves as a versatile scaffold; the free C-7 amine allows for conjugation with linkers in ADC technology or the synthesis of novel derivatives like demecolcine.
Accurate characterization is challenging due to the compound's atropisomerism (restricted rotation around the biaryl bond) and the unique electronic properties of the tropolone ring (Ring C). This guide addresses these challenges, providing a multi-modal approach to confirm identity, stereochemistry, and purity.
Key Structural Features[1][2][3][4]
Ring A: Trimethoxy-substituted benzene.
Ring B: Seven-membered ring containing the chiral center (C-7) with a free primary amine.
Ring C: Tropolone ring (methoxytropone), responsible for the compound's yellow color and distinct UV absorbance.
Material Safety & Handling (Critical)
WARNING: (S)-N-Deacetyl Colchicine is highly toxic (LD50 similar to colchicine). It acts as a mitotic poison.[1]
Containment: All weighing and solution preparation must occur within a Class II Biosafety Cabinet or a dedicated fume hood with HEPA filtration.
PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.
Light Sensitivity: The tropolone ring undergoes photoisomerization to Lumicolchicine derivatives upon exposure to UV/blue light. All solutions must be prepared in amber glassware or wrapped in aluminum foil.
Experimental Protocols & Data Analysis
Ultraviolet-Visible Spectroscopy (UV-Vis)
The tropolone chromophore provides a distinct signature. This method is used for rapid concentration determination and checking for photo-degradation.
Protocol:
Solvent: Methanol (HPLC Grade).
Concentration: Prepare a stock of 100 µM, dilute to 10 µM for scanning.
Note: A significant drop in the 350 nm band accompanied by the appearance of new bands indicates photo-isomerization to lumicolchicine.
Fourier Transform Infrared Spectroscopy (FTIR)
FTIR is the primary tool to confirm Deacetylation . The disappearance of the amide carbonyl stretch is the "Go/No-Go" decision point.
Protocol:
Method: Attenuated Total Reflectance (ATR) on a Diamond crystal.
Sample: Solid powder (neat).
Parameters: 32 scans, 4 cm⁻¹ resolution.
Spectral Interpretation:
Target Signal (Amine): Look for N-H stretching vibrations in the 3300–3400 cm⁻¹ region. Unlike the sharp amide NH of colchicine, the primary amine of N-deacetyl colchicine often shows a broader, weak doublet or multiplet.
Confirmation of Deacetylation:
Colchicine (Parent): Shows a strong Amide I band at ~1660 cm⁻¹.
N-Deacetyl Colchicine:Absence of the 1660 cm⁻¹ peak.[2]
Tropolone Carbonyl: Retains the characteristic ketone stretch at 1590–1620 cm⁻¹ (often split due to conjugation).
Nuclear Magnetic Resonance (NMR)
NMR is the gold standard for structural validation. The shift of the H-7 proton is the definitive proof of structure.
Protocol:
Solvent: CDCl₃ (Deuterated Chloroform) is preferred to minimize exchange of amine protons, though CD₃OD is acceptable.
Concentration: 5–10 mg in 600 µL solvent.
Instrument: 400 MHz or higher.
1H NMR Data (400 MHz, CDCl₃)
Position
Proton Type
Chemical Shift (, ppm)
Multiplicity
Integration
Assignment Logic
H-8
Aromatic (Ring C)
7.50 – 7.60
Singlet (s)
1H
Deshielded by C=O
H-12
Tropolone
7.25 – 7.35
Doublet (d, J≈11Hz)
1H
Part of AB system
H-11
Tropolone
6.80 – 6.90
Doublet (d, J≈11Hz)
1H
Part of AB system
H-4
Aromatic (Ring A)
6.50 – 6.55
Singlet (s)
1H
Isolated aromatic
OMe
Methoxy (x4)
3.60 – 4.00
Singlets
12H
3 on Ring A, 1 on Ring C
H-7
Chiral Center
3.60 – 3.75
dd / m
1H
Diagnostic Shift
H-5/6
Methylene
1.80 – 2.60
Multiplets
4H
Ring B aliphatic
Mechanistic Insight: In Colchicine, the H-7 proton appears downfield (~4.6–4.7 ppm) due to the electron-withdrawing N-acetyl group. In (S)-N-Deacetyl Colchicine , the removal of the carbonyl shielding shifts H-7 significantly upfield to the 3.6–3.7 ppm range. This ~1.0 ppm shift is the primary validation marker.
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (0.1% Formic Acid).
Data:
Molecular Formula: C₂₀H₂₃NO₅
Exact Mass: 357.1576
Observed [M+H]⁺: 358.165 ± 0.005 m/z
Fragmentation Pattern (MS/MS):
Loss of Ammonia (
, -17 Da): Characteristic of primary amines.
Loss of Methyl (
, -15 Da) from methoxy groups.
Loss of CO (-28 Da) from the tropolone ring.
Workflow Visualization
The following diagram outlines the logical flow for characterizing (S)-N-Deacetyl Colchicine, from isolation to final certification.
Caption: Integrated spectroscopic workflow for the structural validation of (S)-N-Deacetyl Colchicine.
References
PubChem. (2023). Compound Summary: N-Deacetylcolchicine (CID 18991). National Library of Medicine. Retrieved from [Link]
Klaiber, I., et al. (2004). Structural Characterization of Colchicine Derivatives by NMR. Journal of Natural Products. (Contextual citation for general colchicinoid NMR shifts).
Application Note: Storage, Handling, and Experimental Protocols for Light-Sensitive Colchicine Analogs
Introduction: The Dual Nature of Colchicinoid Photochemistry Microtubule-targeting agents (MTAs) that bind to the colchicine site of tubulin are fundamental tools in cell biology and oncology. However, the application of...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Dual Nature of Colchicinoid Photochemistry
Microtubule-targeting agents (MTAs) that bind to the colchicine site of tubulin are fundamental tools in cell biology and oncology. However, the application of these compounds is heavily dictated by their photochemistry. Native colchicine exhibits inherent photolability, undergoing irreversible degradation under ultraviolet (UV) and visible light to form inactive isomers such as
In contrast, modern photopharmacology has engineered photoswitchable colchicine analogs —such as Photostatins (PSTs), AzoCols, and Styrylbenzothiazoles (SBTubs)—which replace static structural elements with light-responsive motifs (e.g., azobenzenes or styryl double bonds). These analogs allow researchers to reversibly toggle the molecule between an inactive trans (E) state and a highly cytotoxic cis (Z) state using specific wavelengths of light[2].
This application note provides authoritative, causality-driven protocols for handling both native colchicine and its photoswitchable analogs, ensuring that baseline thermal relaxation and unwanted photolysis do not compromise experimental integrity.
Caption: Divergent pathways of irreversible colchicine photodegradation versus reversible analog photoisomerization.
Physicochemical Properties & Degradation Kinetics
Understanding the degradation kinetics and photostationary states (PSS) of these compounds is critical. For native colchicine, UV light drives a first-order electrocyclization reaction that drastically reduces its cytotoxicity[3]. For photoswitchable analogs, the goal is to maximize the PSS ratio of the active cis-isomer using low-energy visible light to avoid the irreversible photooxidation and DNA damage associated with hard UV light[1].
Table 1: Quantitative Photochemical Profiles of Colchicinoids
Compound Type
Light Source / Wavelength
Kinetic / Bioactivity Shift
Causality / Mechanism
Native Colchicine
UV Light (e.g., 8W)
Degradation Rate: ; IC50 increases from 0.48 to 2.1 µg/mL[3].
Irreversible electrocyclization to deacetamido-lumicolchicine.
Storage and Handling Guidelines (The "Dark" Protocol)
Because photoswitchable analogs are designed to be highly responsive to ambient light, improper handling will shift the baseline PSS, leading to high background toxicity (leaky activity) before intentional activation.
Reagent Storage
Solid State: Store lyophilized powders at -20°C in opaque, sealed desiccators. Moisture can accelerate thermal relaxation of the azobenzene double bonds.
Reconstitution: Dissolve in anhydrous, cell-culture grade DMSO.
Aliquoting: Immediately transfer the reconstituted stock into amber microtubes . Do not rely on standard clear tubes wrapped in foil, as light leakage during pipetting is a primary cause of baseline contamination. Store aliquots at -80°C to halt thermal isomerization.
Handling Environment
Safe-Light Conditions: All dilutions, media preparations, and cell dosing must be performed under red safe-light conditions (>600 nm). Standard laboratory fluorescent lighting emits sufficient blue/green wavelengths to prematurely activate PSTs and AzoCols.
Solvent Causality: When preparing native colchicine controls, note that solvent polarity affects photolysis rates. Colchicine degrades significantly faster in ethanol under UV light compared to aqueous solutions[3]. Maintain aqueous environments (e.g., PBS or culture media with <0.5% DMSO) for biological assays to minimize unintended solvent-accelerated degradation.
Experimental Protocol: Spatiotemporal Photocontrol in Cellulo
To ensure scientific integrity, any photopharmacology experiment must be a self-validating system . This means the protocol must internally control for baseline toxicity, thermal relaxation, and non-specific light damage.
Workflow Overview
Caption: Step-by-step workflow for spatiotemporal activation of photoswitchable colchicine analogs.
Step-by-Step Methodology
Step 1: Cell Preparation and Dosing
Seed target cells (e.g., HeLa or HCT116) in glass-bottom imaging dishes and incubate overnight at 37°C, 5% CO₂.
Under red safe-light, dilute the MTA stock (e.g., PST-1 or SBTub3) in pre-warmed culture media to the desired working concentration (typically 100 nM – 1 µM depending on the analog's EC50)[2].
Replace the cell media with the dosed media. Include the following critical controls in separate dishes:
Vehicle Control: 0.1% DMSO (checks for solvent toxicity).
Incubate the cells in complete darkness for 1–2 hours to allow for intracellular equilibration of the trans-isomer.
Step 2: GFP-Orthogonal Baseline Imaging
Causality Check: Standard GFP imaging uses ~488 nm light, which can inadvertently activate certain azobenzene analogs. To prevent this, use SBTubs (which are GFP-orthogonal) or utilize red-shifted fluorescent reporters (e.g., mCherry-tubulin imaged at 561 nm) to establish a baseline without triggering the photoswitch[6],[2].
Transfer the dish to a confocal microscope equipped with a stage incubator (37°C, 5% CO₂).
Capture baseline images of the microtubule network using a 561 nm laser. The network should appear dense and well-expanded, identical to the dark control.
Step 3: Spatiotemporal Photoactivation
Define a Region of Interest (ROI) within the field of view (e.g., a single cell or a specific subcellular domain).
Pulse the ROI with the activation wavelength. For PSTs, use a 405 nm laser (e.g., 95 mW, 7 ms per trace, repeated 5 times every 3 seconds)[2]. For AzoCols, utilize a green light source (505–535 nm) to induce the
Immediately resume imaging with the baseline laser (e.g., 561 nm) to observe the real-time disruption of microtubule dynamics.
Step 4: Validation of Reversibility (The Self-Validating Step)
To prove the effect is driven by the photoswitch and not phototoxicity from the activation laser, cease the 405 nm illumination.
Depending on the analog, either allow for thermal relaxation (spontaneous
reversion in the dark) or actively drive the reversion using a deactivation wavelength (e.g., >500 nm for PSTs).
Monitor the ROI for microtubule repolymerization. The recovery of the microtubule network confirms the mechanism of action is strictly photopharmacological.
References
1.3. NIH / National Library of Medicine.
2.1. MDPI - Cells.
3.2. Cell Chemical Biology / DSpace.
4.5. Journal of the American Chemical Society.
5.6. NIH / eLife.
6.4. MDPI - Polymers.
Application Support Center: Optimizing Solubility of (S)-N-Deacetyl Colchicine d-10-Camphorsulfonate
Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling to achieve stable, high-concentration stock solutions of complex organic salts.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As application scientists, we frequently encounter researchers struggling to achieve stable, high-concentration stock solutions of complex organic salts. This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols for handling (S)-N-Deacetyl Colchicine d-10-Camphorsulfonate .
Mechanistic Insight: The Solvation Challenge
To solve a solubility issue, we must first understand the causality behind it.
The free base derivative, N-deacetylcolchicine, exhibits a robust baseline solubility of approximately 25 mg/mL in Dimethyl Sulfoxide (DMSO) . Similarly, standard colchicine easily reaches concentrations up to 40 mg/mL (100 mM) in DMSO .
However, (S)-N-Deacetyl Colchicine d-10-Camphorsulfonate (CAS 102419-98-7) is a bulky organic salt. It pairs the protonated N-deacetylcolchicine cation with a highly hydrophobic camphor-10-sulfonate anion. DMSO is a polar aprotic solvent; while its oxygen atom excels at solvating cations, it lacks the hydrogen bond donors required to effectively solvate the sulfonate anion. Consequently, the strong ionic lattice of the salt resists complete dissociation in pure, anhydrous DMSO, often resulting in a deceptive colloidal suspension rather than a true solution.
Troubleshooting FAQs
Q1: Why does my compound look dissolved, but my downstream cell-based assays are showing high variability?A1: You are likely dealing with a micro-colloidal suspension. Because pure DMSO cannot adequately solvate the sulfonate anion, the salt forms microscopic aggregates. When you spike this suspension into an aqueous cell culture media, the compound immediately crashes out, leading to inconsistent dosing and false-negative assay results. Solution: Implement the self-validating centrifugation step detailed in our protocol below.
Q2: How can I break the ionic lattice without thermally degrading the heptalene ring of the colchicine derivative?A2: You must alter the solvation environment or provide controlled kinetic energy. Mild sonication in a water bath at 37°C provides sufficient energy to overcome the lattice enthalpy without causing thermal degradation. If physical energy is insufficient, introducing 2–5% (v/v) of a protic co-solvent (such as molecular biology-grade water) provides the necessary hydrogen bond donors to solvate the sulfonate anion, driving complete dissolution.
Q3: My downstream assay is highly sensitive to DMSO. Can I achieve a higher stock concentration to minimize the final DMSO volume?A3: Yes, by utilizing in situ free-basing. By adding exactly 1.0 molar equivalent of a mild, non-nucleophilic organic base like N,N-Diisopropylethylamine (DIPEA) to your DMSO, you neutralize the salt. This releases the highly DMSO-soluble free base N-deacetylcolchicine and forms a soluble DIPEA-camphorsulfonate byproduct. (Note: Ensure your biological assay tolerates trace DIPEA before proceeding).
Q4: Does the freeze-thaw cycle affect the stability of the dissolved salt?A4: Drastically. DMSO freezes at 18.5°C. When stored at -20°C, the solvent crystallizes, and the camphorsulfonate salt may nucleate and crash out due to localized concentration gradients. Always thaw stock solutions at room temperature and vortex vigorously for 60 seconds before use to restore homogeneity.
Quantitative Solubility Matrix
The following table summarizes the expected solubility limits of (S)-N-Deacetyl Colchicine d-10-Camphorsulfonate under various solvent conditions to help you select the right approach for your assay.
Solvent System
Temperature
Estimated Max Solubility
Solvation Mechanism
Recommended Application
100% Anhydrous DMSO
20°C
< 5 mg/mL
Cation solvation only
Not recommended
100% Anhydrous DMSO
37°C (Sonication)
~15 mg/mL
Kinetic lattice disruption
Standard stock preparation
DMSO + 5% H2O (v/v)
20°C
> 25 mg/mL
Protic anion solvation
Assays tolerating trace water
DMSO + 1 eq. DIPEA
20°C
> 40 mg/mL
In situ free-basing
High-concentration requirements
Standard Operating Procedure: Self-Validating Dissolution
Follow this step-by-step methodology to ensure complete, verified dissolution of your compound.
Step 1: Equilibration
Allow the sealed vial of lyophilized powder to equilibrate to room temperature (20–25°C) in a desiccator for 30 minutes. Causality: Opening a cold vial causes ambient moisture to condense on the powder, which can degrade anhydrous stock stability.
Step 2: Weighing & Primary Solvation
Weigh the desired amount of the salt into a sterile, amber glass vial (colchicine derivatives are photosensitive). Add anhydrous, cell-culture grade DMSO to achieve a target concentration of 10 mg/mL. Vortex vigorously for 60 seconds.
Step 3: Thermal Disruption
If the solution remains turbid, place the sealed vial in an ultrasonic water bath set to 37°C for 10 minutes.
Step 4: Protic Rescue (Conditional)
If particulates persist after sonication, add molecular biology-grade water dropwise (up to a maximum of 5% of the total volume). Vortex for 15 seconds between each drop until the solution becomes optically clear.
Step 5: System Validation (Critical)
To prove the system is a true solution and not a colloid, centrifuge the vial at 10,000 x g for 5 minutes.
Observation: If a microscopic pellet forms at the bottom, the compound is not fully dissolved. Return to Step 4.
Spectrophotometry: If no pellet forms, measure the absorbance of a diluted aliquot at 350 nm (the primary colchicine chromophore) to confirm the expected concentration.
Step 6: Storage
Aliquots should be sterile-filtered (0.22 µm PTFE membrane), dispensed into single-use amber microcentrifuge tubes, and stored at -20°C.
Troubleshooting Decision Workflow
Decision workflow for resolving DMSO solubility issues of camphorsulfonate salts.
References
Optimization
Technical Support Center: Preventing Degradation of N-Deacetyl Colchicine in Aqueous Solutions
Welcome to the Technical Support Center for handling N-Deacetyl Colchicine (also known as 1-demethyl-colchicine). Because this compound contains a highly reactive tropolone ring, its stability in aqueous environments is...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for handling N-Deacetyl Colchicine (also known as 1-demethyl-colchicine). Because this compound contains a highly reactive tropolone ring, its stability in aqueous environments is a frequent point of failure in biological assays and drug development pipelines.
This guide provides researchers with field-proven methodologies, mechanistic troubleshooting, and validated protocols to ensure the structural and functional integrity of your N-Deacetyl Colchicine samples.
Mechanistic Overview: Why Does Degradation Occur?
To effectively prevent degradation, we must first understand the chemical causality behind it. N-Deacetyl Colchicine is susceptible to two primary degradation pathways in aqueous media:
Photoisomerization (Photodegradation): The extended conjugation of the tropolone ring (Ring C) makes it highly absorptive of UV and visible light. Upon photon absorption, the ring undergoes an intramolecular [2+2] cycloaddition, rearranging into a conjugated 4- and 5-membered ring system to form β- and γ-lumicolchicine derivatives[1]. This topological shift prevents the molecule from fitting into the colchicine binding site (CBS) on tubulin, completely abolishing its antimitotic activity[1]. This photolysis follows strict first-order kinetics[2].
Nucleophilic Hydrolysis: In aqueous solutions, water acts as a nucleophile. If the pH deviates from neutral (pH < 5.0 or > 8.0), acid- or base-catalyzed hydrolysis cleaves the methoxy group on the tropolone ring, yielding inactive colchiceine-like derivatives[3].
Fig 1. Primary degradation pathways of N-Deacetyl Colchicine in aqueous environments.
Troubleshooting Guide
Q: My cell viability assays show inconsistent or progressively reduced cytotoxicity over a 48-to-72-hour incubation period. What is causing this?Root Cause: The aqueous working solution is actively undergoing photoisomerization during the assay. Ambient laboratory lighting or the incubator's internal lighting is converting the active compound into inactive lumicolchicine[1].
Solution: Wrap all culture plates and media reservoirs in aluminum foil. Perform all media changes and compound dosing in a dimly lit biosafety cabinet. Ensure that your stock solutions are never exposed to direct light[3].
Q: I dissolved N-Deacetyl Colchicine directly into my aqueous buffer and stored it at 4°C, but HPLC analysis shows multiple degradation peaks after a week. Why?Root Cause: Aqueous solutions of colchicine derivatives are inherently unstable due to slow, continuous nucleophilic attack by water, leading to hydrolysis[4].
Solution: Never store N-Deacetyl Colchicine as an aqueous stock. Always prepare a primary stock in an anhydrous, aprotic solvent (like DMSO) and only dilute into aqueous buffers immediately prior to the experiment[4].
Q: I adjusted the pH of my aqueous working solution to 8.5 to improve solubility, but the compound lost efficacy.Root Cause: The methoxy group on the tropolone ring is highly sensitive to base-catalyzed hydrolysis. At pH > 8.0, the ring undergoes rapid degradation[3].
Solution: Maintain the aqueous buffer strictly between pH 7.0 and 7.4. If solubility is an issue, increase the percentage of DMSO in the final working solution (up to 0.5% v/v, depending on cell line tolerance) rather than altering the pH.
Validated Protocol: Preparation of Stable Aqueous Solutions
To ensure scientific integrity, the preparation of N-Deacetyl Colchicine must be treated as a self-validating system where environmental controls are built into every step.
Step-by-Step Methodology
Preparation of Primary Stock (Anhydrous):
Action: Weigh the lyophilized N-Deacetyl Colchicine powder in a dimly lit environment.
Action: Dissolve the powder in high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to create a concentrated stock (e.g., 10 mM)[4].
Causality: DMSO is an aprotic solvent that prevents nucleophilic hydrolysis. Using a highly concentrated stock minimizes the volume of DMSO introduced into downstream biological assays.
Storage of Primary Stock:
Action: Aliquot the DMSO stock into amber glass vials. Purge the vial headspace with Argon or Nitrogen gas before sealing. Store at -20°C[4].
Causality: Amber glass blocks UV and short-wave visible light (< 500 nm), preventing photoisomerization. Inert gas purging prevents oxidative degradation.
Preparation of Aqueous Working Solution (Just-in-Time):
Action: On the day of the experiment, thaw a single DMSO aliquot.
Action: Dilute the required volume into a neutral aqueous buffer (pH 7.0–7.4)[3].
Action: If sterilization is required, pass the solution through a 0.22 µm PTFE syringe filter into an amber tube.
Causality: Preparing aqueous solutions "just-in-time" bypasses the kinetic window required for hydrolysis to occur. PTFE filters are used because they exhibit low non-specific binding for hydrophobic alkaloids.
Usage Limits:
Action: Discard any unused aqueous working solution after 24 to 48 hours[4]. Do not refreeze aqueous solutions.
Fig 2. Self-validating workflow for preparing stable aqueous working solutions.
Quantitative Stability Data
The following table summarizes the kinetic stability of N-Deacetyl Colchicine across various solvent and environmental conditions, extrapolated from validated data on colchicine derivatives[2],[4].
Solvent System
Storage Temp
Light Exposure
Expected Stability
Primary Degradation Pathway
Anhydrous DMSO / Ethanol
-20°C
Protected (Amber)
> 6 months
None significant
Anhydrous DMSO / Ethanol
2-8°C
Protected (Amber)
~ 1 month
Trace oxidation
Aqueous Buffer (pH 7.0–7.4)
2-8°C
Protected (Amber)
24 - 48 hours
Slow Hydrolysis
Aqueous Buffer (pH 7.0–7.4)
20-25°C (RT)
Ambient Light
< 4 hours
Photoisomerization
Aqueous Buffer (pH < 5 or > 8)
20-25°C (RT)
Protected (Amber)
< 12 hours
Accelerated Hydrolysis
Frequently Asked Questions (FAQs)
Q: How can I visually verify if my N-Deacetyl Colchicine solution has degraded?A: You cannot rely on visual inspection. While severe degradation might occasionally present as a slight yellowing or darkening of the solution[3], photoisomerization into lumicolchicine occurs without any visible color change or precipitation. The structural integrity of the sample must be confirmed using analytical methods such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry[3].
Q: Can I freeze my aqueous working solutions at -20°C to extend their shelf life?A: It is highly discouraged. Aqueous solutions of colchicine derivatives are subject to freeze-thaw instability[4]. The crystallization of water during the freezing process can cause localized shifts in pH and concentration, accelerating degradation. Always discard unused aqueous solutions and prepare fresh from the DMSO stock.
Q: Does the type of light source matter for photodegradation?A: Yes, but all standard laboratory light sources pose a risk. The degradation rate constant is significantly higher under UV irradiation compared to visible light[2]. However, because the absorption spectrum of the tropolone ring extends into the near-UV and visible range (up to ~400 nm), standard fluorescent and LED laboratory lights will still induce rapid photoisomerization over the course of a standard assay[1].
References
Photoinduced Skeletal Rearrangement of N-Substituted Colchicine Derivatives
Source: National Center for Biotechnology Information (PMC)
URL:[Link]
Photolysis and Cytotoxicity of the Potentially Toxic Composition of Daylily Flower: Colchicine
Source: National Center for Biotechnology Information (PMC)
URL:[Link]
Technical Support Center | Method Development & QC Division Status: Active Lead Scientist: Senior Application Specialist Subject: Diagnosing and remediating peak tailing in Camphorsulfonate (Camsylate) salt analysis. Exe...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center | Method Development & QC Division
Status: Active
Lead Scientist: Senior Application Specialist
Subject: Diagnosing and remediating peak tailing in Camphorsulfonate (Camsylate) salt analysis.
Executive Summary: The "Camsylate" Challenge
Camphorsulfonic acid (CSA) is a strong organosulfur acid (
) frequently used as a chiral resolving agent or to form salts (camsylates) with basic pharmaceutical ingredients (APIs).
When troubleshooting peak tailing in these systems, you are often fighting a two-front war:
The Basic API (Cation): Prone to secondary silanol interactions, leading to classic "shark fin" tailing.
The CSA (Anion): Highly polar and UV-transparent. It often elutes near the void volume (
), susceptible to solvent mismatch effects and baseline disturbances.
This guide provides a root-cause analysis and remediation workflow for researchers encountering asymmetry factors (
) > 1.5.
Diagnostic Triage: Start Here
Before adjusting chemistry, determine which mechanism is failing.[1] Use this logic flow to isolate the variable.
Figure 1: Diagnostic logic tree for isolating the source of peak asymmetry in salt formulations.
Technical Q&A: Troubleshooting Scenarios
Scenario A: The API Peak is Tailing (
)
Context: You observe severe tailing on the hydrophobic/basic drug component, while the CSA peak (if visible) looks relatively sharp or elutes in the void.
Q: Why does my basic drug tail even when using a C18 column?A: This is the classic "Silanol Effect." Even high-purity silica columns contain residual silanol groups (Si-OH).
Mechanism: At pH > 3.5, surface silanols ionize to Si-O⁻. Your basic API (likely protonated as BH⁺ in the salt form) engages in electrostatic attraction (ion-exchange) with these negative sites. This secondary retention mechanism is slower than the hydrophobic partition, causing the "tail."
The Camsylate Factor: The presence of the CSA anion doesn't prevent this. Once dissolved, the salt dissociates; the API cation is free to interact with the column.
Q: How do I fix this without changing the column?A: You must suppress the silanol ionization or block the interaction.
Low pH Strategy (Primary): Lower mobile phase pH to 2.5 – 3.0 . This protonates the silanols (Si-OH), rendering them neutral and preventing cation exchange. Note: Ensure your column is stable at low pH (e.g., Sterically Protected C18).
Buffer Strength: Increase buffer concentration (e.g., from 10mM to 25-50mM ). Higher ionic strength masks the electrostatic potential of the silica surface.
The "Sacrificial Base" (TEA): Add 0.1% Triethylamine (TEA) to the mobile phase. TEA competes for the silanol sites, effectively "capping" them dynamically.
Q: Can I use TFA?A: Yes. Trifluoroacetic acid (TFA) at 0.05% - 0.1% is excellent for camsylates. It serves two roles:
pH Control: Maintains pH ~2.0.
Ion Pairing: TFA anions form neutral ion pairs with the basic API, improving peak shape and retention. Warning: TFA suppresses signal in LC-MS.
Scenario B: The CSA Peak is Tailing or Invisible
Context: You are trying to quantify the counter-ion (stoichiometry), but the CSA peak is broad, tailing, or has a wandering baseline.
Q: Why is the CSA peak shape so poor compared to the API?A: CSA is a strong acid (
1.2) and highly polar.
Retention Issue: On standard C18, CSA elutes very early (often
). Peaks eluting near the void volume are susceptible to extra-column band broadening and solvent mismatch effects.
Detection Issue: CSA lacks a strong chromophore. It requires detection at 205–210 nm . At this wavelength, many buffers (like Acetate or Citrate) absorb light, causing high background noise and baseline drift that mimics tailing.
Q: How do I improve CSA peak symmetry?A:
Switch Column Chemistry: A standard C18 is often too hydrophobic to retain CSA. Use a Polar-Embedded C18 or a Phenyl-Hexyl column to increase retention of the polar anion away from the void.
Check Sample Diluent: If your sample is dissolved in 100% Methanol but your starting gradient is 90% Water, the solvent mismatch will cause "smearing" (fronting/tailing) of early eluting peaks like CSA. Dissolve the sample in the mobile phase.
Deep Dive: The Silanol Interaction Mechanism
Understanding the surface chemistry is vital for selecting the right remediation.
Figure 2: Mechanism of peak tailing (left) vs. suppression using pH control and amine modifiers (right).
Standardized Protocol: System Suitability for Camsylates
To ensure data integrity, implement this protocol before running batch analysis.
Mobile Phase Preparation (Recommended Starting Point)[2][3]
Buffer: 20 mM Ammonium Phosphate or 0.1% Phosphoric Acid (for UV transparency).
pH: Adjusted to 2.5 ± 0.1 .
Organic Modifier: Acetonitrile (lower viscosity than MeOH, better for backpressure).
Additive: 0.1% Triethylamine (if using older silica) OR 0.05% TFA (if MS is not required).
1. Check for extra-column volume.2. Check tubing connections.
Signal-to-Noise (CSA)
1. Switch to 210 nm.2. Use higher purity solvents.
References
Phenomenex. (2025).[3] How to Reduce Peak Tailing in HPLC? Retrieved from
Restek Corporation. (2018).[4] LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from
Element Lab Solutions. (2019). Buffers and Eluent Additives for HPLC Method Development.[5] Retrieved from
National Institutes of Health (NIH). (2024). A Novel High Performance Liquid Chromatography Method for Camphor Determination. Molecules, 29(18).[6] Retrieved from
Sigma-Aldrich. (n.d.). (1R)-(-)-10-Camphorsulfonic acid Product Specification. Retrieved from
Technical Support Center: Optimizing (S)-N-Deacetyl Colchicine Synthesis
Welcome to the Technical Support Center for Alkaloid Synthesis. As a Senior Application Scientist, I frequently encounter challenges regarding the synthesis of (S)-N-Deacetyl Colchicine (also known as trimethylcolchicini...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Alkaloid Synthesis. As a Senior Application Scientist, I frequently encounter challenges regarding the synthesis of (S)-N-Deacetyl Colchicine (also known as trimethylcolchicinic acid methyl ether). Because this compound is a critical intermediate for synthesizing tubulin-binding anticancer agents, maximizing its yield and preserving its stereochemical integrity is paramount.
Below, you will find a field-proven troubleshooting guide, quantitative method comparisons, and a self-validating experimental protocol designed to eliminate common bottlenecks in your synthetic workflow.
Troubleshooting & FAQs
Q1: Why does direct acidic hydrolysis of colchicine result in poor yields and multiple impurities?A1: The causality lies in the structural vulnerability of the tropolone C-ring. The C7 acetamido group of colchicine is highly stable and requires forcing acidic conditions (e.g., 20% H₂SO₄ or HCl at reflux) for direct cleavage ([1]). However, the C10 methoxy group on the tropolone ring acts as an enol ether equivalent. Under harsh acidic conditions, this methoxy group is highly susceptible to nucleophilic attack and hydrolysis, converting into a hydroxyl group to form colchiceine. Colchiceine exists in a tautomeric equilibrium and can re-methylate during purification to form isocolchicine, inducing C-ring isomerization and requiring tedious purification[1]. This drastically reduces the yield of the desired N-deacetylcolchicine to <30%.
Q2: How does the 3-step protection/deprotection method prevent C-ring isomerization?A2: The optimized 3-step protocol bypasses the need for harsh acids by utilizing a temporary tert-butyloxycarbonyl (Boc) protecting group ([2]). First, the secondary amine is shielded via Boc protection, preventing undesired side reactions such as intramolecular aminolysis[3]. This shielding activates the acetyl group for selective methanolysis. Because the subsequent deacetylation uses sodium methoxide (NaOMe) under mild, cold basic conditions, it selectively cleaves the acetate without hydrolyzing the C10 methoxy group. Finally, the Boc group is removed under mild acidic conditions (TFA in DCM) at room temperature, cleanly regenerating the free amine without forcing conditions that would damage the C-ring[3].
Q3: I am observing epimerization at the C7 chiral center. How can I maintain the natural (S)-configuration?A3: The C7 proton is slightly acidic due to its proximity to the acetamido group and the conjugated heptalene system. Prolonged exposure to strong bases or elevated temperatures during deacetylation leads to deprotonation and subsequent non-stereoselective reprotonation (racemization). To preserve the >99% enantiomeric excess (ee) of the (S)-configuration, the methanolysis step must be strictly temperature-controlled at 0 °C and limited to a 1-hour reaction time[3].
Q4: My final product yield drops significantly during the TFA deprotection step. What is causing this?A4: Yield loss during Boc deprotection is almost always caused by improper quenching. N-deacetylcolchicine is a free amine and will form a water-soluble trifluoroacetate salt in the presence of TFA. If the reaction is not sufficiently basified during the workup, the product will remain trapped in the aqueous layer during extraction. To resolve this, carefully quench the reaction mixture with saturated aqueous sodium carbonate (Na₂CO₃) until the aqueous phase reaches pH ~10 before extracting with dichloromethane (DCM) or ethyl acetate ([4]).
Quantitative Data: Method Comparison
To illustrate the superiority of the 3-step method, the table below summarizes the quantitative and qualitative differences between legacy direct hydrolysis and the optimized protection/deprotection strategy.
Parameter
Direct Acidic Hydrolysis
Optimized 3-Step Method
Overall Yield
< 30%
70–80%
Reaction Conditions
Forcing (20% H₂SO₄, Reflux)
Mild (Boc₂O, NaOMe 0°C, TFA rt)
C-Ring Integrity
High risk of isomerization (Colchiceine)
Preserved (>99%)
Stereochemical Fidelity
Prone to C7 epimerization
Preserved (S)-configuration
Purification Requirement
Tedious (complex isomer separation)
Straightforward (flash chromatography)
Experimental Workflow Diagram
Workflow comparing direct hydrolysis vs. the optimized 3-step synthesis of N-deacetylcolchicine.
Validated Step-by-Step Protocol
This self-validating protocol is adapted from the foundational methodologies established by Bagnato[2] and Lagnoux[4].
Step 1: N-Boc Protection
Initiation: Dissolve colchicine (1.0 eq) in anhydrous acetonitrile (CH₃CN) or dichloromethane (DCM)[3].
Protection: Slowly add di-tert-butyl dicarbonate (Boc₂O, 2.0 eq) to the solution[5].
Reaction: Stir the mixture at reflux (if using CH₃CN) for 20 hours or at room temperature (if using DCM) until TLC analysis indicates complete conversion of the starting material[3].
Workup: Concentrate the solvent in vacuo. Wash the residue with saturated aqueous NaCl (brine) and extract with DCM. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield crude N-Boc-colchicine[3].
Step 2: Selective Methanolysis (Deacetylation)
Preparation: Dissolve the crude N-Boc-colchicine in anhydrous methanol (MeOH) and cool the reaction flask strictly to 0 °C using an ice bath[3].
Cleavage: Add sodium methoxide (NaOMe, 2.0 eq) dropwise to the chilled solution[3].
Incubation: Stir strictly at 0 °C for exactly 1 hour. Self-Validation Check: Do not exceed 1 hour or allow the temperature to rise, as this will trigger C7 epimerization[3].
Quenching: Quench the reaction by adding saturated brine[3].
Extraction: Extract the target compound with ethyl acetate (EtOAc) (3 × 50 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate to yield N-Boc-deacetylcolchicine[3].
Step 3: Boc Deprotection
Deprotection: Dissolve the N-Boc-deacetylcolchicine in a 1:1 mixture of DCM and trifluoroacetic acid (TFA)[3][4].
Reaction: Stir the reaction mixture at room temperature for 2 to 3 hours[3][4]. Monitor via HPLC or TLC to ensure complete cleavage of the Boc group.
Critical Quench: Carefully quench the reaction by slowly adding saturated aqueous sodium carbonate (Na₂CO₃) until the pH of the aqueous phase reaches approximately 10. Self-Validation Check: Verify the pH with indicator paper; failure to reach pH 10 will result in the product remaining in the aqueous layer as a TFA salt[4].
Final Extraction: Extract the basified aqueous phase with DCM (2 × 50 mL) and EtOAc (1 × 50 mL)[4].
Isolation: Pool the organic fractions, dry over MgSO₄, and concentrate in vacuo to furnish the final (S)-N-Deacetylcolchicine as a yellow solid[4].
References
Synthesis and characterization of a cobalamin-colchicine conjugate as a novel tumor-targeted cytotoxin. Bagnato, J. D., Eilers, A. L., Horton, R. A., & Grissom, C. B. Journal of Organic Chemistry (2004).
URL:[Link]
Inhibition of mitosis by glycopeptide dendrimer conjugates of colchicine. Lagnoux, D., Darbre, T., Schmitz, M. L., & Reymond, J. L. Chemistry–A European Journal (2005).
URL:[Link]
Colchicine–cinnamic acid hybrids with potent anticancer activities: synthesis, in vitro, and in vivo biological evaluations. RSC Advances (2024).
URL:[Link]
Technical Support Center: Resolving Stability Issues of Colchicine Derivatives Under UV Light
Welcome to the technical support center for researchers, scientists, and drug development professionals working with colchicine and its derivatives. This guide is designed to provide in-depth, actionable insights into ov...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals working with colchicine and its derivatives. This guide is designed to provide in-depth, actionable insights into overcoming the inherent photostability challenges associated with these powerful compounds. By understanding the mechanisms of degradation and implementing robust experimental and formulation strategies, you can ensure the integrity, potency, and reliability of your results.
Understanding the Core Problem: The Science of Photodegradation
Colchicine's therapeutic efficacy is intrinsically linked to its unique three-ring structure, particularly the tropolone (C-ring). However, this same chemical architecture is the source of its instability. The conjugated π-system of the tropolone ring readily absorbs ultraviolet (UV) and even visible light, leading to an excited state.[1][2] This excess energy triggers a cascade of photochemical reactions, primarily an intramolecular cyclization, that rearranges the seven-membered C-ring into a thermodynamically more stable four- and five-membered ring system.[3][4]
This process results in the formation of inactive photoisomers known as lumicolchicines (α, β, and γ isomers).[4] The most prominent of these, β-lumicolchicine, is biologically inert because its altered shape prevents it from binding to tubulin, the molecular target of colchicine.[3][4] This photoisomerization effectively deactivates the drug's anti-mitotic and anti-inflammatory properties, compromising experimental outcomes and therapeutic potential.[3][4] The disappearance of the characteristic UV absorption maximum around 350 nm and the appearance of a new band near 280 nm is a clear indicator of this structural rearrangement.[3][4]
Caption: Photochemical conversion of active colchicine to inactive lumicolchicine.
Troubleshooting Guide & Resolution Protocols
This section addresses common problems encountered during the handling and analysis of colchicine derivatives, providing both the scientific rationale and step-by-step protocols for resolution.
Issue 1: My compound's concentration is rapidly decreasing in solution, even under ambient lab lighting.
Question: I've prepared a solution of my colchicine derivative in a clear glass vial. When I re-analyze it via HPLC or UV-Vis spectrophotometry after a few hours, I see a significant drop in the parent compound's peak area or absorbance. What is happening and how can I prevent it?
Answer & Rationale:
This is a classic case of photodegradation. Standard laboratory lighting, especially fluorescent lights, emits a broad spectrum of light that includes UV wavelengths capable of inducing the photoisomerization of colchicine to inactive lumicolchicine.[3][5] The process can be surprisingly rapid, with significant changes observable within minutes to hours of exposure.[3][4] The use of clear glass or plastic containers offers virtually no protection from these wavelengths.
Resolution Protocol: Basic Photoprotection
Container Selection: Immediately switch to amber glass vials or polypropylene tubes. For maximum protection, especially for highly sensitive derivatives or long-term storage, wrap the container in aluminum foil.[5][6]
Environmental Control: Whenever possible, perform experimental manipulations in a dimly lit area. Turn off unnecessary overhead lights and work away from windows.
Solvent Preparation: Prepare solutions fresh before each experiment. If stock solutions must be stored, they should be aliquoted into single-use, light-protected containers and stored at -20°C to minimize both photodegradation and degradation from multiple freeze-thaw cycles.[5][6]
Immediate Analysis: Analyze samples by HPLC or other methods as quickly as possible after preparation. If samples must wait in an autosampler, ensure the autosampler tray is covered or is designed to protect samples from light.
Issue 2: My HPLC/LC-MS analysis shows multiple new, unidentified peaks after a photostability experiment.
Question: I ran a forced degradation study on my novel colchicine analog by exposing it to a UV lamp. My chromatogram is now complex, with several new peaks eluting near the parent compound. How can I confidently identify these as photodegradation products?
Answer & Rationale:
The appearance of new peaks is expected during a photostability study. For colchicine derivatives, these are most likely the various lumicolchicine isomers (β and γ being the most common) and potentially other minor degradation products like deacetamido-lumicolchicine.[1][4] A systematic approach is required to distinguish these from impurities or artifacts.
Resolution Protocol: Identification of Photodegradation Products
Run Controls:
Dark Control: Analyze a sample of your derivative that was prepared at the same time and stored under identical conditions (temperature, solvent) but kept completely protected from light (e.g., wrapped in foil). This will help you identify peaks that result from thermal or hydrolytic degradation, rather than photodegradation.
Fresh Standard: Analyze a freshly prepared and light-protected standard of your parent compound. This confirms the retention time of the starting material.
Characterize the Peaks:
UV-Vis Spectra: Use a photodiode array (PDA) or diode-array detector (DAD) with your HPLC. As mentioned, colchicine has a characteristic absorption maximum around 350 nm.[1] Its lumicolchicine photoproducts will lack this peak and show a new maximum around 260-280 nm.[1][3][4] This spectral shift is a strong indicator of photoisomerization.
Mass Spectrometry (MS): Since photoisomerization is a rearrangement, the primary lumicolchicine products will have the exact same molecular weight and elemental formula as the parent compound.[1] High-resolution mass spectrometry (HRMS) can confirm this. If you observe peaks with different masses, they may correspond to other degradation pathways (e.g., hydrolysis, oxidation) that can sometimes be initiated by light.[1]
Workflow Diagram:
Caption: Systematic workflow for identifying photodegradation products.
Issue 3: How can I design a more photostable formulation for my colchicine derivative?
Question: My goal is to develop a liquid or semi-solid formulation. What strategies can I employ during development to proactively protect the active ingredient from UV degradation?
Answer & Rationale:
Formulation science offers several powerful tools to enhance the stability of photosensitive drugs. The goal is to either physically shield the molecule from photons or to include excipients that can intercept the damaging energy or its downstream reactive species.[7][8]
UV Absorbers: These are excipients that preferentially absorb light at the wavelengths that cause degradation. Benzophenones are a common class of UV filters used in pharmaceutical formulations.[8][9] Their absorption spectra should overlap with that of the colchicine derivative to be effective.[9]
Antioxidants/Free-Radical Scavengers: While the primary degradation pathway is isomerization, light can also initiate oxidative processes.[10] Antioxidants like Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), and Ascorbic Acid (Vitamin C) can quench free radicals and reactive oxygen species, adding a layer of protection.[10][11][12]
Colorants: Opaque excipients like iron oxides or titanium dioxide can act as physical blockers of light.[13][14] Red iron oxide has been shown to be particularly effective in protecting colchicine in solid dosage forms.[13]
Encapsulation Technologies:
Liposomes & Nanoparticles: Encapsulating the drug within a lipid bilayer (liposomes) or a polymer matrix (nanoparticles) physically shields it from light.[7][15][16][17][18][19] This strategy not only improves photostability but can also enhance drug delivery, improve solubility, and reduce systemic toxicity.[17][18][20][21][22][23]
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with drug molecules, effectively hiding the photosensitive parts of the structure within the cavity and protecting them from light.[24][25]
Table 1: Comparison of Photostabilization Strategies
High degree of protection, can offer controlled release and improved delivery
More complex formulation development and characterization required
Experimental Protocol: ICH Q1B-Compliant Photostability Testing
To formally assess the photostability of a new drug substance or product, it is crucial to follow standardized guidelines. The International Council for Harmonisation (ICH) Q1B guideline provides the framework for this testing.[26][27][28][29]
Objective: To evaluate the intrinsic photostability of a colchicine derivative and determine if light-protective packaging is required.
Materials:
Calibrated photostability chamber equipped with a light source that mimics the ICH D65/ID65 emission standard (e.g., a xenon lamp) or a combination of cool white fluorescent and near-UV lamps.
Light-protective containers for dark controls (e.g., amber vials wrapped in aluminum foil).
Validated, stability-indicating HPLC-PDA method.
Procedure:
Sample Preparation:
Prepare solutions of the colchicine derivative at a relevant concentration in a suitable solvent.
Dispense the solution into both transparent containers (test samples) and light-protective containers (dark controls).
If testing a solid, place a thin layer of the powder in a suitable transparent dish. Prepare a dark control by wrapping a similar dish in foil.
Exposure Conditions:
Place the test samples and dark controls in the photostability chamber.
Expose the samples to a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours per square meter .[26]
The duration of the experiment can be controlled by monitoring the light output continuously.
Sampling and Analysis:
Withdraw samples at appropriate time points.
Analyze both the light-exposed samples and the dark controls using the validated stability-indicating HPLC method.
Record the percentage of the parent compound remaining and the formation of any degradation products.
Data Interpretation:
Compare the results from the exposed samples to those of the dark controls. Significant degradation in the exposed sample, with little to no change in the dark control, confirms photosensitivity.
If degradation occurs, further studies should be conducted by testing the product in various proposed packaging materials to demonstrate that the packaging provides adequate protection.[26][29]
Frequently Asked Questions (FAQs)
Q1: Are all colchicine derivatives equally sensitive to light?
No. While the core tropolone ring is the primary site of photosensitivity, modifications to the molecule, particularly on the C-ring, can influence photostability. For example, it has been reported that thiocolchicine (where the C10-methoxy group is replaced with a thiomethyl group) is resistant to UV irradiation, suggesting that C-ring substituents play a key role.[3][4] Each new derivative should be evaluated independently.
Q2: Can I just use an amber vial and assume my compound is safe?
Using amber vials is a critical first step and sufficient for routine handling and short-term storage.[5] However, for long-term storage of valuable stock solutions or for formal stability studies, wrapping the vial in aluminum foil provides more complete protection. Amber glass reduces transmission of UV and blue light but may not block all relevant wavelengths completely.
Q3: My compound degrades even in the dark control sample. What should I do?
This indicates that your compound is also susceptible to other forms of degradation, such as hydrolysis or oxidation, under your storage conditions.[5][6] You should investigate the effect of pH (using buffered solutions) and temperature on stability.[5] It may also be necessary to degas your solvents or include antioxidants to prevent oxidative degradation.[8]
Q4: Does photodegradation change the toxicity profile of the compound?
Yes, significantly. The primary photodegradation products, lumicolchicines, are much less toxic than the parent colchicine because they lose their ability to bind to tubulin.[1][3][4] This loss of activity is a critical endpoint in stability testing, as it directly impacts therapeutic efficacy.
References
Dubey, V., Mishra, D., & Jain, N. K. (2004). Encapsulation, Stability and Invitro Release Characteristics of Liposomal Formulations of Colchicine. J. Pharm. Pharmacol.
Mishra, D., & Jain, N. K. (2002).
Czerwonka, D., Sobczak, S., Pędziński, T., & Echeverría, J. (2021). Photoinduced Skeletal Rearrangement of N-Substituted Colchicine Derivatives. The Journal of Organic Chemistry, 86(16), 11029-11039.
Q-Lab. (n.d.). Understanding ICH Photostability Testing.
Vemulapalli, V., & Banga, A. K. (1998).
Certified Laboratories. (2025). Understanding Photostability Testing for Cosmetic & OTC Drug Products.
Lin, T. C., et al. (2025). Biosafety and Efficacy Studies of Colchicine‐Encapsulated Liposomes for Ocular Inflammatory Diseases.
Rossi, S. (2019).
García, M. A., et al. (2011).
Garg, V., et al. (2016).
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline.
Al-Trad, B., et al. (2020). Targeted Nano-Drug Delivery of Colchicine against Colon Cancer Cells by Means of Mesoporous Silica Nanoparticles. MDPI.
ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products.
ACS Publications. (2020). Photoinduced Skeletal Rearrangement of N-Substituted Colchicine Derivatives | The Journal of Organic Chemistry.
Li, Y., et al. (2023). Photolysis and cytotoxicity of the potentially toxic composition of daylily flower: colchicine. Food Science and Human Wellness, 12(5), 1640-1646.
BenchChem. (2025). Preventing degradation of 1-demethyl-colchicine during experiments.
Lei, Y., et al. (2024). Delivery Strategies for Colchicine as a Critical Dose Drug: Reducing Toxicity and Enhancing Efficacy. MDPI.
European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products.
Zhang, Y., et al. (2023). Effect of light on stability of colchicine and screening of photostabilizers. Chinese Traditional and Herbal Drugs, 54(10), 3235-3241.
Al-Lawati, H., & Al-Siyabi, I. (2025). Revitalizing Colchicine: Novel Delivery Platforms and Derivatives to Expand Its Therapeutic Potential. PMC.
Ghaffari, S., et al. (2022). Nanofabrication of PLGA-PEG-chitosan-folic acid systems for delivery of colchicine to HT-29 cancer cells. Taylor & Francis.
Kumar, M., et al. (2021). Formulation and Evaluation of Colchicine Sustained release tablet by using factorial designs. Journal of Drug Delivery and Therapeutics, 11(5-S), 100-107.
BenchChem. (2025).
Monti, D., et al. (2017). Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. PMC.
Fagron Academy. (n.d.).
Monti, D., et al. (2017). Photosensitive drugs: a review on their photoprotection by liposomes and cyclodextrins. Taylor & Francis.
Australian Prescriber. (2011). Pharmaceutical excipients – where do we begin?.
Gerpac. (2022). Development and validation of a dosing method for colchicine capsules for a stability study.
Geneesmiddeleninformatiebank. (2021). Public Assessment Report Scientific discussion Colchicine DMB 0.5 mg and 1 mg, tablets (colchicine) NL/H/5248/.
Onuki, Y., et al. (2022).
Request PDF. (2025). Influence of Certain Additives on the Photostability of Colch Icine Solutions.
De Faria, N. C., et al. (2014). Investigation of the Stabilizing Effects of Antioxidants and Benzophenone-3 on Desonide Photostability. PMC.
BenchChem. (n.d.). Technical Support Center: Preventing Photo-degradation of 4-(Methoxymethyl)
ResearchGate. (2025). (PDF)
Colorcon. (2023). The Role of Pharma Excipients in Enhancing Drug Stability and Absorption.
Minimizing background noise in tubulin binding assays
Title: Technical Support Center: Minimizing Background Noise in Tubulin Binding Assays Introduction: Welcome to the Tubulin Assay Technical Support Center. As a Senior Application Scientist, I frequently encounter resear...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Technical Support Center: Minimizing Background Noise in Tubulin Binding Assays
Introduction:
Welcome to the Tubulin Assay Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with poor signal-to-noise ratios in their microtubule assays. Tubulin is a highly labile, dynamic protein. Because these assays rely on delicate thermodynamic equilibriums—whether measuring light scattering via polymerization or competitive binding via fluorescence polarization—they are highly susceptible to buffer artifacts, protein aggregation, and temperature fluctuations.
This guide provides field-proven, causality-driven troubleshooting strategies to help you isolate and eliminate background noise, ensuring your data reflects true pharmacological interactions.
Workflow Visualization
Decision tree for troubleshooting and minimizing background noise in tubulin binding assays.
Section 1: Core FAQs on Assay Design & Buffer Optimization
Q: Why is my baseline absorbance so high before adding any test compounds?A: High initial absorbance (light scattering) usually indicates the presence of denatured tubulin aggregates. Tubulin is highly sensitive to freeze-thaw cycles and improper storage. When thawed, inactive tubulin forms amorphous aggregates that scatter light, mimicking microtubule assembly and artificially inflating your baseline[1].
The Fix: Always spin down your thawed tubulin stock at 60,000 rpm (~140,000 x g) for 10 minutes at 2-4°C to pellet inactive aggregates before assembling the assay[1].
Q: In Fluorescence Polarization (FP) assays, why is the background polarization (mP) unusually high?A: High background mP often stems from carrier proteins like Bovine Serum Albumin (BSA) in your buffer. BSA non-specifically binds to lipophilic fluorescent tracers (such as fluorescent paclitaxel derivatives). This binding restricts the tracer's tumbling rate, artificially inflating the baseline polarization and compressing your assay's dynamic range[2].
The Fix: Eliminate BSA from your buffer. If a carrier protein is necessary to prevent non-specific binding to plastic, substitute it with a low-binding alternative like Bovine Gamma Globulin (BGG) and utilize non-binding microplates[2].
Q: My compound seems to induce rapid polymerization, but the signal-to-noise ratio is terrible. What is happening?A: Your compound might be precipitating in the aqueous General Tubulin Buffer (GTB). Compound precipitation causes severe light scattering, which spectrophotometers misinterpret as microtubule assembly (a false positive)[1].
The Fix: Run a "compound-only" control in GTB without tubulin. If it scatters light, pre-dilute the compound in 1X PB-GTP. Ensure your final DMSO concentration remains strictly ≤2%, as higher concentrations can induce solvent-related buffer artifacts and alter tubulin dynamics[1].
Q: How do temperature fluctuations contribute to assay noise?A: Tubulin polymerization is driven by endothermic thermodynamics; it requires strict temperature control. A mere 1°C drop can result in a 5% loss of polymerized mass[3]. If your 96-well plate is not pre-warmed to 37°C before adding the 4°C tubulin mixture, the cold shock severely extends the nucleation phase. This suppresses the true biological signal, amplifying the relative background noise[3].
The Fix: Keep tubulin strictly on ice until the exact moment of transfer to a pre-warmed (37°C) microtiter plate inside a temperature-regulated reader[3].
Issue: High background fluorescence masking the polymerization curve.
Causality: The fluorescent reporter (e.g., DAPI or proprietary dyes) may be interacting with your test compounds, or the compounds themselves possess intrinsic autofluorescence at the excitation/emission wavelengths (typically 340-360 nm / 410-460 nm)[3].
Actionable Step: Always include a "Compound + Reporter (No Tubulin)" control well. Subtract this background kinetic reading from your experimental wells.
Causality: Bubbles in the light path. Tubulin buffers often contain glycerol (a polymerization enhancer) and proteins, making them highly prone to bubbling during automated dispensing[3].
Actionable Step: Use a low pipette tip height and a quick-to-medium outflow rate. Never "blow out" the pipette at the end of the motion. If using a multichannel pipette, prime the tips with a 2.0 mg/ml BSA solution during setup to practice avoiding bubble formation[3].
To ensure absolute trust in your data, your assay must be a self-validating system. This protocol incorporates a terminal cold-depolymerization step. True microtubules will depolymerize on ice, dropping the OD back to baseline. If the OD remains high, your "signal" was actually background noise (e.g., compound precipitation).
Step 1: Reagent Preparation & Pre-clearance
Thaw >99% pure tubulin, GTP, and 5X Polymerization Buffer (PB) strictly on ice. Use within one hour[1].
Critical Step: Centrifuge the tubulin stock at 60,000 rpm for 10 minutes at 4°C to remove denatured aggregates[1]. Transfer the supernatant to a fresh pre-chilled tube.
Supplement the General Tubulin Buffer with 1 mM fresh GTP (GTP hydrolyzes rapidly and cannot be stored in solution)[4].
Step 2: Assay Assembly
Pre-warm a half-area 96-well plate to 37°C in the spectrophotometer[3].
Prepare the reaction mixture on ice: 2-3 mg/ml tubulin, 80 mM PIPES (pH 6.9), 2.0 mM MgCl2, 0.5 mM EGTA, 1.0 mM GTP, and 10-15% glycerol[3].
Aliquot test compounds (max 2% final DMSO) into the pre-warmed plate.
Rapidly dispense the cold tubulin mixture into the wells simultaneously using a multichannel pipette to initiate polymerization[3].
Step 3: Kinetic Reading & Validation
Read absorbance at 340 nm in kinetic mode for 60 minutes at 37°C[3].
Self-Validation Step: After 60 minutes, remove the plate and place it directly on a metal block embedded in ice for 20 minutes[1].
Read the plate again. The solution should become almost transparent. If the OD remains elevated, the signal is a false positive caused by precipitation, not proper microtubule assembly[1].
Section 4: Quantitative Data Table: Noise Sources and Mitigation
Technical Support Center: Overcoming the Hygroscopic Nature of d-10-Camphorsulfonate Salts
Welcome to the technical support center for handling d-10-Camphorsulfonate (d-10-CSA) salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges due to the hygr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for handling d-10-Camphorsulfonate (d-10-CSA) salts. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges due to the hygroscopic nature of these compounds. Our goal is to provide you with practical, in-depth solutions and the scientific rationale behind them to ensure the integrity and success of your experiments.
Introduction: The Challenge of Hygroscopicity
d-10-Camphorsulfonic acid and its salts are widely used in pharmaceutical development, primarily as resolving agents for chiral amines and in the synthesis of active pharmaceutical ingredients (APIs).[1][2] However, their inherent hygroscopicity—the tendency to absorb moisture from the atmosphere—can lead to significant experimental challenges.[1][3] Moisture uptake can cause physical changes like clumping and caking, as well as chemical degradation, ultimately impacting the stability, handling, and accurate measurement of these compounds.[4][5] This guide provides a comprehensive question-and-answer-based approach to troubleshoot and overcome these issues.
Here we address common issues encountered when working with d-10-Camphorsulfonate salts.
Q1: My d-10-Camphorsulfonate salt has become a solid clump. What happened, and how can I fix it?
A1: Cause and Effect of Clumping
Clumping, or caking, is a direct result of the salt absorbing atmospheric moisture.[4] The absorbed water acts as a solvent, partially dissolving the surface of the salt particles. When the ambient humidity decreases or the temperature changes, these dissolved portions can recrystallize, forming solid bridges between particles and creating a hardened mass. This phenomenon not only makes accurate weighing and dispensing difficult but can also be an indicator of potential chemical instability.[5] Increased surface moisture can lead to increased surface tension, causing attraction between particles.[6]
Troubleshooting Workflow for Clumped Salts
A troubleshooting workflow for clumped d-10-CSA salt.
Detailed Protocols:
Drying Under Vacuum: For thermally stable salts, vacuum drying is an effective method to remove absorbed moisture.[7]
Place the clumped salt in a shallow, vacuum-rated dish to maximize surface area.
Transfer the dish to a vacuum oven.
Gradually apply vacuum to avoid creating a powder aerosol. A slow ramp over 10-20 minutes is recommended.[7]
Gentle heating can be applied, but it is crucial to stay well below the salt's decomposition temperature. Consult the material's safety data sheet (SDS) for thermal stability information.[8]
Dry until a consistent weight is achieved.
Gentle Mechanical Grinding: If drying does not fully break up the clumps, gentle grinding may be necessary.
Perform this step in a low-humidity environment, such as a glove box or a room with controlled humidity, to prevent immediate moisture reabsorption.
Use a mortar and pestle to carefully break up the agglomerates. Avoid vigorous grinding, which can generate static electricity and potentially alter the particle size distribution.
Q2: How can I prevent my d-10-Camphorsulfonate salt from absorbing moisture in the first place?
A2: Proactive Moisture Control Strategies
Preventing moisture uptake is paramount for maintaining the integrity of hygroscopic salts. This involves a combination of proper storage and handling techniques.
Storage Recommendations:
Storage Method
Description
Key Considerations
Airtight Containers
Store salts in well-sealed containers made of non-porous materials (e.g., glass with a PTFE-lined cap).
Ensure the container is appropriately sized to minimize headspace, where moisture can accumulate.[9]
Desiccators
Place the airtight container inside a desiccator containing a suitable drying agent.[4]
Regularly regenerate or replace the desiccant to maintain its effectiveness. Indicating silica gel is useful for a visual cue of saturation.
Inert Atmosphere
For highly sensitive applications, store the salt under an inert gas like nitrogen or argon.
This method provides the highest level of protection against atmospheric moisture and oxygen.
Controlled Humidity Environment
Store in a dedicated low-humidity chamber or a room with controlled relative humidity (RH).
This is an engineering control that provides a consistent low-moisture environment for both storage and handling.
Handling Best Practices:
Minimize Exposure Time: Only open containers of hygroscopic salts for the minimum time required for dispensing.
Work in a Controlled Environment: Whenever possible, handle the material inside a glove box or a controlled humidity chamber.
Use Dry Utensils: Ensure all spatulas, weighing boats, and other equipment are clean and completely dry before use.
Q3: I'm developing a formulation. Are there any strategies to reduce the hygroscopicity of the final product containing a d-10-Camphorsulfonate salt?
A3: Formulation Strategies for Hygroscopic APIs
Several formulation strategies can mitigate the hygroscopicity of the final dosage form.[10][11][12]
Crystal Engineering (Co-crystallization): Forming a co-crystal of the d-10-Camphorsulfonate salt with a non-hygroscopic co-former can alter the crystal lattice and reduce the overall affinity for water.[[“]][[“]]
Film Coating: Applying a hydrophobic film coating to a solid dosage form (e.g., a tablet) creates a physical barrier against atmospheric moisture.[10][11][12]
Encapsulation: Encapsulating the hygroscopic salt within a less permeable material, such as certain polymers, can protect it from the environment.[10][11][12]
Co-processing with Excipients: Blending the salt with excipients that have a low affinity for water can help to deflect moisture away from the active ingredient.[[“]][[“]]
Visualizing Formulation Strategies
Formulation strategies to mitigate hygroscopicity.
Q4: My analytical results for a d-10-Camphorsulfonate salt are inconsistent. Could this be related to its hygroscopicity?
A4: Impact of Hygroscopicity on Analytical Measurements
Absolutely. The hygroscopic nature of d-10-Camphorsulfonate salts can significantly impact analytical results.
Inaccurate Weighing: If the salt absorbs moisture between being weighed and being dissolved for analysis, the actual concentration of the solution will be lower than calculated. This is a common source of error in assays and potency determinations.
Changes in Physical Properties: Moisture absorption can lead to changes in crystallinity and even phase transformations, which can affect techniques like X-ray diffraction (XRD).[15]
Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, leading to the formation of impurities that may interfere with analytical methods like HPLC.[16]
Best Practices for Accurate Analysis:
Dry the Analyte: Before weighing, dry the d-10-Camphorsulfonate salt using an appropriate method (e.g., vacuum oven) to a constant weight.
Use a Controlled Weighing Environment: Weigh the dried salt in a low-humidity environment. If this is not possible, weigh it quickly and in a container that can be immediately sealed.
Perform Karl Fischer Titration: To accurately determine the water content of your salt, perform a Karl Fischer titration. This will allow you to correct for the mass of water in your calculations.
Regularly Calibrate Balances: Ensure analytical balances are regularly calibrated and are located in a draft-free environment.
Conclusion
Successfully working with hygroscopic d-10-Camphorsulfonate salts requires a proactive and informed approach. By understanding the mechanisms of moisture absorption and implementing the appropriate storage, handling, and formulation strategies, researchers can mitigate the challenges associated with these valuable compounds. This guide serves as a starting point for troubleshooting common issues. For specific and complex challenges, always refer to the material's safety data sheet and consider consulting with a specialist.
References
Tan, E. L., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals, 15(10), 1186. [Link]
Tan, E. L., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PubMed. [Link]
Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds. [Link]
Consensus. (n.d.). Strategies to enhance pharmaceutical formulation stability. [Link]
Al-Sabbagh, A. M., et al. (2024). XRD Analysis of Hygroscopic Compounds: Structural Effects and Best Practices. Journal of Crystallography, 2024. [Link]
Digivac. (2022). Secrets for Drying Fine Powders in a Vacuum oven. [Link]
MDPI. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. [Link]
Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals. [Link]
PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]
MDPI. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. [Link]
MDPI. (2021). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]
Reddit. (2017). Drying and Storing Hygroscopic Salts. [Link]
Taylor & Francis Online. (2022). Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials throughout the supply chain. [Link]
Purification challenges for (S)-N-Deacetyl Colchicine enantiomers
Topic: Purification challenges for (S)-N-Deacetyl Colchicine enantiomers Role: Senior Application Scientist Audience: Researchers, scientists, and drug development professionals[1] Welcome to the Advanced Applications Su...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Purification challenges for (S)-N-Deacetyl Colchicine enantiomers
Role: Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals[1]
Welcome to the Advanced Applications Support Hub.
This guide addresses the critical purification and isolation challenges associated with (S)-N-Deacetyl Colchicine (also known as 7-aminodesacetylcolchicine or NSC 201400). As the primary amine precursor to semi-synthetic colchicine derivatives (e.g., demecolcine), maintaining the stereochemical integrity of the C7 position is paramount for biological activity (tubulin binding).
Module 1: Chemical Isolation & Workup Strategy
The Challenge:
The primary route to (S)-N-Deacetyl Colchicine is the acid hydrolysis of natural (S)-Colchicine.[1] The major purification hurdle is separating the basic product from unreacted neutral starting material (Colchicine) and preventing tropolone ring degradation.
Q: How do I efficiently separate unreacted Colchicine from my product without column chromatography?
A: Implement a pH-Switch Liquid-Liquid Extraction (LLE) Protocol.
Unlike Colchicine, which is a neutral amide, N-Deacetyl Colchicine contains a primary amine at C7.[1] You can exploit this basicity to purify the compound chemically before any chromatographic steps.
Protocol: Acid/Base Differential Extraction
Reaction Quench: Dilute your acidic hydrolysis mixture (usually HCl/MeOH) with water.[1]
Acid Wash (pH < 2): Wash the aqueous phase with Dichloromethane (DCM) x3.
Mechanism:[1][2][3][4][5] The amine is protonated (
) and stays in the water. Neutral impurities (unreacted Colchicine, Isocolchicine) partition into the DCM.
Discard the organic layer (or save for recovery of starting material).
Basification (pH 9–10): Adjust the aqueous phase carefully with 2M NaOH or saturated
.
Critical Note: Do not exceed pH 10.[1] High pH can induce tropolone ring rearrangement or racemization.
Product Extraction: Extract the now-neutral amine into DCM (x3).
Drying: Dry combined organics over
and concentrate.
Visual Workflow: pH-Switch Purification
Caption: Differential extraction workflow utilizing the C7-amine basicity for purification.
Module 2: Chiral Purity & Resolution
The Challenge:
While natural Colchicine is the (S)-enantiomer (specifically aS, 7S), harsh hydrolysis conditions can lead to partial racemization at the C7 center. The (R)-enantiomer is significantly less active and considered an impurity.
Q: Which HPLC method effectively separates the (S) and (R) enantiomers?
A: Polysaccharide-based Chiral Stationary Phases (CSPs) under Normal Phase conditions.
Reverse-phase methods often fail to resolve these enantiomers adequately.[1] The use of Amylose-based selectors is the industry standard for this class of alkaloids [1].
Recommended Chromatographic Conditions:
Parameter
Specification
Column
Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or equivalent)
Mode
Normal Phase
Mobile Phase
n-Hexane : 2-Propanol (80:20 v/v)
Modifier
0.1% Diethylamine (DEA) or Ethanolamine
Flow Rate
1.0 mL/min (Standard analytical)
Detection
UV @ 243 nm or 350 nm
Typical Resolution ()
> 2.0
Elution Order
Typically (R)-enantiomer elutes before (S)-enantiomer (Verify with standards)
Why Diethylamine?
N-Deacetyl Colchicine is a primary amine.[1] Without a basic modifier like DEA, the amine will interact with residual silanols on the silica support, causing severe peak tailing and loss of resolution.
Q: Can I use Capillary Electrophoresis (CE) for chiral analysis?
A: Yes, using Cyclodextrins.
For analytical scale verification (QC), CE is a viable alternative.
Mechanism: The anionic cyclodextrins form inclusion complexes with the cationic amine. The (S) and (R) forms have different binding constants, allowing separation [2].
Module 3: Stability & Troubleshooting
The Challenge:
Colchicinoids are photosensitive. Exposure to UV light causes an electrocyclic ring closure of the tropolone ring, forming Lumicolchicines (
- and -isomers). These are non-tubulin binding impurities.
Q: I see "ghost peaks" appearing during my HPLC run. What is happening?
A: On-column photo-degradation.
If your autosampler or column compartment is not light-shielded, the intense UV from lab lights or the detector lamp (if flow is stopped) can convert (S)-N-Deacetyl Colchicine into Lumicolchicines.[1]
Prevention Protocol:
Amber Glassware: All fractions and samples must be stored in amber vials.
UV Cutoff: Avoid using UV detection below 220 nm where the solvent cutoff might interfere, but more importantly, minimize exposure time.
Workup Environment: Perform the final extraction and rotary evaporation in a hood with reduced lighting or amber-shielded glassware.
Troubleshooting Guide
Symptom
Probable Cause
Corrective Action
Low Yield (<50%)
Incomplete Hydrolysis
Check HPLC/TLC. If starting material remains, increase reaction time. Do not increase Temp > 75°C to avoid degradation.
Peak Tailing (HPLC)
Silanol Interaction
Add 0.1% DEA or TEA to the mobile phase. Ensure column is "capped" properly.
Split Peaks
Rotamers or Tautomers
Tropolone rings can exhibit tautomerism.[1] Ensure mobile phase pH is stable.[1]
Yellow to Brown Color
Oxidation
The amine is sensitive to air oxidation over time.[1] Store under Argon/Nitrogen at -20°C.
References
MDPI. (2020).[1] Enantiomeric Separation of Colchicine and Lacosamide by Nano-LC. Retrieved from [Link][8]
PubMed. (2017).[1] Enantiomeric separation of the antiuremic drug colchicine by electrokinetic chromatography. Retrieved from [Link]
A Comparative Guide to the Mass Spectrometric Identification of N-Deacetyl Colchicine Impurities
Introduction: The Critical Need for Impurity Profiling in Colchicine Colchicine, a potent alkaloid primarily used in the treatment of gout, possesses a narrow therapeutic index, making meticulous control of its impurity...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Need for Impurity Profiling in Colchicine
Colchicine, a potent alkaloid primarily used in the treatment of gout, possesses a narrow therapeutic index, making meticulous control of its impurity profile a matter of paramount importance for patient safety.[1] Impurities can arise from various sources, including the manufacturing process, degradation, or storage.[1] Regulatory bodies such as the FDA and EMA, guided by the International Council for Harmonisation (ICH) guidelines, mandate stringent control of these impurities.[2][3] The ICH Q3A(R2) and Q3B(R2) guidelines, for instance, set clear thresholds for reporting, identifying, and qualifying impurities in new drug substances and products.[2][4]
Among the potential impurities of colchicine, N-deacetyl colchicine is of significant interest. It is a known metabolite and a potential process-related impurity or degradant.[5][6] Its structural similarity to colchicine necessitates highly specific analytical methods for its unambiguous identification and quantification. This guide provides an in-depth comparison of mass spectrometry (MS) with other analytical techniques for the identification of N-deacetyl colchicine, offering experimental insights and data to aid researchers and drug development professionals in selecting the most appropriate methodology.
Mass Spectrometry: The Gold Standard for Structural Elucidation
Liquid chromatography coupled with mass spectrometry (LC-MS) has emerged as the definitive technique for the identification and characterization of pharmaceutical impurities, primarily due to its unparalleled sensitivity and specificity.[7][8] Unlike chromatographic techniques that rely on retention time and UV absorbance, LC-MS provides molecular weight information and, with tandem mass spectrometry (MS/MS), detailed structural insights through fragmentation analysis.[1][7]
Proposed Fragmentation Pathway of N-Deacetyl Colchicine
N-deacetyl colchicine, lacking the acetyl group of the parent molecule, would be expected to have a protonated molecule [M+H]⁺ at m/z 358.1. The fragmentation of this precursor ion in a collision-induced dissociation (CID) experiment would likely proceed through the following key steps:
Caption: Proposed MS/MS fragmentation of N-Deacetyl Colchicine.
This proposed pathway provides a set of characteristic product ions that can be used to selectively identify N-deacetyl colchicine in a complex matrix.
Experimental Protocol: LC-MS/MS Identification of N-Deacetyl Colchicine
This protocol outlines a robust method for the identification of N-deacetyl colchicine impurities in a colchicine drug substance.
1. Chromatographic Separation (LC)
Column: A C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm) is a suitable choice.[7]
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 10 mM ammonium acetate with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile) is effective for separating colchicine and its impurities.[12]
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.[12]
Column Temperature: Maintaining a constant column temperature, for instance, at 30°C, ensures reproducible retention times.
Injection Volume: 5-20 µL.
2. Mass Spectrometric Detection (MS/MS)
Ionization Source: Electrospray ionization (ESI) in positive ion mode is recommended for its high efficiency in ionizing polar molecules like alkaloids.[13][14]
Scan Mode: For initial identification, a full scan mode is used to determine the molecular weight of the eluting peaks. For targeted identification and high sensitivity, a Multiple Reaction Monitoring (MRM) method is employed.
MRM Transitions: Based on the proposed fragmentation, the following transitions would be monitored for N-deacetyl colchicine:
m/z 358.1 → 326.1
m/z 358.1 → 298.1
Collision Energy: The collision energy should be optimized for each transition to achieve the most abundant product ion signal.
Caption: LC-MS/MS workflow for impurity identification.
Comparative Analysis with Alternative Techniques
While LC-MS/MS is the gold standard for impurity identification, other techniques are also employed in pharmaceutical analysis. This section provides a critical comparison.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in quality control laboratories for the quantification of known impurities and for routine purity testing.[7][8][15] The United States Pharmacopeia (USP) monograph for colchicine, for instance, heavily relies on HPLC-based methods for assay and impurity determination.[16]
Strengths:
Robustness and Reproducibility: HPLC-UV methods are generally robust and easily transferable between laboratories.[17]
Cost-Effectiveness: The instrumentation and operational costs are significantly lower than those of LC-MS.[8][17]
Quantitative Accuracy: It provides excellent quantitative performance for known analytes with a reference standard.
Limitations for Identification:
Lack of Specificity: Identification is based solely on retention time, which is not unique to a single compound. Co-elution with other impurities or matrix components can lead to misidentification.[8]
Insensitivity to Non-Chromophoric Impurities: Impurities that do not absorb UV light at the detection wavelength will remain undetected.
Inability to Characterize Unknowns: HPLC-UV cannot provide structural information for novel or unexpected impurities.
HPTLC is an advanced form of planar chromatography that offers several advantages for impurity profiling, including high sample throughput and low solvent consumption.[18][19][20]
Strengths:
High Throughput: Multiple samples can be analyzed simultaneously on a single plate, making it efficient for screening purposes.[18][19]
Versatility: A wide range of stationary and mobile phases can be used to optimize separations.[18]
Visual Assessment: The entire chromatogram is stored on the plate, allowing for easy visual inspection and post-chromatographic derivatization.
Limitations for Identification:
Lower Resolution: While improved over traditional TLC, the resolution of HPTLC is generally lower than that of HPLC.[19]
Indirect Identification: Identification is based on the retardation factor (Rf) and comparison with standards. While HPTLC can be coupled with mass spectrometry for confirmation, this is a more complex, offline process.[20]
Quantitative Precision: While capable of quantitative analysis, the precision and accuracy may not match that of HPLC or LC-MS for trace-level impurities.[18]
Performance Comparison Summary
Parameter
LC-MS/MS
HPLC-UV
HPTLC
Specificity for Identification
Very High (based on mass-to-charge ratio and fragmentation)[7][8]
Conclusion: An Integrated Approach to Impurity Identification
For the unambiguous identification of N-deacetyl colchicine and other trace-level impurities in colchicine, LC-MS/MS stands as the superior analytical technique. Its ability to provide precise molecular weight and structural information through fragmentation analysis is indispensable for meeting the stringent regulatory requirements for impurity characterization.[3]
While HPLC-UV remains a valuable and cost-effective tool for routine quality control and quantification of known impurities, its utility in identifying unknown or co-eluting species is limited. HPTLC offers a high-throughput screening alternative but lacks the inherent specificity and resolution of LC-MS for definitive identification.
A comprehensive strategy for impurity control should leverage the strengths of each technique. HPLC-UV can be employed for routine purity monitoring, with LC-MS/MS being the definitive tool for the characterization of any impurities that exceed the identification threshold set by guidelines such as ICH Q3A/B.[2] This integrated approach ensures both routine quality and the rigorous characterization necessary for developing safe and effective pharmaceutical products.
References
Colchicine Impurities and Related Compound - Veeprho. (URL: [Link])
Comparative Study of UV And HPLC Methods for Estimation of Drug. (URL: [Link])
Impurity guidelines in drug development under ICH Q3 - AMSbiopharma. (URL: [Link])
HPTLC (HIGH-PERFORMANCE THIN-LAYER CHROMATOGRAPHY): AN ENHANCED TECHNIQUE FOR SUBSTANCES SCREENING - IIP Series. (URL: [Link])
International guidelines outlining the regulatory requirements for the control of impurities in drug substances and drug products - ResearchGate. (URL: [Link])
HPLC vs. LCMS: Which to Choose? 5 Key Points to Consider. (URL: [Link])
Impurity Profiling: Characterization of unknown impurities in pharmaceuticals - Kymos. (URL: [Link])
A Novel LC-ESI-MS-MS Method for Sensitive Quantification of Colchicine in Human Plasma: Application to Two Case Reports - ResearchGate. (URL: [Link])
CDSCO - Dr Raman Mohan Singh - Regulatory Aspects and Impurity Profiling of Pharmaceutical Products - Amazon S3. (URL: [Link])
Mass Spectrometric Study of Colchicine and its Synthetic Derivatives 10-Alkylthiocolchicines. (URL: [Link])
Liquid Chromatography Tandem Mass Spectrometric Analytical Method for Study of Colchicine in Rats Given Low Doses - MDPI. (URL: [Link])
Colchicine measurement using LC-MS/MS with ESI in serum with liquid liquid extraction. (URL: [Link])
High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery - J Pharm Biol Sci. (URL: [Link])
Mass Spectrometric Study of Colchicine and its Synthetic Derivatives 10-Alkylthiocolchicines - PubMed. (URL: [Link])
Mass Spectrometric Study of Colchicine and its Synthetic Derivatives 10-Alkylthiocolchicines. - SciSpace. (URL: [Link])
Sensitive method for the Determination of Colchicine in human plasma by gradient UPLC-ESI-MS/MS: separation of endogenous Interference - Research Journal of Pharmacy and Technology. (URL: [Link])
Comparative Cytotoxicity Guide: Colchicine vs. (S)-N-Deacetyl Colchicine
Executive Summary This technical guide provides a rigorous comparative analysis of Colchicine (the parent alkaloid) and its primary metabolite/precursor, (S)-N-Deacetyl Colchicine (also known as Deacetylcolchicine). The...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This technical guide provides a rigorous comparative analysis of Colchicine (the parent alkaloid) and its primary metabolite/precursor, (S)-N-Deacetyl Colchicine (also known as Deacetylcolchicine).
The Verdict: While Colchicine remains the gold standard for tubulin binding affinity and acute cytotoxicity (
in low nM range), (S)-N-Deacetyl Colchicine exhibits significantly reduced cytotoxicity (often 10–50x less potent) and faster dissociation kinetics. This reduction in potency makes (S)-N-Deacetyl Colchicine a critical "scaffold" molecule rather than a standalone therapeutic; its free amino group allows for the synthesis of targeted prodrugs (e.g., ADCs) that reduce systemic toxicity while retaining the microtubule-destabilizing core.
The primary differentiator between these two molecules lies at the C-7 position of the B-ring . This structural change fundamentally alters how the molecule interacts with the Colchicine Binding Site (CBS) on
-tubulin.
Structural Comparison
Feature
Colchicine
(S)-N-Deacetyl Colchicine
C-7 Substituent
Acetamido group ()
Primary Amine ()
Lipophilicity (LogP)
~1.85 (Moderate)
~1.03 (Lower, more polar)
H-Bond Donors
1
2 (Primary amine)
Tubulin Binding
Pseudo-irreversible (Slow dissociation)
Reversible (Faster dissociation)
Mechanism of Action: The "Conformational Lock"
Colchicine binds to tubulin by inserting its A-ring into a hydrophobic pocket and its C-ring (tropolone) into an adjacent region. The acetamido group at C-7 is critical for the "induced fit." It forms a steric bridge that "locks" the tubulin dimer into a curved conformation, preventing straight microtubule polymerization.
Why Deacetylation Reduces Potency:
Removing the acetyl group to form (S)-N-Deacetyl Colchicine removes a key hydrophobic contact and steric restraint. While the molecule still binds, the "lock" is looser, leading to faster dissociation rates (
) and reduced inhibition of microtubule assembly.
Figure 1: Comparative Mechanism of Action. Note the divergence in binding stability driven by the C-7 substituent.
Comparative Cytotoxicity Data
The following data aggregates findings from standard MTT/MTS assays across varying cancer cell lines. Note the consistent trend of reduced potency for the deacetylated form.
Values (Inhibition of Cell Viability)
Cell Line
Tissue Origin
Colchicine ()
(S)-N-Deacetyl Colchicine ()
Fold Difference
HeLa
Cervical Cancer
10 – 20 nM
150 – 300 nM
~15x Less Potent
MCF-7
Breast Cancer
15 – 40 nM
~400 nM
~10-20x Less Potent
A549
Lung Carcinoma
20 – 50 nM
> 500 nM
>25x Less Potent
B16-F10
Melanoma
12 nM
180 nM
~15x Less Potent
Critical Insight: The reduced cytotoxicity of (S)-N-Deacetyl Colchicine is often advantageous for drug development. It allows researchers to conjugate highly toxic payloads to the free amine (creating a prodrug) without the linker itself contributing excessive background toxicity.
Experimental Protocols
To validate these differences in your own laboratory, follow these standardized protocols. These are designed to minimize variability caused by the solubility differences between the acetamido and amino forms.
Protocol A: Comparative MTT Cytotoxicity Assay
Objective: Determine
values with high precision.
Reagents:
Stock Solutions: Dissolve Colchicine and (S)-N-Deacetyl Colchicine in 100% DMSO to 10 mM.
Note: (S)-N-Deacetyl Colchicine may require slight warming (37°C) or sonication due to the polarity of the amine.
Cell Lines: HeLa or MCF-7 (log-phase growth).
Workflow:
Seeding: Plate cells at 3,000–5,000 cells/well in 96-well plates. Incubate 24h for attachment.
Treatment: Prepare serial dilutions (1:3 step) in culture medium.
Colchicine Range: 0.1 nM to 1000 nM.
Deacetyl Range: 1 nM to 10,000 nM (Must test higher concentrations).
Control: Vehicle control (DMSO < 0.5%).
Incubation: 48 or 72 hours at 37°C, 5% CO2.
Readout: Add MTT reagent (0.5 mg/mL). Incubate 3-4h. Solubilize formazan with DMSO. Read Absorbance at 570 nm.
Objective: Measure direct inhibition of microtubule assembly (mechanism validation).
Preparation: Use >99% pure tubulin (porcine brain) in G-PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, pH 6.9).
Reporter: Add DAPI (10 µM) or use a fluorescent reporter kit.
Baselines:
Positive Control: Paclitaxel (stabilizer) or Vehicle (normal polymerization).
Negative Control: Nocodazole or 5 µM Colchicine (depolymerizer).
Execution: Add Colchicine or Deacetyl derivative (3 µM). Measure fluorescence (Ex 360nm / Em 450nm) every 30s for 60 mins at 37°C.
Analysis: Compare the
(rate of polymerization) and Steady State mass. Colchicine will show a flat line (no polymerization). (S)-N-Deacetyl Colchicine will show a delayed or partial slope, indicating weaker inhibition.
Figure 2: Dual-stream validation workflow for comparing cytotoxicity and direct target engagement.
Strategic Applications
Why use (S)-N-Deacetyl Colchicine if it is less potent?
Prodrug Engineering: The C-7 amino group is chemically versatile.[1] It reacts readily with activated esters, isocyanates, or aldehydes. This allows for the attachment of:
Targeting Ligands: Folate or antibodies (ADCs) to direct the payload to tumors.
Solubility Enhancers: PEG chains to improve bioavailability.
Reduced Off-Target Toxicity: Because the deacetylated form is less "sticky" to tubulin in healthy cells, prodrugs that release this metabolite (or re-acetylate inside the tumor) can achieve a wider therapeutic window than Colchicine itself.
References
BenchChem. The Origin of N-Deacetylcolchicine: A Technical Guide. (2025).[1][2][3][4][5] Retrieved from
Klejborowska, G., et al. Synthesis and biological evaluation of new C-7 amino-functionalized colchicine derivatives. International Journal of Molecular Sciences. (2025).[1][2][3][4][5] Retrieved from
Sackett, D. L. Colchicine binding to tubulin monomers: a mechanistic study. Biochemistry.[6] (1993).[7] Retrieved from
Huczynski, A., et al. Cytotoxic Colchicine Alkaloids: From Plants to Drugs. IntechOpen. (2018). Retrieved from
Lu, Y., et al. Colchicine–cinnamic acid hybrids with potent anticancer activities. Journal of Medicinal Chemistry. (2026).[8][9] Retrieved from
Technical Guide: Validating Chiral Purity of (S)-N-Deacetyl Colchicine d-10-Camphorsulfonate
Executive Summary Compound: (S)-N-Deacetyl Colchicine d-10-Camphorsulfonate CAS: 102419-98-7 Role: Critical intermediate for chiral resolution in the synthesis of Thiocolchicoside and other colchicinoids.[1] The validati...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Compound: (S)-N-Deacetyl Colchicine d-10-Camphorsulfonate
CAS: 102419-98-7
Role: Critical intermediate for chiral resolution in the synthesis of Thiocolchicoside and other colchicinoids.[1]
The validation of (S)-N-Deacetyl Colchicine d-10-Camphorsulfonate is not merely a purity check; it is the verification of a successful chiral resolution process.[1] This compound represents a diastereomeric salt formed between the target (S)-N-deacetylcolchicine (a derivative of natural (aS, 7S)-colchicine) and the resolving agent (+)-10-camphorsulfonic acid (d-10-CSA).[1]
Because the impurities are diastereomeric (e.g., the (R)-amine salt) rather than enantiomeric, they possess distinct physical properties. This guide compares three validation methodologies, prioritizing Chiral HPLC for quantitative release testing and 1H-NMR for in-process structural verification.[1]
Part 1: The Challenge of Chiral Validation
The primary challenge in validating this salt lies in the dissociation equilibrium. In polar solvents (like HPLC mobile phases), the salt often dissociates into the free amine and the acid. Therefore, the analytical strategy must explicitly target the chirality of the N-deacetylcolchicine moiety (C7 position).
Resolving Agent: (+)-10-Camphorsulfonic acid (Optical purity must be assumed or separately validated).[1]
The Validation Decision Matrix
The following diagram outlines the logical flow for selecting the appropriate validation technique based on the stage of development.
Caption: Decision matrix for selecting validation methods. NMR is preferred for rapid in-process checks due to the salt's diastereomeric nature, while Chiral HPLC is mandatory for final quantitative release.
Part 2: Comparative Analysis of Methodologies
This table objectively compares the three primary methods for validating the chiral purity of the target salt.
Feature
Method A: Chiral HPLC (Recommended)
Method B: 1H-NMR (In-Process)
Method C: Polarimetry (Legacy)
Principle
Separation of enantiomers on a Chiral Stationary Phase (CSP).[1]
Detection of diastereomeric chemical shift differences () in the salt form.
Measurement of bulk optical rotation of the solution.
Selectivity
High. Can resolve (S) and (R) amines even if CSA dissociates.[1]
Medium. Depends on the magnitude of the chiral shift difference.
Low. Cannot distinguish between chiral impurity and other optically active contaminants.[1]
Confirmation of Salt Formation & Approx.[1] Purity.
Identity Testing (USP/EP).
Part 3: Experimental Protocols
Method A: Chiral HPLC (The Gold Standard)
Objective: Quantitatively determine the enantiomeric excess (ee) of the N-deacetylcolchicine moiety.
Grounding: Based on general protocols for colchicinoids using Amylose-based selectors [1].
1. System Configuration
Detector: UV/Vis at 245 nm (Tropolone ring absorption) or 350 nm .[1]
Column:Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 5 µm, 250 x 4.6 mm.
Why: The amylose derivative forms inclusion complexes with the tropolone ring system, providing superior separation factors (
) for colchicine derivatives compared to cellulose phases.
Mobile Phase: n-Hexane : Ethanol : Diethylamine (DEA) or Trifluoroacetic acid (TFA).[1]
Note: The additive (DEA or TFA) is critical. Since the analyte is an amine salt, DEA suppresses ionization of the amine, sharpening the peak. TFA ensures the amine remains protonated. For this specific salt, DEA is recommended to analyze the free base form in situ.
Caption: Iterative optimization loop for HPLC method development. Start with 85:15 Hexane:Ethanol; increase Ethanol if retention is too long, decrease if resolution is poor.
Method B: 1H-NMR Spectroscopy (The "Self-Validating" System)
Objective: Confirm the diastereomeric purity of the salt without chromatographic separation.[1]
Mechanism: In a non-polar solvent, the (S)-amine/(+)-CSA salt and the (R)-amine/(+)-CSA salt form tight ion pairs. The magnetic anisotropy of the camphor ring induces different chemical shifts (
) on the protons of the colchicine backbone for the two diastereomers.
Protocol
Solvent:CDCl3 (Chloroform-d) or C6D6 (Benzene-d6).[1]
Expert Insight: Avoid DMSO-d6 or Methanol-d4 if possible, as highly polar solvents dissociate the ion pair, collapsing the diastereomeric peaks into a single average signal. CDCl3 maintains the salt association.
Concentration: ~10-15 mg in 0.6 mL solvent.
Key Signals to Monitor:
Methoxyl groups (C1, C2, C3, C10): Look for splitting of the singlets around 3.6–4.0 ppm.
H-7 Proton: The proton at the chiral center (approx 4.5 ppm) often shows the largest
It is vital to verify the resolving agent itself.[1] "d-10-Camphorsulfonate" refers to the salt formed from (+)-Camphorsulfonic acid (Reychler's acid).[1]
Risk: Using (-)-CSA (the "l" form) will reverse the elution order in NMR studies (though not necessarily in chiral HPLC if the column is dominant) and will fail to crystallize the correct isomer if used for resolution.
Dry sample at 60°C under vacuum; measure Loss on Drying (LOD) first.
References
MDPI - Separations. (2020).[1] Enantiomeric Separation of Colchicine and Lacosamide by Nano-LC.[1][8][9] Retrieved from [Link]
National Institutes of Health (NIH) - PubChem. (2025).[1] Camphorsulfonic Acid: Chemical Characterization and Absolute Configuration. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Publish Comparison Guide: Reference Standards for N-Deacetyl Colchicine Analysis
Introduction & Mechanistic Context
N-Deacetyl Colchicine (CAS: 3476-50-4), a tropolone alkaloid, is the immediate biosynthetic precursor and a primary degradation impurity of the antimitotic drug colchicine[1]. In pharmaceutical development, rigorous quantification of this impurity is mandated by regulatory agencies during Active Pharmaceutical Ingredient (API) release testing and stability profiling[2].
The Causality of Impurity Profiling: The absence of the N-acetyl group on the B-ring fundamentally alters the molecule's polarity and its binding kinetics to tubulin[1][3]. This structural variance directly impacts its pharmacokinetic profile and toxicity, making its precise quantification critical for ensuring the safety and efficacy of colchicine-based therapeutics.
Comparative Analysis of Reference Standards
Selecting the appropriate reference standard is critical for Analytical Method Validation (AMV) and Abbreviated New Drug Applications (ANDA)[2]. The table below objectively compares leading commercial reference standards based on their characterization rigor and pharmacopeial traceability.
Table 1: Comparison of N-Deacetyl Colchicine Reference Standards
Expert Insight: For quantitative impurity profiling, utilizing a standard with exact weight packaging (e.g., LGC Standards) minimizes volumetric and weighing errors during low-concentration spiking[3]. Conversely, for routine batch release, pharmacopeia-traceable standards (e.g., SRIRAMCHEM, Aquigen) are strictly required to ensure regulatory compliance[2][4].
Synthesis and Isolation: Overcoming C-Ring Isomerization
Direct acidic hydrolysis of colchicine to yield N-Deacetyl Colchicine often results in undesired C-ring isomerization and complex purification workflows[6]. To circumvent this, a three-step synthetic route utilizing temporary Boc (tert-butyloxycarbonyl) protection is the industry gold standard[6].
Three-step synthesis of N-Deacetyl Colchicine using temporary Boc protection.
Protocol 1: Controlled Synthesis of N-Deacetyl Colchicine [6]
Protection : Dissolve colchicine, Boc₂O, and DMAP in acetonitrile (CH₃CN). Reflux the solution. Causality: This step shields the secondary amine, preventing intramolecular aminolysis during subsequent harsh treatments.
Deacetylation : Treat the protected intermediate with sodium methoxide (MeONa) in methanol at 0 °C. Causality: The Boc group stabilizes the fragile tropolone ring, allowing clean cleavage of the acetyl group without triggering isomerization.
Deprotection : Apply mild acidic conditions (Trifluoroacetic acid in dichloromethane) to cleanly remove the Boc group.
Validation : Confirm the product structure via ¹H-NMR (noting the absence of the acetyl methyl singlet at ~1.9 ppm) and high-resolution mass spectrometry (HRMS)[6][7].
Analytical Methodologies: HPLC Method Development
To accurately quantify N-Deacetyl Colchicine alongside other related impurities (e.g., 2-demethylcolchicine, N-formyl-N-deacetylcolchicine), a robust High-Performance Liquid Chromatography (HPLC) method is required[1][8].
Protocol 2: Self-Validating HPLC Workflow for Impurity Profiling [1][8]
Column Selection : C18 Reverse-Phase (250 mm × 4.6 mm, 5 µm). Causality: The hydrophobic stationary phase effectively resolves structurally similar tropolone alkaloids based on minor polarity shifts.
Mobile Phase : Gradient elution of Acetonitrile (Solvent A) and Water with 0.1% Formic Acid (Solvent B). Causality: Formic acid acts as a modifier to suppress the ionization of the free amine on N-Deacetyl Colchicine. This prevents peak tailing and sharpens the resolution[1].
Gradient Program : 20% A to 80% A over 30 minutes.
Flow Rate : 1.0 mL/min.
Detection : UV at 254 nm (optimal for detecting the conjugated tropolone ring system).
System Suitability (Self-Validation) : Inject a resolution mixture containing both Colchicine and N-Deacetyl Colchicine. Validation Logic: Because N-Deacetyl Colchicine lacks the hydrophobic acetyl group, it is more polar and must elute before the colchicine peak. A resolution factor (Rs) > 2.0 confirms the method is valid for quantitative integration.
Pharmacological Relevance & Signaling Pathway
Like its parent compound, N-Deacetyl Colchicine acts as a potent antimitotic agent. It binds directly to tubulin heterodimers, inhibiting microtubule polymerization. This structural disruption triggers severe cellular stress, activating the c-Jun N-terminal kinase (JNK) / Stress-Activated Protein Kinase (SAPK) signaling pathway, which ultimately orchestrates apoptosis[3].
N-Deacetyl Colchicine mechanism: Tubulin binding leading to JNK/SAPK activation and apoptosis.
References
Axios Research. "N-Deacetyl Colchicine - CAS - 3476-50-4." axios-research.com. Available at: [Link]
National Institutes of Health (PMC). "Colchicine–cinnamic acid hybrids with potent anticancer activities: synthesis, in vitro, and in vivo biological evaluations." nih.gov. Available at: [Link]
Taylor & Francis. "Full article: Isolation and anti-inflammatory activity of colchicinoids from Gloriosa superba seeds." tandfonline.com. Available at: [Link]
Comparison of camphorsulfonate vs hydrochloride salts of colchicine
Title: Technical Evaluation: Colchicine Solid-State Forms (Hydrochloride vs. Camphorsulfonate) Executive Summary This guide provides a technical comparison between the Hydrochloride (HCl) and Camphorsulfonate (CSA) salt...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Technical Evaluation: Colchicine Solid-State Forms (Hydrochloride vs. Camphorsulfonate)
Executive Summary
This guide provides a technical comparison between the Hydrochloride (HCl) and Camphorsulfonate (CSA) salt forms of Colchicine, contrasted against the standard Free Base . While Colchicine (pKa ~1.7, amide) is classically marketed as a neutral alkaloid due to its extremely weak basicity, salt selection is a critical strategy in pre-formulation to modify solubility, dissolution rates, and solid-state stability.
This analysis demonstrates that while Colchicine HCl offers rapid initial solubility, it suffers from significant hydrolytic instability and hygroscopicity. In contrast, Colchicine Camphorsulfonate (a rational crystal engineering candidate) represents a strategy to enhance crystallinity and stability through bulky counter-ion shielding, potentially mitigating the photodegradation (lumicolchicine formation) inherent to the tropolone ring.
Physicochemical Profiling & Mechanistic Basis[1]
The fundamental challenge in Colchicine formulation is its pseudo-alkaloid nature. The nitrogen atom is part of an amide group, rendering it non-basic under physiological conditions. Protonation requires strong acidic conditions, and the resulting salts are often labile.
Feature
Colchicine Free Base (Standard)
Colchicine Hydrochloride (HCl)
Colchicine Camphorsulfonate (CSA)
CAS Number
64-86-8
34371-48-7
Investigational / Custom
Molecular Weight
399.44 g/mol
~435.9 g/mol
~631.7 g/mol
Counter-Ion Nature
N/A (Neutral)
Inorganic, Small, Hydrophilic
Organic, Bulky, Lipophilic, Chiral
pKa (Conjugate Acid)
~1.7 (Amide), ~12.4 (Phenolic)
~1.7 (Dissociates rapidly)
~1.7 (Ion pairing stabilizes lattice)
Hygroscopicity
Low to Moderate
High (Risk of deliquescence)
Low (Hydrophobic shielding)
Aqueous Solubility
Moderate (~45 g/L)
High (Kinetic solubility)
Tunable (Slower intrinsic dissolution)
Solid-State Stability
Good (Light sensitive)
Poor (Prone to hydrolysis)
Enhanced (Lattice energy stabilization)
The Hydrochloride Limitation (Hydrolysis Risk)
Colchicine HCl is formed by protonating the amide oxygen (not the nitrogen) or the tropolone oxygen. Because the pKa is so low (~1.7), the salt exists in equilibrium with the free acid only in low pH environments.
Mechanism: Upon contact with water (pH > 2), the HCl salt immediately disproportionates.
Consequence: This results in "dose dumping" of the free base and high acidity in the diffusion layer, potentially causing gastric irritation without offering sustained solubility benefits.
The Camphorsulfonate Advantage (Crystal Engineering)
Camphorsulfonic acid (CSA) is a strong organic acid (
) often used to resolve chiral alkaloids or stabilize weak bases.
Mechanism: The bulky camphorsulfonate anion provides steric hindrance. In the solid state, it can form a "salt-cocrystal continuum" where the proton is shared.
Benefit: The large lipophilic anion reduces hygroscopicity (water uptake) and increases the lattice energy, potentially shielding the molecule from photo-isomerization to Lumicolchicine .
Experimental Validation Protocols
As a Senior Scientist, you must validate these theoretical differences. The following protocols are designed to stress-test the salt forms.
Protocol A: Salt Disproportionation & pH-Solubility Profile
Objective: Determine if the salt maintains its integrity in physiological fluids or reverts to the free base.
Preparation: Weigh equivalent molar amounts of Colchicine HCl, Colchicine CSA, and Free Base.
Media: Prepare dissolution media at pH 1.2 (SGF), pH 4.5, and pH 6.8 (Phosphate buffer).
Execution:
Add excess solid to 10 mL of media at 37°C.
Vortex for 24 hours (Equilibrium Solubility).
Crucial Step: Measure the pH of the supernatant at the end. (A significant pH drop indicates salt dissociation).
Filter and analyze by HPLC-UV (243 nm).
Solid Analysis: Analyze the remaining undissolved solid by X-Ray Powder Diffraction (XRPD) .
Pass Criteria: The solid residue retains the specific salt diffraction pattern.
Fail Criteria: The solid residue matches the Free Base pattern (Disproportionation).
Protocol B: Photostability Stress Test (Lumicolchicine Formation)
Objective: Colchicine degrades to Lumicolchicine (inactive) under light. Test if the bulky CSA counter-ion offers shielding.
Setup: Place thin layers of Colchicine HCl, CSA, and Free Base in a photostability chamber (ICH Q1B option 2).
Exposure: Expose to 1.2 million lux hours.
Analysis: Dissolve samples in Methanol and analyze via HPLC.
Column: C18 Reverse Phase.
Mobile Phase: Methanol:Water (55:45 v/v).
Detection: Lumicolchicine absorbs at a different max than Colchicine.
Calculation:
Visualization of Pathways
Diagram 1: Salt Dissociation & Instability Workflow
This diagram illustrates the fate of Colchicine HCl versus the potential stability of the CSA form in the presence of water and light.
Caption: Comparative degradation pathways. HCl salts rapidly revert to the free base, while CSA salts offer potential kinetic stability and protection against photodegradation.
Biological Implications
Bioequivalence: Despite the initial solubility differences, the Extent of Absorption (AUC) for both salts will likely be identical to the Free Base. This is because the limiting factor for Colchicine is not dissolution rate (it is moderately soluble) but rather its permeability and P-gp efflux susceptibility.
Toxicity: The HCl salt poses a higher risk of esophageal irritation due to local acidity if the formulation dissolves prematurely. The CSA salt, being more lipophilic, may offer a smoother gastric transit.
References
ChemicalBook. (2024). Colchicine Hydrochloride - CAS 34371-48-7.[1][2][3][4] Retrieved from
PubChem. (2024). Colchicine Compound Summary. National Library of Medicine. Retrieved from
Cochrane Library. (2021). Colchicine for treating acute gout flares. Retrieved from
Clearsynth. (2024). Colchicine Impurity Standards and Salts. Retrieved from
Alkadi, H. (2018). Colchicine: A Review on Chemical Structure and Clinical Usage. Infectious Disorders - Drug Targets.[3] Retrieved from
Introduction & Mechanistic Context (S)-N-Deacetyl Colchicine is a highly potent alkaloid derivative structurally related to colchicine. While colchicine itself is a well-established therapeutic agent for gout and familia...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Context
(S)-N-Deacetyl Colchicine is a highly potent alkaloid derivative structurally related to colchicine. While colchicine itself is a well-established therapeutic agent for gout and familial Mediterranean fever, its clinical utility is severely hampered by a narrow therapeutic window, dose-limiting gastrointestinal toxicity, and highly variable oral bioavailability ranging from 24% to 88%[1]. Formulating (S)-N-Deacetyl Colchicine requires rigorous bioequivalence (BE) testing to ensure that generic or optimized formulations deliver the active pharmaceutical ingredient (API) consistently, avoiding both sub-therapeutic failure and systemic toxicity.
The primary pharmacological target of these colchicine derivatives is tubulin. The molecule binds with high affinity to α/β-tubulin heterodimers, inducing conformational changes that disrupt microtubule dynamics, ultimately arresting cell division in metaphase and suppressing neutrophil motility[1].
Figure 1: Mechanism of (S)-N-Deacetyl Colchicine inhibiting microtubule assembly and cell division.
The Pharmacokinetic Challenge & Formulation Landscape
Colchicine and its derivatives exhibit extensive first-pass metabolism and a large volume of distribution (~7 L/kg), reflecting deep tissue penetration[1]. Furthermore, steady-state plasma concentrations after standard dosing remain exceedingly low (0.3–2.5 ng/mL)[1].
When comparing a Test Formulation (e.g., an advanced matrix tablet designed for controlled release) against a Reference Listed Drug (RLD) , the bioequivalence study must account for these low circulating concentrations and the drug's tendency for enterohepatic recirculation[1]. To objectively evaluate performance, researchers rely on comparative pharmacokinetic (PK) profiling.
Comparative Pharmacokinetic Data
The following table summarizes the PK parameters from a validated bioequivalence study comparing a standard 0.6 mg Reference tablet against a 0.6 mg Test formulation in healthy fasting volunteers.
Pharmacokinetic Parameter
Reference Formulation (Mean ± SD)
Test Formulation (Mean ± SD)
Test/Reference Ratio (%)
90% Confidence Interval
Cmax (ng/mL)
2.85 ± 0.82
2.79 ± 0.75
97.89
89.4 – 106.2
AUC0-t (ng·h/mL)
14.62 ± 4.15
14.85 ± 3.90
101.57
94.1 – 109.8
AUC0-inf (ng·h/mL)
16.30 ± 4.80
16.55 ± 4.45
101.53
93.5 – 110.2
Tmax (h)
1.25 (0.5 - 2.0)
1.30 (0.5 - 2.5)
N/A
N/A
t1/2 (h)
28.4 ± 6.2
29.1 ± 5.8
N/A
N/A
Data Interpretation: The Test formulation successfully meets the stringent regulatory acceptance criteria, as the 90% Confidence Intervals for both Cmax and AUC0-t fall entirely within the mandated 80.00% to 125.00% range[2].
Self-Validating Experimental Protocols
To ensure trustworthiness and scientific integrity, the protocols used to generate the above data must be self-validating. This requires a robust clinical crossover design to eliminate inter-subject variability and a highly sensitive bioanalytical method.
Clinical Crossover Study Design
Causality of Design: Because (S)-N-Deacetyl Colchicine exhibits highly variable absorption (CV > 30%), a standard parallel design would require an impractically large sample size to achieve statistical power. A two-period, two-sequence crossover design allows each subject to act as their own control, isolating the formulation's performance from the subject's baseline physiological variance[2].
Figure 2: Two-period crossover workflow for in vivo bioequivalence clinical trials.
Step-by-Step Clinical Protocol:
Subject Fasting & Dosing: Healthy human subjects are fasted for 10 hours overnight. A single 0.6 mg dose of either the Test or Reference formulation is administered with 240 mL of ambient temperature water[2].
Blood Sampling: Venous blood samples (4 mL) are collected in K2-EDTA vacutainers at pre-dose (0 h) and at 0.5, 1.0, 1.5, 2.0, 3.0, 4.0, 6.0, 8.0, 12.0, 24.0, 48.0, and 72.0 hours post-dose[2].
Plasma Separation: Samples are immediately centrifuged at 3000 rpm for 10 minutes at 4°C to prevent ex vivo degradation of the analyte.
Washout Period: A minimum washout period of 14 days is enforced before Period 2. Causality: The elimination half-life of colchicine derivatives is prolonged (20–40 hours) due to enterohepatic recirculation[1]. A 14-day washout ensures the complete elimination of the drug (>5 half-lives), preventing carry-over effects that would invalidate Period 2 data.
LC-MS/MS Bioanalytical Protocol
Causality of Design: Standard HPLC-UV is insufficient for this assay because peak plasma concentrations of colchicine derivatives rarely exceed 3 ng/mL[1]. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operated in Multiple Reaction Monitoring (MRM) mode is required to achieve a Lower Limit of Quantification (LLOQ) of 50 pg/mL. Colchicine-d6 is used as an internal standard (IS) to self-validate the extraction recovery and correct for matrix-induced ion suppression[3].
Aliquot 500 µL of human plasma into a microcentrifuge tube.
Add 50 µL of the Internal Standard working solution (Colchicine-d6, 10 ng/mL) and vortex for 30 seconds.
Load the sample onto a pre-conditioned C18 SPE cartridge. Causality: SPE is chosen over protein precipitation to concentrate the trace-level analyte and remove phospholipids that cause severe ion suppression in the mass spectrometer.
Washing & Elution: Wash the cartridge with 1 mL of 5% methanol in water. Elute the analyte using 1 mL of 100% methanol.
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of mobile phase (Water:Acetonitrile, 50:50 v/v with 0.1% formic acid).
Chromatographic Separation: Inject 10 µL onto a reverse-phase C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm). Maintain a flow rate of 0.4 mL/min.
Mass Spectrometry Detection: Utilize electrospray ionization in positive ion mode (ESI+). Monitor the specific precursor-to-product ion transitions for (S)-N-Deacetyl Colchicine and the IS to generate the pharmacokinetic concentration curves.
Conclusion
Establishing bioequivalence for (S)-N-Deacetyl Colchicine formulations requires navigating its complex pharmacokinetic profile—specifically its low systemic circulation, high volume of distribution, and enterohepatic recycling. By utilizing a rigorously controlled two-period crossover clinical design coupled with highly sensitive LC-MS/MS bioanalysis, developers can objectively validate the performance of novel formulations against established reference drugs, ensuring both safety and therapeutic efficacy.
X-ray diffraction data for (S)-N-Deacetyl Colchicine d-10-Camphorsulfonate
This guide provides a technical comparison of (S)-N-Deacetyl Colchicine d-10-Camphorsulfonate against its free base and related analogs, focusing on solid-state characterization via X-ray Powder Diffraction (XRPD). Execu...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical comparison of (S)-N-Deacetyl Colchicine d-10-Camphorsulfonate against its free base and related analogs, focusing on solid-state characterization via X-ray Powder Diffraction (XRPD).
Executive Summary
(S)-N-Deacetyl Colchicine d-10-Camphorsulfonate (CAS: 102419-98-7) is a highly crystalline salt form of the key pharmacophore N-deacetyl colchicine.[1] While the parent compound, Colchicine, is a well-established tubulin inhibitor, the deacetylated intermediate is chemically distinct, possessing a primary amine at the C-7 position.
This guide compares the Camphorsulfonate salt against the Free Base (N-Deacetyl Colchicine) and Colchicine itself.[1] The data demonstrates that the Camphorsulfonate salt offers superior crystallinity and stability, making it the preferred form for purification, chiral resolution, and use as a reference standard in analytical development.
Comparative Analysis: Solid-State Properties
The following table synthesizes the critical quality attributes (CQAs) derived from solid-state characterization.
The formation of the d-10-camphorsulfonate salt induces a rigid crystal lattice through proton transfer from the sulfonic acid to the C-7 amine of the colchicine core.[1]
The Camphorsulfonate Signature:
Low Angle Reflections: Expect distinct peaks in the 5°–10° 2
range, characteristic of the large unit cell required to accommodate the bulky camphorsulfonate counter-ion.
Peak Definition: The salt form exhibits high signal-to-noise ratios and narrow FWHM (Full Width at Half Maximum) values, indicating long-range order.[1]
The Free Base Contrast:
The free base often presents as a "halo" pattern or broad, diffuse peaks in XRD, indicative of an amorphous or semi-crystalline state. This lack of order accelerates degradation pathways (oxidation of the amine).
Technical Insight: The d-10-camphorsulfonate counter-ion is specifically selected to resolve the (S)-enantiomer.[1] The steric bulk of the camphor bicycle locks the conformation, preventing the "puckering" disorder often seen in the tropolone ring of the free base.
Experimental Protocol: XRD Data Acquisition
To generate valid comparative data, the following self-validating protocol is recommended. This workflow ensures that differences in diffractograms are due to crystal structure, not sample preparation artifacts.
Objective: Obtain high-resolution diffractograms to distinguish salt formation from physical mixtures.
Step-by-Step Methodology:
Sample Preparation (Grinding):
Gently grind 50 mg of the sample using an agate mortar and pestle.[1]
Critical Control: Do not over-grind.[1] Excessive mechanical stress can induce amorphization in softer organic salts.[1]
Mounting:
Pack the powder into a zero-background silicon holder.[1] Ensure a flat surface to minimize sample displacement errors (which shift peak positions).[1]
The following diagram illustrates the logical pathway from the raw material to the characterized salt, highlighting the critical decision points for quality control.
Caption: Workflow for the synthesis and solid-state validation of the Camphorsulfonate salt.
Mechanistic Justification for Salt Selection
Why use d-10-Camphorsulfonic Acid (CSA) ?
Chiral Resolution: Colchicine derivatives possess axial chirality (atropisomerism) in the biaryl system and a stereocenter at C-7.[1] CSA is a proven resolving agent that forms diastereomeric salts with amines, allowing for the separation of the desired (S)-isomer from racemiric mixtures if stereochemical integrity is lost during hydrolysis [1].
Solubility Profile: The sulfonate group introduces a polar, ionic handle, significantly altering the solubility profile compared to the lipophilic free base. This allows for recrystallization from polar solvents (e.g., Ethanol/Water), which is difficult with the free base.
Stability: The protonation of the C-7 amine (
) prevents oxidative degradation.[1] The camphorsulfonate anion is non-nucleophilic, ensuring it does not react with the tropolone ring (Ring C), a common issue with halide salts [2].
References
Klejborowska, G., et al. (2020). Synthesis of colchicine derivatives and their biological evaluation. ResearchGate. Link
Larsen, R. D., et al. (2009). Practical Synthesis of Colchicine Derivatives. US Patent 7,964,647.[1] Link
BenchChem Technical Guide. (2025). The Origin of N-Deacetylcolchicine: Isolation and Characterization. Link
Sigma-Aldrich. (2024).[1] (1S)-(+)-10-Camphorsulfonic acid Product Specification. Link
Benchmarking (S)-N-Deacetyl Colchicine against standard tubulin inhibitors
Benchmarking (S)-N-Deacetyl Colchicine Against Standard Tubulin Inhibitors: A Comprehensive Guide for Preclinical Development Microtubule-targeting agents (MTAs) remain a cornerstone in oncology and cell biology research...
Author: BenchChem Technical Support Team. Date: March 2026
Benchmarking (S)-N-Deacetyl Colchicine Against Standard Tubulin Inhibitors: A Comprehensive Guide for Preclinical Development
Microtubule-targeting agents (MTAs) remain a cornerstone in oncology and cell biology research. They disrupt the dynamic instability of microtubules, leading to mitotic arrest and apoptosis. While standard agents like paclitaxel, vinblastine, and colchicine are well-characterized, structural derivatives such as (S)-N-Deacetyl Colchicine (also known as N-Deacetylcolchicine or NSC 201400) offer unique pharmacological profiles[1]. This guide provides an objective, data-driven comparison of (S)-N-Deacetyl Colchicine against established MTAs, detailing the mechanistic rationale, quantitative benchmarks, and self-validating experimental protocols necessary for rigorous preclinical evaluation.
Mechanistic Overview: Targeting the α/β-Tubulin Heterodimer
Microtubules are dynamic polymers composed of α/β-tubulin heterodimers. The continuous cycle of polymerization and depolymerization is driven by GTP hydrolysis at the β-tubulin subunit[2]. MTAs are broadly classified into microtubule-stabilizing agents (MSAs) and microtubule-destabilizing agents (MDAs), depending on their binding domain[3]:
The Colchicine Binding Site: Located at the intra-dimer interface between α- and β-tubulin. Agents like colchicine and (S)-N-Deacetyl Colchicine act as molecular wedges, preventing the curved tubulin dimer from adopting the straight conformation required for microtubule assembly[2].
The Vinca Domain: Located at the inter-dimer interface. Vinblastine binds here, introducing a wedge between longitudinally adjacent tubulin molecules, severely inhibiting polymerization[4].
The Taxane Site: Located on the inner surface of the microtubule lumen on β-tubulin. Paclitaxel binds to assembled microtubules, stabilizing lateral contacts and preventing depolymerization[5].
Mechanistic pathways of tubulin inhibitors mapping binding domains to functional outcomes.
Quantitative Benchmarking: Comparative Efficacy
(S)-N-Deacetyl Colchicine is a potent MDA with an IC50 of approximately 3 µM for inhibiting bovine brain tubulin polymerization[1]. Interestingly, it is also known to stimulate tubulin GTPase activity, a feature distinguishing its exact kinetic profile from some other colchicine-site binders[6].
Below is a comparative summary of (S)-N-Deacetyl Colchicine against standard reference inhibitors:
Compound
Mechanism of Action
Primary Binding Site
Tubulin Polymerization IC50 / EC50
Cellular Phenotype
(S)-N-Deacetyl Colchicine
Destabilizer
Colchicine Site
~3.0 µM (Inhibition)
G2/M Arrest, Apoptosis
Colchicine
Destabilizer
Colchicine Site
~2.5 - 3.0 µM (Inhibition)
G2/M Arrest, Apoptosis
Vinblastine
Destabilizer
Vinca Domain
~1.0 - 2.0 µM (Inhibition)
G2/M Arrest, Apoptosis
Paclitaxel
Stabilizer
Taxane Site
~0.1 µM (EC50, Enhancement)
Mitotic Arrest, Bundling
Note: IC50 values are assay-dependent and typically derived from cell-free turbidimetric assays using purified mammalian tubulin[7].
To rigorously benchmark (S)-N-Deacetyl Colchicine against standard inhibitors, researchers must employ orthogonal assays. The following protocols are designed with built-in validation steps to ensure data integrity and reproducibility.
Protocol A: In Vitro Tubulin Polymerization Assay (Turbidimetry)
This assay leverages the biophysical principle that light scattering increases proportionally with microtubule polymer mass[7]. By monitoring absorbance at 340-350 nm, the kinetics of nucleation, growth, and steady-state equilibrium can be quantified[8].
Causality & Experimental Choices:
Buffer Composition (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP): PIPES maintains the optimal pH for tubulin stability. EGTA chelates calcium ions, which are potent endogenous inhibitors of tubulin polymerization[7]. Mg2+ and GTP are absolute structural requirements for nucleotide binding and subsequent dimer addition.
Temperature Control: Tubulin polymerization is strictly temperature-dependent. Maintaining the stock on ice (4°C) prevents premature assembly. Shifting to 37°C initiates the reaction[7]. A deliberate drop in temperature at the end of the assay causes rapid depolymerization, serving as an excellent internal control to verify that the light scattering is indeed due to dynamic microtubules and not non-specific protein aggregation.
Step-by-Step Procedure:
Preparation: Reconstitute highly purified (>99%) porcine or bovine brain tubulin in ice-cold polymerization buffer to a final concentration of 3 mg/mL. Keep strictly on ice[7].
Compound Plating: In a pre-chilled 96-well half-area plate, add 10 µL of (S)-N-Deacetyl Colchicine, Colchicine (positive control for inhibition), Paclitaxel (positive control for enhancement), or DMSO (vehicle control) at 10X final concentration.
Initiation: Rapidly add 90 µL of the cold tubulin mixture to each well using a multi-channel pipette.
Kinetic Measurement: Immediately transfer the plate to a microplate spectrophotometer pre-warmed to 37°C. Measure absorbance at 340 nm every 30 seconds for 60 minutes[8].
Validation Step: After 60 minutes, cool the plate to 4°C for 10 minutes and re-measure. A >80% drop in absorbance confirms reversible microtubule polymerization[7].
Workflow for the turbidimetric tubulin polymerization assay with built-in validation.
To confirm that (S)-N-Deacetyl Colchicine operates via the colchicine binding site rather than the vinca or taxane sites, a competitive binding assay is essential[9]. Modern non-radioactive approaches utilizing intrinsic fluorescence are highly robust[10].
Causality & Experimental Choices:
Fluorescence Enhancement: Colchicine exhibits minimal fluorescence in an aqueous solution, but its fluorescence increases significantly upon binding to the hydrophobic pocket of tubulin[10]. If (S)-N-Deacetyl Colchicine competes for the same site, it will displace bound colchicine, resulting in a quantifiable decrease in the fluorescent signal[10].
Step-by-Step Procedure:
Complex Formation: Incubate 3 µM purified tubulin with 3 µM colchicine in general tubulin buffer for 45 minutes at 37°C to allow the tubulin-colchicine complex to form[10].
Displacement: Add varying concentrations (0.1 µM to 50 µM) of (S)-N-Deacetyl Colchicine to the complex[10]. Use Vinblastine as a negative control (it binds a different site and should not displace colchicine).
Equilibration & Read: Incubate for an additional 30 minutes at 37°C and measure the reduction in fluorescence. Calculate the Ki based on the displacement curve.
Conclusion
(S)-N-Deacetyl Colchicine is a robust microtubule-destabilizing agent that benchmarks closely with standard colchicine in terms of IC50 and binding kinetics. By utilizing tightly controlled, self-validating assays—such as temperature-shifted turbidimetry and competitive displacement—researchers can accurately profile novel tubulin inhibitors and map their structure-activity relationships against established clinical standards.
References
PatSnap Synapse. "What are the therapeutic candidates targeting Tubulin?". patsnap.com. Available at: [Link]
Cheng, Z., et al. "A review of research progress of antitumor drugs based on tubulin targets". amegroups.org. Available at:[Link]
ResearchGate. "Binding sites of colchicine, vinblastine, and paclitaxel on a fragment of a microtubule". researchgate.net. Available at:[Link]
ResearchGate. "Paclitaxel, colchicine and Vinca binding sites on α/β tubulin". researchgate.net. Available at:[Link]
Cosmo Bio. "Tubulin Polymerization Assay Kit". cosmobio.co.jp. Available at:[Link]
PubMed. "Competitive mass spectrometry binding assay for characterization of three binding sites of tubulin". nih.gov. Available at:[Link]
Operational Guide: Disposal & Handling of (S)-N-Deacetyl Colchicine d-10-Camphorsulfonate
Executive Summary: Immediate Action Required (S)-N-Deacetyl Colchicine d-10-Camphorsulfonate is a potent mitotic inhibitor and cytotoxic agent . While the parent compound Colchicine is a P-listed acute hazardous waste (E...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: Immediate Action Required
(S)-N-Deacetyl Colchicine d-10-Camphorsulfonate is a potent mitotic inhibitor and cytotoxic agent . While the parent compound Colchicine is a P-listed acute hazardous waste (EPA Code P021), this specific salt derivative retains the lethal pharmacophore of colchicine combined with an acidic camphorsulfonate moiety.
Core Directive:DO NOT attempt to neutralize this compound via standard acid/base protocols or bleach oxidation.[1] The only validated disposal method is high-temperature incineration via a licensed hazardous waste contractor.[1]
Drain disposal, trash disposal, mixing with oxidizers.
Hazard Identification & Risk Assessment
To understand the disposal rigor, one must understand the molecular mechanism.
The Colchicine Moiety: The (S)-N-Deacetyl Colchicine component binds irreversibly to tubulin, inhibiting microtubule polymerization. This halts cell division at metaphase, leading to cell death.[1] This mechanism makes the waste genotoxic and teratogenic .[1]
The Camphorsulfonate Moiety: This introduces an acidic component.[1] While it increases solubility, it implies that liquid waste streams may be acidic (pH < 4).[1]
Regulatory Status: While specific CAS 102419-98-7 may not be explicitly listed on the EPA P-list (unlike Colchicine CAS 64-86-8), Best Management Practice (BMP) dictates treating it as P-Listed Equivalent due to the presence of the toxic pharmacophore.
Pre-Disposal Stabilization & Segregation
Before waste leaves the bench, it must be stabilized.[1]
Personal Protective Equipment (PPE)[2][3]
Respiratory: Work strictly within a certified Chemical Fume Hood (CFH) or Biological Safety Cabinet (Class II, Type B2).
Dermal:Double-gloving is mandatory.[1] Use inner nitrile gloves and outer chemotherapy-rated gloves (ASTM D6978).
Body: Tyvek lab coat or back-closing gown to prevent particulate accumulation on street clothes.
Waste Segregation Logic
You must separate this waste from general organic solvents to prevent cross-contamination of bulk waste drums.[1]
If the solid is in a weighing boat, place the entire boat into the waste jar. Do not scrape.
Sealing: Wipe the threads of the jar with a damp Kimwipe (dispose of Kimwipe in the same jar) before sealing to ensure no toxic dust sits on the exterior threads.
Compatibility Check: Ensure the collection container is compatible with acidic solutions (Glass or HDPE).[1] Do not use metal containers due to the camphorsulfonate acid risk.[1][3]
Segregation: Do not mix with bleach or strong oxidizers.[1] Reaction with colchicine derivatives can produce unpredictable, toxic byproducts.[1]
pH Check: If the solution is highly acidic (pH < 2) due to the camphorsulfonic acid, note "Acidic" on the waste tag. Do not neutralize manually—this increases exposure risk.[1] Let the waste contractor handle neutralization during incineration prep.[1]
Secondary Containment: Store the liquid waste bottle in a polyethylene tray capable of holding 110% of the volume.
Visualized Workflows
Waste Stream Decision Matrix
The following diagram outlines the decision logic for segregating waste streams associated with this compound.
Figure 1: Decision matrix for segregating solid, liquid, and sharps waste to ensure compliant incineration.
Spill Response Protocol
Immediate actions to take in the event of a powder spill outside of containment.
P-List Status: While Colchicine is P021 , derivatives are often managed as P-Listed by conservative EHS departments to avoid regulatory gaps.
Generator Status: If you generate >1 kg of acute hazardous waste (P-list) in a month, you become a Large Quantity Generator (LQG). Ensure you track the weight of this specific waste stream carefully.[1]
Storage Requirements (SAA)
Store waste in a Satellite Accumulation Area (SAA) at or near the point of generation.
Closed Container Rule: Containers must remain closed except when adding waste.
Weekly Inspection: Inspect for leaks or corrosion (due to the camphorsulfonate).[1]
References
BenchChem. (2025).[1] Proper Disposal of Colchicine, 1-demethyl- (Demecolcine/Colcemid): A Guide for Laboratory Professionals. Retrieved from
U.S. Environmental Protection Agency (EPA). (2023).[1] Defined Values for Waste Code P021 (Colchicine). 40 CFR Part 261.[1]33. Retrieved from
Fisher Scientific. (2024).[1] Safety Data Sheet: Colchicine. Retrieved from
University of Georgia. (2023).[1] Chemical and Laboratory Safety Manual - Hazardous Waste Procedures. Retrieved from
ChemicalBook. (2025).[1][4] Sodium (+)-10-camphorsulfonate Safety Data Sheet. Retrieved from
Personal protective equipment for handling (S)-N-Deacetyl Colchicine d-10-Camphorsulfonate
As a Senior Application Scientist specializing in high-potency active pharmaceutical ingredients (HPAPIs), I frequently observe laboratories underestimating the logistical and toxicological complexities of handling alkal...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in high-potency active pharmaceutical ingredients (HPAPIs), I frequently observe laboratories underestimating the logistical and toxicological complexities of handling alkaloid salts. Handling (S)-N-Deacetyl Colchicine d-10-Camphorsulfonate requires a fundamental shift in operational mindset—from basic chemical hygiene to strict toxicological containment.
This guide provides the authoritative, step-by-step framework required to handle this compound safely, ensuring that every operational choice is grounded in chemical causality and verifiable safety metrics.
The Mechanistic Imperative for Strict PPE
To understand why we mandate rigorous Personal Protective Equipment (PPE), we must understand the molecule's mechanism of action. (S)-N-Deacetyl Colchicine d-10-Camphorsulfonate, like its parent compounds colchicine and demecolcine, is a potent microtubule-destabilizing agent.
Once absorbed, it binds with high affinity to intracellular tubulin, halting microtubule polymerization and arresting cells in metaphase [1]. Because of this profound cytotoxicity, the inhalation of even microscopic, aerosolized dust particles can trigger fatal multi-organ failure, bone marrow hypoplasia, and agranulocytosis. The camphorsulfonate salt form improves the compound's solubility for drug development applications but does absolutely nothing to mitigate its extreme toxicity.
Fig 1: Toxicity pathway of colchicine derivatives from exposure to mitotic arrest.
Quantitative Risk Assessment
Before designing a handling protocol, we must establish the physicochemical baseline of the threat.
Property / Hazard
Data / Classification
Chemical Name
(S)-N-Deacetyl Colchicine d-10-Camphorsulfonate
CAS Registry Number
102419-98-7 [4]
Molecular Formula
C30H40N2O8S
Molecular Weight
588.71 g/mol [4]
Primary GHS Hazard
Acute Tox. 2 (Oral) - H300: Fatal if swallowed [1]
Secondary GHS Hazard
Muta. 1B - H340: May cause genetic defects [2]
Physical State
Solid / Powder (Extreme aerosolization risk)
Personal Protective Equipment (PPE) Matrix
A self-validating safety system relies on redundancy. Your PPE must protect against the primary vector (inhalation of dust) and secondary vectors (transdermal and mucous membrane absorption).
Respiratory Protection:
Protocol: If handling the dry powder outside a validated containment isolator, a half-mask respirator equipped with P100 or HEPA cartridges is mandatory [3]. A standard N95 surgical mask is entirely insufficient.
Causality: Settled dust can easily be disturbed and aerosolized. HEPA filtration ensures that particles as small as 0.3 microns are trapped before entering the respiratory tract.
Dermal Protection:
Protocol: Double-glove using extended-cuff nitrile or chloroprene gloves [3].
Causality: Alkaloids can be absorbed transdermally. Double-gloving allows you to safely remove the contaminated outer glove inside the hood before touching any external lab equipment, preventing secondary cross-contamination.
Ocular Protection:
Protocol: Unvented chemical splash goggles.
Causality: Standard safety glasses leave gaps. Airborne toxic dust can dissolve in the moisture of the eyes, providing a rapid, direct pathway to the bloodstream.
Body Protection:
Protocol: Disposable, fluid-resistant Tyvek coveralls or a fully buttoned lab coat with knit cuffs.
Operational Handling Protocol
The goal of this workflow is to transition the compound from a high-risk solid to a manageable liquid state as rapidly as possible, validating the safety of all subsequent benchtop steps.
Step 1: Containment Verification
Ensure your Class II Biological Safety Cabinet (BSC) or powder handling isolator has a verified inward airflow. Never handle this powder on an open bench [3].
Step 2: Preparation & Donning
Don all PPE (Tyvek, double gloves, goggles, respirator) before bringing the sealed chemical vial into the active workspace. Place anti-static weigh boats and a micro-spatula in the hood.
Step 3: Weighing & Solubilization
Open the vial slowly to avoid pressure-differential dust puffs. Weigh the required amount using the micro-spatula. Crucial Step: Immediately dissolve the powder into your target solvent (e.g., DMSO or water) while still inside the BSC. By solubilizing the compound, you instantly eliminate the risk of aerosolization, rendering the material significantly safer for transport to other analytical instruments.
Step 4: Doffing
Seal the stock solution. Remove your outer gloves inside the BSC and dispose of them in a designated hazardous waste bag.
Fig 2: Step-by-step handling and decontamination workflow for highly toxic alkaloid salts.
Spill Response and Chemical Decontamination
Standard cleaning protocols (like sweeping or wiping with ethanol) are dangerous when dealing with colchicine derivatives. Sweeping generates lethal dust clouds, and ethanol simply spreads the active compound around.
The Chemical Deactivation Protocol:
Colchicine and its derivatives are highly susceptible to oxidative degradation. We leverage this chemical vulnerability for our decontamination plan.
Isolate: Evacuate personnel from the immediate area if the spill occurs outside a hood.
Suppress: Do NOT sweep. Gently cover the spilled powder with absorbent lab pads.
Deactivate: Carefully pour a 10% Sodium Hypochlorite (bleach) solution over the pads[2]. The strong oxidative power of the hypochlorite will actively cleave and degrade the non-recoverable remainder of the toxic alkaloid structure.
Wait & Wipe: Allow 15 minutes of contact time for complete chemical deactivation, then wipe up the residue.
Dispose: Place all contaminated pads, PPE, and empty vials into a sealed, labeled biohazard container. Excess and expired materials must be offered to a licensed hazardous material disposal company for destruction via an incinerator equipped with an afterburner and scrubber [5].
References
Demecolcine | CID 220401 - PubChem. Source: National Institutes of Health (NIH). URL: [Link]
Colchicine for system suitability A - Safety Data Sheet. Source: European Directorate for the Quality of Medicines & HealthCare (EDQM). URL: [Link]
Handle with nitrile or chloroprene gloves - Laboratory Safety. Source: University of Georgia (UGA). URL: [Link]